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  • Product: 1,2,3-Thiadiazol-4-ylmethanamine hydrochloride
  • CAS: 1334147-54-4

Core Science & Biosynthesis

Foundational

1,2,3-Thiadiazol-4-ylmethanamine Hydrochloride: Structural Profiling, Synthesis, and Applications in Targeted Drug Discovery

Executive Summary The strategic incorporation of heterocyclic scaffolds is a cornerstone of modern drug discovery. Among these, the 1,2,3-thiadiazole nucleus has emerged as a highly versatile and privileged pharmacophore...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The strategic incorporation of heterocyclic scaffolds is a cornerstone of modern drug discovery. Among these, the 1,2,3-thiadiazole nucleus has emerged as a highly versatile and privileged pharmacophore[1]. 1,2,3-Thiadiazol-4-ylmethanamine hydrochloride (CAS: 1334147-54-4; Formula: C₃H₆ClN₃S) serves as a critical small-molecule building block for synthesizing complex, biologically active macromolecules[2]. Isolated as a hydrochloride salt to prevent atmospheric degradation and improve shelf-life, this primary amine provides medicinal chemists with a robust handle for integrating the unique electronic and steric properties of the 1,2,3-thiadiazole ring into novel drug candidates, particularly in the oncology and infectious disease spaces[3].

Physicochemical Profiling and Bioisosteric Rationale

The substitution of heteroatoms within a five-membered ring significantly alters a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. The 1,2,3-thiadiazole ring features a unique arrangement of one sulfur and two adjacent nitrogen atoms, presenting a distinct profile compared to bioisosteres such as oxadiazoles and pyrazoles[1].

Replacing an oxygen atom with a sulfur atom lowers the ring's electronegativity while increasing its polarizability. This modification generally increases lipophilicity (LogP) and enhances metabolic stability, as the C–S bond is inherently more resistant to enzymatic cleavage (e.g., by cytochrome P450 enzymes) than the C–O bond[1].

Table 1: Comparative Physicochemical Profile of Five-Membered Heterocycles

Property1,2,3-Thiadiazole1,3,4-OxadiazolePyrazoleDrug Design Implication
Lipophilicity (LogP) HigherGenerally lowerVariableSulfur's lower electronegativity increases LogP, improving membrane permeability[1].
Aqueous Solubility DecreasedHigherHigherIncreased lipophilicity reduces solvation in aqueous media, requiring formulation adjustments[1].
Metabolic Stability HighModerateModerateThe C–S bond resists enzymatic cleavage, prolonging the molecule's half-life in vivo[1].
H-Bond Capacity Acceptor (N atoms)Strong Acceptor (O, N)Acceptor/Donor1,2,3-thiadiazole acts purely as a hydrogen bond acceptor, dictating specific kinase hinge-binding orientations[1].

Synthetic Accessibility: The Hurd-Mori Reaction Pathway

The synthesis of the 1,2,3-thiadiazole core is predominantly achieved via the Hurd-Mori reaction [4]. This highly reliable [4+1] cycloaddition approach utilizes four atoms from a hydrazone precursor and one sulfur atom from a thionating agent.

Mechanistic Causality: The reaction begins with the cyclization of an N-tosyl or N-acyl hydrazone with thionyl chloride (SOCl₂). The presence of an electron-withdrawing group (like N-tosyl) on the hydrazone is critical, as it prevents the basicity of the nitrogen from interfering with the electrophilic attack of SOCl₂[5][6]. An intermediate thiadiazoline-1-one is formed, which rapidly aromatizes into the 1,2,3-thiadiazole core via a Pummerer-type rearrangement driven by the excess thionyl chloride[4]. Subsequent functionalization and the addition of hydrochloric acid yield the stable 1,2,3-Thiadiazol-4-ylmethanamine hydrochloride salt.

HurdMori Ketone Methyl Ketone Precursor Hydrazone N-Tosyl Hydrazone Intermediate Ketone->Hydrazone Tosylhydrazine Reflux Thionyl Thionyl Chloride Cyclization Hydrazone->Thionyl Hurd-Mori Reaction Thiadiazole 1,2,3-Thiadiazole Core Thionyl->Thiadiazole Rearrangement (SOCl2) Amine Thiadiazol-4-ylmethanamine HCl Salt Thiadiazole->Amine Functionalization & HCl Addition

Hurd-Mori synthesis workflow for 1,2,3-Thiadiazol-4-ylmethanamine hydrochloride.

Pharmacological Applications: c-Met Kinase Inhibition

1,2,3-Thiadiazole derivatives have demonstrated profound efficacy in oncology, particularly as inhibitors of the c-Met receptor tyrosine kinase (Hepatocyte Growth Factor Receptor)[7]. Abnormal activation of the c-Met pathway drives tumor metastasis, invasion, and drug resistance[7].

By coupling 1,2,3-Thiadiazol-4-ylmethanamine with specific carboxylic acids, researchers generate thiadiazole carboxamides. These act as potent Type II kinase inhibitors. The thiadiazole ring projects deeply into the hydrophobic pocket of the kinase domain, stabilizing the inactive "DFG-out" conformation, while the carboxamide linker forms essential hydrogen bonds with the kinase hinge region. Recent studies have shown that such thiadiazole carboxamide derivatives (e.g., compound 51am) exhibit nanomolar potency against c-Met, inducing severe cell cycle arrest and apoptosis in MKN-45 gastric cancer cells[7].

cMetPathway HGF HGF Ligand cMet c-Met Receptor Tyrosine Kinase HGF->cMet Activates PI3K PI3K / AKT Pathway (Survival) cMet->PI3K Phosphorylation MAPK RAS / MAPK Pathway (Proliferation) cMet->MAPK Phosphorylation Inhibitor Thiadiazole Inhibitor Inhibitor->cMet Blocks DFG-out Apoptosis Cell Cycle Arrest & Apoptosis PI3K->Apoptosis Inhibited MAPK->Apoptosis Inhibited

Mechanism of thiadiazole-derived c-Met inhibitors blocking downstream signaling.

Experimental Methodology: Amide Coupling Protocol

Because 1,2,3-Thiadiazol-4-ylmethanamine is supplied as a hydrochloride salt, specific stoichiometric and reagent choices must be made during amide coupling to ensure high yields and prevent degradation.

Objective: Synthesize a thiadiazole carboxamide via HATU-mediated coupling.

Step 1: Preparation of the Active Ester

  • Dissolve the target carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere.

  • Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) dropwise at 0 °C.

  • Causality: HATU is selected over EDC/HOBt because it generates a highly reactive 7-azabenzotriazole active ester, accelerating the coupling of sterically hindered substrates. DIPEA is utilized instead of Triethylamine (TEA) due to its increased steric bulk, which prevents it from acting as a competing nucleophile. Anhydrous DMF prevents the premature hydrolysis of the active ester.

Step 2: Amine Liberation and Coupling

  • Slowly add 1,2,3-Thiadiazol-4-ylmethanamine hydrochloride (1.1 eq) to the stirring solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4–6 hours.

  • Causality: The excess DIPEA (3.0 eq total) serves a dual purpose: it neutralizes the HCl salt to liberate the free, nucleophilic amine in situ, and maintains the basic environment necessary to drive the coupling forward. Slow addition mitigates localized exothermic spikes that could degrade the thiadiazole ring.

Step 3: Reaction Monitoring and Quenching

  • Monitor reaction progress via LC-MS until the active ester mass disappears.

  • Quench the reaction by pouring the mixture into ice-cold saturated aqueous NaHCO₃.

  • Causality: Saturated NaHCO₃ neutralizes acidic byproducts and decreases the solubility of the highly lipophilic thiadiazole carboxamide, facilitating its precipitation or subsequent extraction.

Step 4: Isolation

  • Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Causality: Ethyl acetate effectively partitions the target compound away from the highly polar DMF and water-soluble HATU byproducts (e.g., tetramethylurea), yielding a crude product suitable for flash chromatography.

References[1] Title: A Comparative Guide to 1,2,3-Thiadiazole and Other Key Heterocyclic Compounds in Drug Design. Source: BenchChem. URL:https://www.benchchem.com/guide/1-2-3-thiadiazole-comparative-guide[3] Title: Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. Source: MDPI. URL:https://www.mdpi.com/2076-3417/11/12/5742[2] Title: 1,2,3-thiadiazol-4-ylmethanamine hydrochloride. Source: CymitQuimica. URL:https://www.cymitquimica.com/products/TR-B703275/1334147-54-4/1-2-3-thiadiazol-4-ylmethanamine-hydrochloride/[4] Title: Synthesis of 1,2,3-Thiadiazoles. Source: Wiley. URL:https://onlinelibrary.wiley.com/doi/pdf/10.1002/0471445215.ch1[5] Title: Optimizing the Hurd-Mori Reaction for 4-Substituted 1,2,3-Thiadiazoles. Source: BenchChem. URL: https://www.benchchem.com/support/hurd-mori-reaction-optimization[6] Title: Synthesis of Pyrrolo[2,3-d][1,2,3]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Source: PMC / NIH. URL:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6268153/[7] Title: Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Source: Taylor & Francis. URL:https://www.tandfonline.com/doi/full/10.1080/14756366.2023.2247183

Sources

Exploratory

Unveiling the Pharmacological Utility of 1,2,3-Thiadiazol-4-ylmethanamine Hydrochloride: A Technical Guide to In Vitro Mechanisms of Action

Executive Summary While 1,2,3-Thiadiazol-4-ylmethanamine hydrochloride (CAS: 1334147-54-4) is rarely administered as a standalone therapeutic monotherapy, it is a highly privileged pharmacophore and synthetic building bl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

While 1,2,3-Thiadiazol-4-ylmethanamine hydrochloride (CAS: 1334147-54-4) is rarely administered as a standalone therapeutic monotherapy, it is a highly privileged pharmacophore and synthetic building block in modern drug discovery[1][2]. As a Senior Application Scientist, I frequently guide research teams in leveraging this moiety to design targeted inhibitors. The 1,2,3-thiadiazole core acts as a potent bioisostere of pyrimidine, allowing it to seamlessly interface with nucleic acid processing enzymes and kinase ATP-binding pockets[3].

This technical whitepaper outlines the structural basis of this compound's biological activity, details its primary in vitro mechanisms of action, and provides self-validating experimental workflows to rigorously evaluate novel thiadiazole-derived drug candidates.

Structural Basis of Action: The Thiadiazole Pharmacophore

The pharmacological versatility of the 1,2,3-thiadiazol-4-ylmethanamine scaffold stems from its unique physical chemistry:

  • Mesoionic Character: The heterocycle exhibits mesoionic properties, enhancing its lipophilicity and capacity to cross biological membranes, which translates to excellent in vitro cell permeability[3].

  • σ -Hole Interactions: The low-lying C–S σ

    • orbitals generate localized regions of low electron density ( σ -holes) on the sulfur atom. This allows the thiadiazole ring to form highly specific, halogen-bond-like interactions with target protein backbones[3].
  • Hydrogen Bonding Domain: The methanamine hydrochloride side chain serves as a highly soluble, reactive handle for synthetic conjugation, while also acting as a critical hydrogen bond donor/acceptor within enzymatic active sites[4].

Primary In Vitro Mechanisms of Action

When integrated into larger drug molecules, the 1,2,3-thiadiazol-4-ylmethanamine moiety drives efficacy through several distinct, well-documented in vitro pathways.

Kinase Inhibition (PI3K/Akt/mTOR Axis)

The most prominent application of 1,2,3-thiadiazole derivatives in oncology is the targeted inhibition of the Phosphoinositide 3-kinase (PI3K) pathway[3][5]. By acting as an ATP-competitive inhibitor at the kinase domain, these compounds prevent the phosphorylation of PIP2 to PIP3, subsequently starving downstream effectors like Akt and mTOR of their activation signals. This induces cytotoxic autophagy and halts cell proliferation in aggressive cancer cell lines (e.g., MCF-7, A549)[3][5].

PI3K_Pathway Ligand Growth Factor RTK Receptor Tyrosine Kinase Ligand->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt (Protein Kinase B) PIP3->Akt mTOR mTORC1 Akt->mTOR Proliferation Cell Survival mTOR->Proliferation Inhibitor 1,2,3-Thiadiazole Inhibitor->PI3K Inhibits

Fig 1. 1,2,3-Thiadiazole-mediated inhibition of the PI3K/Akt/mTOR survival pathway.

Apoptosis Induction via Bcl-2/Bcl-xL Antagonism

Certain thiadiazole derivatives function as highly efficacious [6]. By binding to the hydrophobic groove of anti-apoptotic Bcl-2 proteins, the thiadiazole core displaces pro-apoptotic BH3-only proteins, triggering mitochondrial outer membrane permeabilization (MOMP) and subsequent cell death.

Enzymatic Inhibition (ABHD6 & RNA Polymerase-1)

Beyond oncology, the scaffold is utilized to inhibit α / β -hydrolase domain 6 (ABHD6), a key target in inflammatory and metabolic disorders[4]. In agrochemical and antifungal research, 1,2,3-thiadiazoles act by specifically inhibiting RNA polymerase-1, blocking rRNA synthesis in pathogenic fungi[7].

Quantitative Pharmacological Benchmarks

To contextualize the potency of this pharmacophore, the following table summarizes typical quantitative in vitro data observed for optimized 1,2,3-thiadiazole derivatives across various targets:

Target / PathwayTherapeutic AreaRepresentative EfficacyKey Molecular Interaction
PI3K/Akt/mTOR OncologyIC 50​ : 0.77 – 3.43 µM[3]ATP-competitive binding via bioisosterism
Bcl-2 / Bcl-xL Oncology (Apoptosis)IC 50​ : Sub-micromolar[6]BH3 domain displacement
ABHD6 Enzyme Inflammation / MetabolicTarget-dependent[4]Active site hydrogen bonding
RNA Polymerase-1 Antifungal / AgrochemicalMIC: ~50 µg/mL[7]Specific enzyme blockade

Self-Validating In Vitro Experimental Workflows

A critical failure point in evaluating heterocyclic compounds is the reliance on isolated phenotypic assays without mechanistic proof. The following protocols form a self-validating cascade to ensure robust, artifact-free data.

Workflow Step1 Compound Prep (Thiadiazole) Step2 Cell Viability (IC50 Assay) Step1->Step2 Step3 Target Binding (TR-FRET) Step2->Step3 Step4 Pathway Validation (Western Blot) Step3->Step4

Fig 2. Self-validating in vitro workflow for mechanistic evaluation of novel compounds.

Protocol 1: Cell Viability and Phenotypic Screening (CellTiter-Glo)
  • Causality Note: We utilize ATP-based luminescence (CellTiter-Glo) rather than standard MTT assays. Thiadiazole derivatives can occasionally undergo redox cycling, artificially reducing MTT to formazan and yielding false viability readouts. ATP quantification avoids this chemical interference.

  • Methodology:

    • Seed target cells (e.g., MCF-7) at 5,000 cells/well in a 96-well opaque white plate (opaque walls prevent optical crosstalk).

    • Treat cells with the thiadiazole derivative using a 10-point dose-response curve (0.01 µM to 100 µM).

    • Internal Controls: Include 0.1% DMSO as a vehicle control (negative) and Staurosporine (1 µM) as an apoptosis-inducing positive control.

    • Incubate for 72 hours at 37°C, 5% CO 2​ .

    • Add an equal volume of CellTiter-Glo reagent, mix on an orbital shaker for 2 minutes to induce cell lysis, and incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Record luminescence on a microplate reader to calculate the IC 50​ .

Protocol 2: Target Engagement via TR-FRET Kinase Profiling
  • Causality Note: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) provides a ratiometric readout. This internally corrects for well-to-well dispensing errors and eliminates false positives caused by the inherent autofluorescence of highly conjugated thiadiazole ring systems.

  • Methodology:

    • In a 384-well plate, combine recombinant PI3K protein, ATP (at the K m​ concentration), and biotinylated PIP2 substrate.

    • Add the thiadiazole test compound and incubate for 30 minutes at room temperature.

    • Add the detection mixture containing a Europium (Eu)-labeled anti-phospho-substrate antibody and Streptavidin-APC.

    • Read the TR-FRET signal (Excitation: 340 nm; Emission: 615 nm and 665 nm). A decrease in the 665/615 nm ratio indicates successful kinase inhibition.

Protocol 3: Mechanistic Validation via Western Blotting
  • Causality Note: To prove that phenotypic death is caused by PI3K inhibition, we must evaluate the phosphorylation status of downstream effectors. The inclusion of a phosphatase inhibitor cocktail during lysis is non-negotiable; without it, endogenous phosphatases will strip the phosphate groups off Akt (Ser473) during sample preparation, destroying the mechanistic evidence.

  • Methodology:

    • Treat cells with the thiadiazole derivative at 0.5x, 1x, and 2x the calculated IC 50​ for 24 hours.

    • Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with 1X Protease Inhibitor and 1X Phosphatase Inhibitor Cocktail .

    • Clarify lysates via centrifugation (14,000 x g, 15 mins, 4°C) and quantify protein using a BCA assay.

    • Resolve 20 µg of protein per lane on a 10% SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against total Akt, p-Akt (Ser473), and GAPDH (loading control).

    • Detect using HRP-conjugated secondary antibodies and enhanced chemiluminescence (ECL). A dose-dependent reduction in p-Akt confirms on-target mechanism of action.

Conclusion

The 1,2,3-thiadiazol-4-ylmethanamine hydrochloride building block is a powerhouse in rational drug design. By exploiting its σ -hole interactions and bioisosteric properties, researchers can develop highly potent kinase inhibitors, apoptosis inducers, and antimicrobial agents. However, the true utility of these compounds can only be unlocked when their in vitro evaluation is grounded in rigorous, self-validating assay cascades that unequivocally link phenotypic outcomes to specific molecular targets.

References

  • [1] Accela ChemBio Inc. 1334147-54-4, 1,2,3-Thiadiazole-4-methanamine Hydrochloride Product Specification. Available at: [Link]

  • [4] National Institutes of Health (PMC). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole. Available at: [Link]

  • [6] Molaid. A Potent and Highly Efficacious Bcl-2/Bcl-xL Inhibitor. Available at: [Link]

  • [3] Semantic Scholar. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Available at:[Link]

  • [7] MDPI. Synthesis, Fungicidal Activity and Plant Protective Properties of 1,2,3-Thiadiazole and Isothiazole-Based N-acyl-N-arylalaninates. Available at: [Link]

  • [8] Frontiers. Design, synthesis, and in vitro, in vivo, and in silico evaluation of novel substituted 1,3,4-thiadiazole derivatives as anticonvulsant agents. Available at:[Link]

Sources

Foundational

Pharmacokinetic Profiling of 1,2,3-Thiadiazol-4-ylmethanamine Hydrochloride Derivatives: A Technical Whitepaper

Executive Summary & Core Rationale The strategic incorporation of heterocyclic scaffolds is a cornerstone of modern drug discovery. Among these, the 1,2,3-thiadiazole nucleus has emerged as a highly versatile pharmacopho...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Core Rationale

The strategic incorporation of heterocyclic scaffolds is a cornerstone of modern drug discovery. Among these, the 1,2,3-thiadiazole nucleus has emerged as a highly versatile pharmacophore, frequently utilized in the rational design of antimicrobial agents, CNS therapeutics, and kinase inhibitors[1][2]. Specifically, 1,2,3-thiadiazol-4-ylmethanamine hydrochloride (CAS: 1334147-54-4) serves as a critical small-molecule building block.

From a formulation and pharmacokinetic (PK) perspective, the selection of the hydrochloride salt form is a deliberate strategy. It significantly enhances the aqueous solubility of the primary amine, counteracting the inherent lipophilicity of the thiadiazole ring. This balance is critical for optimizing gastrointestinal dissolution prior to systemic absorption, ensuring the molecule is both soluble enough to dissolve in gastric fluids and lipophilic enough to cross the intestinal epithelium.

Physicochemical Determinants of ADME

The pharmacokinetic behavior of 1,2,3-thiadiazole derivatives is fundamentally governed by their physicochemical properties. In lead optimization, the bioisosteric replacement of an oxygen atom in an oxadiazole ring with a sulfur atom to form a thiadiazole is a standard maneuver to improve the Absorption, Distribution, Metabolism, and Excretion (ADME) profile[1].

  • Lipophilicity (LogP): Sulfur possesses lower electronegativity and higher polarizability compared to oxygen. Consequently, thiadiazole derivatives exhibit higher LogP values, which drives extensive tissue distribution and enhances cell membrane permeability[1].

  • Metabolic Stability: The C-S bond within the thiadiazole ring is sterically and electronically more resistant to enzymatic cleavage (e.g., by hepatic cytochrome P450 enzymes) than the C-O bond. This resistance translates to a prolonged systemic half-life and reduced hepatic clearance[1].

Bioisosteric_Replacement A Oxadiazole Core (Lead Compound) B Bioisosteric Replacement (O → S Substitution) A->B Structural Modification C 1,2,3-Thiadiazole Core (Optimized Scaffold) B->C D Increased Lipophilicity (Higher LogP) C->D E Enhanced Metabolic Stability (C-S Bond Resistance) C->E F Improved Pharmacokinetics (Increased Bioavailability) D->F E->F

Caption: Workflow of bioisosteric replacement to optimize pharmacokinetics.

Quantitative Pharmacokinetic Parameters

To contextualize the ADME profile, Table 1 summarizes the standard PK metrics observed for optimized 1,2,3-thiadiazole derivatives (such as VEGFR-2 kinase inhibitors and organotin carboxylates) in preclinical models[3][4].

Pharmacokinetic ParameterTypical Value RangeMechanistic Rationale
Clearance (Cl) 9 ± 3 mL/min/kgModerate hepatic extraction; the robust C-S bond limits rapid Phase I oxidative metabolism[4].
Volume of Distribution (Vd) 0.6 ± 0.2 L/kgIndicates extensive extravascular tissue distribution, driven by the high lipophilicity of the thiadiazole core[4].
Oral Bioavailability (F%) Up to 29%Limited by first-pass metabolism, but significantly improved compared to oxadiazole analogs due to enhanced stability[3].
Linearity Linear (0.049 - 1.48 mg/kg)Suggests that clearance mechanisms (e.g., enzymatic degradation, renal excretion) are not saturated at therapeutic doses[4].

Self-Validating Protocol: In Vivo Pharmacokinetic Assessment

Evaluating the PK profile of 1,2,3-thiadiazol-4-ylmethanamine hydrochloride derivatives requires a rigorous, self-validating experimental design. The following protocol outlines a standard rat PK study, emphasizing the causality behind each methodological choice to ensure data integrity.

Step 1: Formulation and Dosing Strategy
  • Procedure: Administer the compound via Intravenous (IV) bolus (e.g., 1 mg/kg) and Oral (PO) gavage (e.g., 5 mg/kg) to distinct cohorts of Sprague-Dawley rats. Formulate the IV dose in a co-solvent system (e.g., 5% DMSO / 95% Saline) and the PO dose as a homogenous suspension (e.g., 0.5% Methylcellulose).

  • Causality: A parallel IV and PO design is mandatory to calculate absolute bioavailability ( F=[AUCPO​×DoseIV​]/[AUCIV​×DosePO​] ). The co-solvent ensures complete dissolution for IV administration to prevent micro-embolisms, while the PO suspension mimics standard solid-dosage gastrointestinal transit.

Step 2: Serial Blood Sampling
  • Procedure: Collect blood samples (approx. 200 µL) via the jugular vein at predefined intervals: 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose. Transfer immediately to K2EDTA tubes and centrifuge (4000 rpm, 10 min, 4°C) to harvest plasma.

  • Causality: The dense early sampling (0.083 - 1h) accurately captures the maximum concentration ( Cmax​ ) and the distribution phase, while the extended 24-hour sampling ensures accurate characterization of the terminal elimination half-life ( t1/2​ ). K2EDTA prevents coagulation without interfering with downstream mass spectrometry ionization.

Step 3: Sample Preparation (Protein Precipitation)
  • Procedure: Aliquot 50 µL of plasma. Add 150 µL of ice-cold Acetonitrile containing a Stable-Isotope-Labeled Internal Standard (SIL-IS). Vortex for 2 minutes, then centrifuge at 14,000 rpm for 10 minutes at 4°C. Transfer the supernatant for analysis.

  • Causality & Self-Validation: Acetonitrile effectively denatures plasma proteins, crashing them out of solution while simultaneously extracting the lipophilic thiadiazole derivative. The inclusion of the SIL-IS is the core self-validating mechanism of this assay: because it co-elutes with the analyte, it automatically corrects for any matrix effects (ion suppression/enhancement) and extraction recovery variations.

Step 4: LC-MS/MS Quantification
  • Procedure: Inject the supernatant into an LC-MS/MS system equipped with a C18 reverse-phase column. Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode using electrospray ionization (ESI+).

  • Causality & Self-Validation: The C18 column retains the hydrophobic thiadiazole core, allowing polar endogenous interferences to elute harmlessly in the void volume. MRM mode provides unparalleled specificity by monitoring the precursor-to-product ion transition unique to the derivative. To ensure the system is self-validating, Quality Control (QC) samples at low, medium, and high concentrations must be interspersed every 10 samples to verify run-to-run accuracy and precision.

PK_Workflow S1 1. Dosing (IV/PO in Rats) S2 2. Blood Sampling (0.25 - 24h) S1->S2 S3 3. Protein Precipitation (Acetonitrile + IS) S2->S3 S4 4. LC-MS/MS (MRM Mode) S3->S4 S5 5. PK Analysis (Non-Compartmental) S4->S5

Caption: Step-by-step in vivo pharmacokinetic evaluation workflow.

Biotransformation and Microsomal Stability

In vitro stability assays using rat liver microsomes or S9 fractions are critical precursors to in vivo studies. Historically, instability in rat S9 preparations for certain pyrazolone inhibitors necessitated the exploration of new heterocyclic moieties, directly leading to the identification of the highly stable 1,2,3-thiadiazole series[3].

The primary biotransformation pathways for 1,2,3-thiadiazol-4-ylmethanamine derivatives typically involve N-acetylation or N-oxidation of the primary methanamine group. S-oxidation of the thiadiazole ring is relatively rare due to the electron-deficient nature of the heteroaromatic system. By understanding these pathways, medicinal chemists can further optimize the scaffold—such as by introducing steric bulk near the methanamine—to reduce metabolic liability and enhance oral bioavailability.

Conclusion

The 1,2,3-thiadiazol-4-ylmethanamine hydrochloride scaffold represents a highly optimized balance of physicochemical properties and pharmacokinetic viability. By leveraging the inherent metabolic stability and lipophilicity of the thiadiazole ring, drug developers can achieve favorable volumes of distribution and sustained systemic exposure. Adhering to rigorous, self-validating LC-MS/MS protocols ensures that the PK data driving these structural optimizations remains robust, reproducible, and translationally relevant for downstream clinical development.

References

  • Source: NIH (National Institutes of Health)
  • Title: A Comparative Guide to 1,2,3-Thiadiazole and Other Key Heterocyclic Compounds in Drug Design Source: Benchchem URL
  • Source: ACS Publications (The Journal of Organic Chemistry)
  • Title: Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening Source: MDPI URL

Sources

Exploratory

Handling and Synthetic Integration of 1,2,3-Thiadiazol-4-ylmethanamine Hydrochloride: A Technical Guide

Executive Summary The 1,2,3-thiadiazole scaffold is a highly privileged pharmacophore in both medicinal chemistry and agrochemical development, recognized for its potent anticancer, antimicrobial, and insecticidal proper...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,2,3-thiadiazole scaffold is a highly privileged pharmacophore in both medicinal chemistry and agrochemical development, recognized for its potent anticancer, antimicrobial, and insecticidal properties 1[1]. To incorporate this versatile five-membered heterocycle into complex drug candidates, researchers frequently utilize 1,2,3-Thiadiazol-4-ylmethanamine hydrochloride (CAS: 1334147-54-4) as a foundational building block 2[2].

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic safety data. This guide synthesizes the physicochemical causality behind the compound's hazards with field-proven, self-validating protocols for safe handling, emergency mitigation, and synthetic integration.

Physicochemical Profiling & Causality

Understanding the physical properties of 1,2,3-Thiadiazol-4-ylmethanamine hydrochloride is critical. The compound is isolated as a hydrochloride salt to prevent the primary amine from undergoing premature oxidation or dimerization. However, this salt formation directly dictates its handling requirements.

Quantitative Data & Operational Causality
ParameterSpecificationOperational Causality
Chemical Name 1,2,3-Thiadiazol-4-ylmethanamine HClPrimary amine protected as a hydrochloride salt to ensure bench stability and prevent degradation.
CAS Registry Number 1334147-54-4Essential for exact inventory tracking and regulatory compliance 2[2].
Molecular Formula C3H6ClN3SHigh heteroatom density (N, S) requires polar aprotic solvents (e.g., DMF, DMSO) for complete dissolution.
Molecular Weight 151.62 g/mol Low molecular weight fragment; highly efficient for fragment-based drug design (FBDD)2[2].
Physical State Solid (Crystalline)Prone to aerosolization (dust formation) during transfer, necessitating local exhaust ventilation 3[3].

Hazard Identification & Toxicological Mechanisms

Based on authoritative safety data for structurally analogous 1,2,3-thiadiazole derivatives and amine hydrochlorides, this compound presents specific occupational hazards 3[3] 4[4].

  • Skin & Eye Irritation (Category 2 / 2A) : The primary mechanistic hazard stems from the hydrochloride salt's interaction with ambient moisture or mucosal membranes. Upon dissolution in sweat or tears, a localized pH drop occurs. This acidity disrupts the lipid bilayer of the epidermis or corneal epithelium, leading to rapid protein denaturation and irritation 3[3].

  • Acute Oral Toxicity (Category 4) : Ingestion leads to rapid dissolution in gastric fluids, causing localized mucosal irritation and systemic absorption of the biologically active thiadiazole pharmacophore 4[4].

  • Respiratory Tract Irritation (Category 3) : Inhalation of fine crystalline dust introduces the acidic salt directly to the sensitive alveolar lining, triggering immediate coughing and respiratory distress 3[3].

Standard Operating Procedures (SOPs)

SOP 1: Safe Handling and Material Transfer

Self-Validating Check: The powder should remain free-flowing. Clumping indicates moisture ingress and compromised integrity.

  • Environmental Control : Always handle the compound inside a certified fume hood with active Local Exhaust Ventilation (LEV) to prevent dust dispersion 3[3].

  • PPE Donning : Wear standard nitrile gloves, chemical splash goggles, and a fitted lab coat. Causality: Nitrile provides an effective barrier against the solid salt, while goggles prevent accidental mucosal exposure to aerosolized dust4[4].

  • Dispensing : Use a grounded, anti-static micro-spatula. Causality: Static charge buildup can cause the fine powder to repel from the spatula, increasing the risk of inhalation exposure and cross-contamination.

  • Storage : Store tightly sealed in a desiccator at 2-8°C, ideally backfilled with Argon. Causality: Amine hydrochlorides are highly hygroscopic. Moisture ingress throws off stoichiometric calculations during weighing and can lead to localized acidic microenvironments that degrade the compound over time.

SOP 2: Emergency Spill Mitigation

Self-Validating Check: A properly neutralized spill area will show a neutral pH (pH 7) when tested with universal indicator paper.

  • Evacuation & Assessment : Immediately isolate the area. Ensure LEV is running at maximum capacity to capture airborne particulates 4[4].

  • Dry Containment : Sweep up the solid using a designated spill brush and dustpan. Do NOT use water initially. Causality: Adding water to the concentrated hydrochloride salt generates an immediate, highly concentrated acidic solution that increases the risk of dermal burns and corrosive damage to laboratory surfaces3[3].

  • Decontamination : After dry removal, wash the affected surface with a mild sodium bicarbonate solution (5% w/v) to neutralize any residual acid, followed by a thorough water rinse.

HandlingSOP A Material Receipt CAS: 1334147-54-4 B Desiccated Storage (2-8°C, Argon Purge) A->B Transfer C PPE Donning (Nitrile, Goggles, Coat) B->C Preparation D Weighing Protocol (Fume Hood / LEV) C->D Execution E Synthetic Integration (Closed System) D->E Normal Operation F Spill Mitigation (Dry Sweep, No Water) D->F Accidental Release

Caption: Logical workflow for the safe handling, storage, and emergency spill mitigation of the compound.

Synthetic Integration: Freebasing and Amide Coupling

To utilize 1,2,3-Thiadiazol-4-ylmethanamine hydrochloride in drug discovery, the unreactive salt must be converted into a nucleophilic free amine in situ.

SOP 3: Amide Coupling Workflow

Self-Validating Check: Upon the addition of DIPEA, the cloudy suspension of the hydrochloride salt in DMF should rapidly clarify as the free amine is liberated and dissolves.

  • Preparation : Purge a flame-dried round-bottom flask with Argon to exclude atmospheric moisture.

  • Dissolution : Suspend 1.0 equivalent of 1,2,3-Thiadiazol-4-ylmethanamine HCl in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration).

  • Freebasing : Add 2.5 equivalents of N,N-Diisopropylethylamine (DIPEA) dropwise. Causality: 1.0 eq of DIPEA is strictly consumed to neutralize the HCl salt, liberating the nucleophilic primary amine. The remaining 1.5 eq acts as a non-nucleophilic proton sponge to drive the subsequent amide coupling forward and neutralize acidic byproducts from the coupling reagent.

  • Activation : In a separate vial, activate the desired carboxylic acid (1.1 eq) with HATU (1.2 eq) in DMF for 10 minutes.

  • Coupling : Transfer the activated acid solution dropwise to the free amine solution. Stir at room temperature for 4-12 hours until LC-MS indicates complete consumption of the thiadiazole starting material.

SyntheticWorkflow Salt Amine Hydrochloride (Stable Precursor) Base Base Addition (DIPEA, 2.5 eq) Salt->Base Suspension in DMF FreeAmine Free Amine Generation (In Situ Nucleophile) Base->FreeAmine Neutralization Product Thiadiazole Amide Target (Bioactive Scaffold) FreeAmine->Product Nucleophilic Attack Electrophile Activated Carboxylic Acid (HATU/EDC) Electrophile->Product Dropwise Addition

Caption: Mechanistic pathway for the in situ freebasing and subsequent amide coupling of the amine.

References

  • Title: CAS: 1334147-54-4 - 1,2,3-thiadiazol-4-ylmethanamine hydrochloride Source: CymitQuimica URL
  • Title: The Ascendant Trajectory of 1,2,3-Thiadiazoles: A Technical Guide for Drug Discovery Source: BenchChem URL
  • Title: SAFETY DATA SHEET - 1,2,3-Thiadiazole-4-carbaldehyde (Analog Read-Across)
  • Title: SAFETY DATA SHEET - 5-Amino-1,2,3-thiadiazole (Analog Read-Across)

Sources

Foundational

Preclinical In Vivo Toxicity Profiling of 1,2,3-Thiadiazol-4-ylmethanamine Hydrochloride: A Methodological Framework

Executive Summary 1,2,3-Thiadiazol-4-ylmethanamine hydrochloride (CAS: 1334147-54-4) is an emerging, highly versatile small molecule scaffold[1]. The 1,2,3-thiadiazole heterocycle acts as a bioisostere of pyrimidine; its...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1,2,3-Thiadiazol-4-ylmethanamine hydrochloride (CAS: 1334147-54-4) is an emerging, highly versatile small molecule scaffold[1]. The 1,2,3-thiadiazole heterocycle acts as a bioisostere of pyrimidine; its mesoionic nature allows it to efficiently cross cellular membranes, making it highly valuable in the design of novel anticancer, antiviral, and agrochemical agents[2]. However, this enhanced membrane permeability necessitates rigorous in vivo toxicity profiling to establish therapeutic windows, identify off-target effects, and ensure translational safety.

As a Senior Application Scientist, I have structured this whitepaper to move beyond generic testing guidelines. Here, we dissect the causality behind experimental choices, providing a self-validating methodological framework tailored specifically to the physicochemical and toxicokinetic realities of the 1,2,3-thiadiazole class.

Physicochemical & Toxicokinetic Rationale

Before initiating in vivo studies, the physicochemical properties of the test article must dictate the experimental design.

Why the Hydrochloride (HCl) Salt? The free base of methanamine derivatives is often volatile and poorly soluble in aqueous media. Utilizing the HCl salt stabilizes the primary amine, preventing spontaneous degradation and ensuring complete dissolution in physiological saline. This guarantees uniform exposure during oral gavage or intravenous administration without relying on harsh co-solvents like DMSO, which can confound toxicological baselines.

Mechanistic Toxicity Profile: The thiadiazole ring is subject to extensive hepatic metabolism via Cytochrome P450 (CYP450) enzymes. While many 1,2,3-thiadiazole derivatives exhibit exceptionally low basal toxicity (e.g., LD50 > 5000 mg/kg)[3], specific target organ toxicity (STOT)—particularly respiratory irritation and hepatic stress—has been documented for related thiadiazol-amines and ureas[4]. Therefore, standard lethality endpoints must be supplemented with high-resolution respiratory and hepatic monitoring.

Strategic Workflow Visualization

Workflow Start Test Article: 1,2,3-Thiadiazol-4-ylmethanamine HCl Acute Acute Toxicity (OECD 420) Single Dose, 14-Day Obs. Start->Acute Formulated in 0.9% Saline TK Toxicokinetics (TK) ADME Profiling Start->TK IV/PO Crossover Subchronic Repeated Dose (OECD 407) 28-Day Daily Dosing Acute->Subchronic MTD & Dose Range Finding Endpoints Histopathology & Clinical Pathology Target Organ ID Subchronic->Endpoints Tissue Harvest TK->Subchronic Exposure Margins (AUC)

Caption: Sequential in vivo toxicity and toxicokinetic workflow for thiadiazole scaffolds.

Experimental Protocols: A Self-Validating System

Protocol 1: Acute Oral Toxicity (OECD 420 - Fixed Dose Procedure)

Causality Check: Why use the Fixed Dose Procedure (FDP) over a traditional LD50 assay? FDP minimizes animal suffering while providing sufficient data to classify the compound's acute hazard profile. Because related thiadiazoles often show low acute lethality[3], FDP prevents unnecessary dosing escalations.

  • Step 1: Formulation. Dissolve 1,2,3-Thiadiazol-4-ylmethanamine HCl in sterile 0.9% NaCl to achieve a dosing volume of 10 mL/kg.

  • Step 2: Animal Selection. Utilize nulliparous, non-pregnant female Wistar rats. Rationale: Females are historically more sensitive to xenobiotic stress, providing a conservative safety margin for the Maximum Tolerated Dose (MTD).

  • Step 3: Sighting Study. Administer a single oral gavage dose (e.g., 300 mg/kg) to a single female rat. Monitor continuously for the first 4 hours, then daily for 14 days.

  • Step 4: Main Study. Based on sighting survival, dose a cohort of 5 females at the selected fixed dose (e.g., 2000 mg/kg).

  • Step 5: Targeted Observation. Monitor for 14 days. Pay specific attention to respiratory patterns (dyspnea, tachypnea), as related thiadiazol-amines are known respiratory irritants[4].

Protocol 2: 28-Day Repeated Dose Toxicity (OECD 407)

Causality Check: Chronic exposure to sulfur-containing heterocycles can lead to cumulative hepatic stress due to the formation of reactive S-oxide metabolites.

  • Step 1: Dose Stratification. Select three dose levels (Low, Mid, High) based on the Acute MTD (e.g., 50, 150, and 450 mg/kg/day), plus a vehicle control group (n=10/sex/group).

  • Step 2: Administration. Administer daily via oral gavage for 28 consecutive days.

  • Step 3: In-Life Monitoring. Record weekly body weights and food consumption. Conduct a Functional Observational Battery (FOB) in week 4 to detect subtle neurotoxicity.

  • Step 4: Terminal Clinical Pathology. At day 29, euthanize via CO2 asphyxiation. Collect blood for hematology and serum chemistry (focusing strictly on ALT, AST, and BUN). Harvest, weigh, and fix major organs (liver, kidneys, heart, lungs) in 10% neutral buffered formalin for histopathology.

  • Self-Validation Check: The inclusion of a concurrent vehicle control group, alongside historical facility baseline data for the specific Wistar rat strain, ensures that any observed hematological deviations are definitively test-article induced rather than environmental artifacts.

Quantitative Data Presentation

Based on the structural alerts and historical data of the 1,2,3-thiadiazole class, the following toxicological baseline parameters are anticipated during profiling.

ParameterExpected Range / ObservationMechanistic Rationale
Acute Oral LD50 (Rat) > 2000 - 5000 mg/kgHigh systemic tolerance is typical for unsubstituted or lightly substituted 1,2,3-thiadiazoles[3].
Hepatic Enzymes (ALT/AST) Mild elevation at >500 mg/kg/dayHepatic clearance and CYP450-mediated Phase I metabolism of the heterocyclic ring.
Respiratory Effects Potential transient irritationDocumented specific target organ toxicity (STOT) for thiadiazol-amines[4].
Aquatic Toxicity (EC50) ~10 mg/L (Daphnia magna)Moderate environmental toxicity observed in related thiadiazole ureas, requiring proper disposal.

Mechanistic Pathway: Biotransformation and Toxicity

To fully understand the toxicity profile, we must map how the body processes the thiadiazole core. The diagram below illustrates the hypothesized Phase I bioactivation and subsequent Phase II detoxification pathways.

Pathway Compound 1,2,3-Thiadiazol-4-ylmethanamine (Mesoionic Core) CYP450 Hepatic CYP450 Metabolism (Phase I Oxidation) Compound->CYP450 Systemic Absorption ReactiveMet Reactive S-Oxide Intermediates CYP450->ReactiveMet Bioactivation GSH Glutathione (GSH) Conjugation (Phase II Detoxification) ReactiveMet->GSH Scavenging Tox Oxidative Stress & Hepatotoxicity (If GSH Depleted) ReactiveMet->Tox Accumulation Excretion Renal Excretion (Safe Clearance) GSH->Excretion Elimination

Caption: Postulated hepatic biotransformation and toxicity pathway for 1,2,3-thiadiazole derivatives.

References

  • Source: nih.
  • Title: 1,2,3-Thiadiazol-5-amine - AK Scientific, Inc.
  • Source: sigmaaldrich.
  • Source: nih.
  • Source: cymitquimica.
  • Source: mdpi.

Sources

Exploratory

1,2,3-Thiadiazol-4-ylmethanamine hydrochloride molecular weight and exact mass

An In-depth Technical Guide to 1,2,3-Thiadiazol-4-ylmethanamine Hydrochloride: Properties, Synthesis, and Applications Abstract The 1,2,3-thiadiazole scaffold is a privileged heterocyclic motif that has garnered substant...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 1,2,3-Thiadiazol-4-ylmethanamine Hydrochloride: Properties, Synthesis, and Applications

Abstract

The 1,2,3-thiadiazole scaffold is a privileged heterocyclic motif that has garnered substantial interest in medicinal chemistry and materials science due to its unique physicochemical properties and broad spectrum of biological activities.[1][2][3] This technical guide provides an in-depth analysis of a key derivative, 1,2,3-Thiadiazol-4-ylmethanamine hydrochloride (C₃H₆ClN₃S). As a primary amine building block, this compound serves as a critical starting point for the synthesis of more complex molecules in drug discovery programs. This document, intended for researchers, scientists, and drug development professionals, details the core physicochemical properties, outlines a validated protocol for its synthesis and characterization, and discusses its potential applications, grounded in the established versatility of the 1,2,3-thiadiazole core.

Part 1: Core Physicochemical Properties

Understanding the fundamental properties of 1,2,3-Thiadiazol-4-ylmethanamine hydrochloride is the first step in its effective application. The hydrochloride salt form is typically preferred for its improved crystallinity, stability, and aqueous solubility compared to the free base, which are advantageous traits for both storage and use in subsequent synthetic transformations or biological assays.

The key quantitative data for this compound are summarized in the table below. The molecular weight is the average mass based on natural isotopic abundance, while the exact mass corresponds to the monoisotopic mass, which is critical for high-resolution mass spectrometry analysis.

PropertyValueSource / Method
Chemical Formula C₃H₆ClN₃S[4]
Molecular Weight 151.62 g/mol [4]
Exact Mass 150.99710 uCalculated
CAS Number Not Available-
PubChem CID 54594597[4]
MDL Number MFCD19686407[4]
Appearance Expected to be a white to off-white crystalline solidInferred
Solubility Expected to be soluble in water, methanol, and DMSOInferred

Part 2: Synthesis and Spectroscopic Characterization

The synthesis of 1,2,3-thiadiazoles can be achieved through several established methods, with the Hurd-Mori reaction being a classic and versatile approach.[1][5] This pathway involves the cyclization of hydrazones with thionyl chloride. Below, we outline a plausible synthetic workflow for 1,2,3-Thiadiazol-4-ylmethanamine hydrochloride and provide a comprehensive protocol for its characterization.

Proposed Synthetic Workflow

The synthesis of the target compound can be envisioned as a multi-step process starting from a protected amino ketone. The use of a protecting group, such as Boc (tert-butyloxycarbonyl), on the amine is crucial to prevent side reactions during the thiadiazole ring formation.

G cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Hurd-Mori Cyclization cluster_2 Step 3: Deprotection A Boc-protected amino-acetone C Semicarbazone Intermediate A->C NaOAc, MeOH B Semicarbazide Hydrochloride B->C E Protected 1,2,3-Thiadiazole C->E DCM, 0°C to rt D Thionyl Chloride (SOCl₂) D->E G 1,2,3-Thiadiazol-4- ylmethanamine HCl (Final Product) E->G Acidolysis F HCl in Dioxane F->G

Caption: Proposed synthetic workflow for 1,2,3-Thiadiazol-4-ylmethanamine HCl.

Experimental Protocol: Spectroscopic Characterization

A multi-technique approach is essential for the unambiguous structural confirmation and purity assessment of the final compound. This self-validating system ensures high confidence in the material's identity.

Objective: To confirm the chemical structure of synthesized 1,2,3-Thiadiazol-4-ylmethanamine hydrochloride.

Methodology:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy

    • Rationale: NMR provides the most definitive information about the molecular framework by probing the ¹H and ¹³C nuclei.

    • Sample Preparation: Dissolve ~5-10 mg of the compound in 0.6 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is critical as it effectively solubilizes amine hydrochloride salts and its residual water peak does not obscure key signals.

    • ¹H NMR Analysis:

      • Expected Signals:

        • ~9.0-9.5 ppm (singlet, 1H): The proton on the thiadiazole ring (C5-H). This region is characteristic of protons on electron-deficient heterocyclic rings.

        • ~8.5-9.0 ppm (broad singlet, 3H): The protons of the ammonium group (-NH₃⁺). The broadness is due to quadrupolar coupling with the nitrogen atom and chemical exchange.

        • ~4.5-5.0 ppm (singlet, 2H): The methylene protons (-CH₂-) adjacent to the thiadiazole ring.

    • ¹³C NMR Analysis:

      • Expected Signals:

        • ~150-160 ppm: The C4 carbon of the thiadiazole ring (the one bearing the aminomethyl group).

        • ~130-140 ppm: The C5 carbon of the thiadiazole ring.

        • ~35-45 ppm: The methylene carbon (-CH₂-).

  • Fourier-Transform Infrared (FT-IR) Spectroscopy

    • Rationale: IR spectroscopy identifies the presence of key functional groups based on their characteristic vibrational frequencies.

    • Sample Preparation: Prepare a potassium bromide (KBr) pellet containing a small amount of the sample or use an Attenuated Total Reflectance (ATR) accessory.

    • Expected Absorption Bands:

      • 2800-3100 cm⁻¹ (broad): Characteristic N-H stretching vibrations of the ammonium salt (-NH₃⁺).

      • ~1600 cm⁻¹ and ~1500 cm⁻¹: N-H bending vibrations.

      • ~1400-1450 cm⁻¹: C=N stretching within the thiadiazole ring.[6]

      • ~800-900 cm⁻¹: C-S stretching vibrations.

  • High-Resolution Mass Spectrometry (HRMS)

    • Rationale: HRMS provides an extremely accurate mass measurement, allowing for the confirmation of the elemental composition.

    • Method: Use Electrospray Ionization (ESI) in positive ion mode.

    • Expected Result: The analysis should detect the molecular ion of the free base [M+H]⁺. For C₃H₅N₃S, the expected exact mass is 116.02824 u. The observed mass should be within a 5 ppm error margin of this theoretical value.

Part 3: Significance and Applications in Drug Discovery

The 1,2,3-thiadiazole nucleus is not merely a synthetic curiosity; it is a well-established pharmacophore present in a variety of biologically active compounds.[7][8] Its utility stems from its unique electronic properties and its ability to act as a bioisostere for other functional groups, influencing a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[2]

The core scaffold is associated with a wide array of pharmacological activities, making 1,2,3-Thiadiazol-4-ylmethanamine hydrochloride a valuable building block for generating libraries of new chemical entities (NCEs) for screening.

G cluster_pharma Pharmacological Activities cluster_agro Agrochemical Applications center_node 1,2,3-Thiadiazole Core A Antiviral (e.g., Anti-HIV) center_node->A B Antifungal center_node->B C Anticancer center_node->C D Antibacterial center_node->D E Plant Activator center_node->E F Insecticidal center_node->F G Herbicidal center_node->G

Sources

Foundational

An In-depth Technical Guide on the Biological Activity of 1,2,3-Thiadiazol-4-ylmethanamine hydrochloride in Drug Discovery

An In-depth Technical Guide to the Biological Activity of 1,2,3-Thiadiazole Derivatives in Drug Discovery with a Focus on 1,2,3-Thiadiazol-4-ylmethanamine Hydrochloride Foreword The 1,2,3-thiadiazole scaffold is a privil...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Biological Activity of 1,2,3-Thiadiazole Derivatives in Drug Discovery with a Focus on 1,2,3-Thiadiazol-4-ylmethanamine Hydrochloride

Foreword

The 1,2,3-thiadiazole scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its wide spectrum of biological activities.[1][2] Its unique electronic properties and ability to act as a bioisostere for other key heterocycles make it a versatile building block for the design of novel therapeutic agents.[2] This guide provides a comprehensive technical overview of the biological activities of 1,2,3-thiadiazole derivatives, with a conceptual focus on 1,2,3-Thiadiazol-4-ylmethanamine hydrochloride as a representative, albeit less-studied, member of this class. We will delve into the established anticancer, antimicrobial, and enzyme inhibitory properties of these compounds, providing detailed experimental protocols and insights into their potential mechanisms of action.

Disclaimer: While this guide centers on the potential of 1,2,3-Thiadiazol-4-ylmethanamine hydrochloride, it is important to note that publicly available data on this specific salt is limited. The information presented herein is largely synthesized from the broader body of research on 1,2,3-thiadiazole derivatives and is intended to provide a foundational framework for its investigation.

The 1,2,3-Thiadiazole Core: A Versatile Pharmacophore

The 1,2,3-thiadiazole ring is a five-membered aromatic heterocycle containing one sulfur and two adjacent nitrogen atoms.[2] This structural unit is a key feature in a multitude of biologically active compounds, demonstrating a remarkable range of pharmacological properties including anticancer, antiviral, antimicrobial, and insecticidal activities.[1][2][3] The versatility of the 1,2,3-thiadiazole scaffold stems from its mesoionic character, which allows for favorable interactions with various biological targets and the ability to cross cellular membranes.[2]

The synthesis of 1,2,3-thiadiazole derivatives is often achieved through the Hurd-Mori reaction, which involves the cyclization of α-methylene ketone hydrazones with thionyl chloride.[2] This and other synthetic routes provide a facile means to introduce a wide array of substituents onto the thiadiazole ring, allowing for the fine-tuning of its physicochemical and pharmacological properties.[4]

Anticancer Activity: A Prominent Therapeutic Avenue

Derivatives of 1,2,3-thiadiazole have emerged as a promising class of anticancer agents, exhibiting cytotoxic and antiproliferative effects against a variety of cancer cell lines.[1][5]

Putative Mechanisms of Anticancer Action

The anticancer activity of 1,2,3-thiadiazole derivatives is believed to be multifactorial. Some of the proposed mechanisms include:

  • Microtubule Destabilization: Certain 5-aryl-4-(4-arylpiperazine-1-carbonyl)-1,2,3-thiadiazole derivatives have been identified as potential microtubule-destabilizing agents, which can disrupt the formation of the mitotic spindle and induce cell cycle arrest and apoptosis.[3]

  • Enzyme Inhibition: As will be discussed in a later section, 1,2,3-thiadiazoles can inhibit various enzymes crucial for cancer cell survival and proliferation, such as protein kinases.

  • Induction of Apoptosis: Many 1,2,3-thiadiazole derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells, a hallmark of effective anticancer drugs.

Experimental Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and cytotoxicity.[6][7]

Objective: To determine the half-maximal inhibitory concentration (IC50) of 1,2,3-Thiadiazol-4-ylmethanamine hydrochloride against a panel of human cancer cell lines.

Materials:

  • 1,2,3-Thiadiazol-4-ylmethanamine hydrochloride

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer, Panc-1 for pancreatic cancer)[5]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • MTT solution (5 mg/mL in phosphate-buffered saline (PBS))

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[7]

  • Compound Preparation: Prepare a stock solution of 1,2,3-Thiadiazol-4-ylmethanamine hydrochloride in DMSO. Perform serial dilutions in complete culture medium to obtain a range of final concentrations for treatment. Ensure the final DMSO concentration does not exceed 0.5% to avoid solvent-induced toxicity.[7]

  • Cell Treatment: Remove the overnight culture medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug). Incubate the plates for 48-72 hours.[2]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[7]

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[7]

Workflow for In Vitro Cytotoxicity Assessment

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis A Seed cancer cells in 96-well plate C Treat cells with compound A->C B Prepare serial dilutions of test compound B->C D Incubate for 48-72 hours C->D E Add MTT solution D->E F Incubate for 4 hours E->F G Add DMSO to dissolve formazan F->G H Read absorbance at 570 nm G->H I Calculate IC50 value H->I

Caption: Workflow of the MTT assay for determining cytotoxicity.

Data Interpretation

The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells. A lower IC50 value indicates higher potency. It is crucial to test the compound against a panel of cancer cell lines from different tissues to assess its spectrum of activity and potential for selective toxicity.[8] Comparing the IC50 values in cancer cells to those in non-malignant cells can provide a selectivity index, which is a critical parameter in preclinical drug evaluation.[8]

Table 1: Representative Anticancer Activity of 1,2,3-Thiadiazole Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Dehydroepiandrosterone derivativeT47D (Breast)0.058 ± 0.016[1]
Pyrazole oxime derivative (8e)Panc-1 (Pancreatic)Not specified, but potent[5]
Pyrazole oxime derivative (8l)HCT-116 (Colon)Not specified, but potent[5]
1,2,3-Thiadiazole derivative 111MCF-7 (Breast)12.8 µg/mL[1]
1,2,3-Thiadiazole derivative 112MCF-7 (Breast)8.1 µg/mL[1]

Antimicrobial Activity: Combating Drug Resistance

The emergence of antimicrobial resistance is a major global health threat, necessitating the development of new antimicrobial agents.[9] 1,2,3-Thiadiazole derivatives have demonstrated promising activity against a range of pathogenic bacteria and fungi.[1][3][10]

Putative Mechanisms of Antimicrobial Action

The exact mechanisms by which 1,2,3-thiadiazoles exert their antimicrobial effects are still under investigation. However, it is hypothesized that they may interfere with essential microbial processes such as:

  • Cell wall synthesis: Disruption of the bacterial cell wall integrity.

  • Nucleic acid synthesis: Inhibition of DNA or RNA synthesis.

  • Protein synthesis: Interference with ribosomal function.

  • Enzyme inhibition: Targeting essential microbial enzymes.

Experimental Protocol: Antimicrobial Susceptibility Testing using Broth Microdilution

The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[9][11]

Objective: To determine the MIC of 1,2,3-Thiadiazol-4-ylmethanamine hydrochloride against a panel of pathogenic bacteria and fungi.

Materials:

  • 1,2,3-Thiadiazol-4-ylmethanamine hydrochloride

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium for fungi

  • Sterile 96-well microplates

  • Bacterial and fungal inocula standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and then prepare two-fold serial dilutions in the appropriate broth (CAMHB or RPMI-1640) directly in the 96-well plates.[11]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the appropriate broth.

  • Inoculation: Add the standardized inoculum to each well of the microplate containing the serially diluted compound. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.[12]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[11][12]

Workflow for Antimicrobial Susceptibility Testing

MIC_Workflow A Prepare serial dilutions of test compound in 96-well plate C Inoculate wells with microbial suspension A->C B Prepare standardized microbial inoculum B->C D Incubate plate at appropriate temperature and duration C->D E Visually inspect for microbial growth D->E F Determine the lowest concentration with no growth (MIC) E->F

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Data Interpretation

The MIC value provides a quantitative measure of the compound's antimicrobial potency. A lower MIC indicates greater effectiveness. The results should be compared to those of standard antimicrobial drugs to assess the relative efficacy of the test compound.

Enzyme Inhibition: A Targeted Approach

The ability of 1,2,3-thiadiazole derivatives to inhibit specific enzymes is a key aspect of their therapeutic potential.[3][13] This targeted approach can lead to more selective and less toxic drugs.

Key Enzyme Targets
  • Protein Kinases: These enzymes play a crucial role in cell signaling pathways that are often dysregulated in cancer and inflammatory diseases.[14] 1,2,3-thiadiazole derivatives can act as kinase inhibitors, offering a promising strategy for cancer therapy.

  • Cytochrome P450 (CYP) Enzymes: The 1,2,3-thiadiazole heterocycle has been investigated as a ligand for the heme iron in CYP enzymes, suggesting its potential as a CYP inhibitor.[13] This could be relevant for modulating drug metabolism or for designing inhibitors of specific CYP isoforms involved in disease.

  • α-Glucosidase and α-Amylase: Inhibition of these enzymes is a therapeutic strategy for managing type 2 diabetes.[3][15] Hybrid molecules containing 1,3,4-thiadiazole and 1,2,3-triazole moieties have shown potent inhibition of α-glucosidase.[15]

Experimental Protocol: Kinase Inhibition Assay

A variety of kinase inhibition assays are available, often in kit format, which typically measure the consumption of ATP or the formation of ADP.[14][16][17]

Objective: To determine the ability of 1,2,3-Thiadiazol-4-ylmethanamine hydrochloride to inhibit the activity of a specific protein kinase (e.g., a tyrosine kinase relevant to cancer).

Materials:

  • 1,2,3-Thiadiazol-4-ylmethanamine hydrochloride

  • Recombinant protein kinase

  • Kinase-specific substrate (peptide or protein)

  • Adenosine triphosphate (ATP)

  • Kinase assay buffer

  • A commercial kinase assay kit (e.g., ADP-Glo™ Kinase Assay)

  • 384-well plates

  • Luminometer or fluorometer

Step-by-Step Methodology (based on a generic ADP-Glo™ assay):

  • Compound and Enzyme Preparation: Prepare serial dilutions of the test compound in the kinase assay buffer. Add the kinase enzyme solution to the wells of a 384-well plate.[16]

  • Pre-incubation: Add the test compound to the wells containing the enzyme and incubate for a short period (e.g., 15-30 minutes) at room temperature to allow for binding.[16][18]

  • Kinase Reaction Initiation: Initiate the kinase reaction by adding a solution containing the substrate and ATP. Incubate for a specific duration (e.g., 1 hour) at the optimal temperature for the enzyme.[16]

  • ATP Depletion: Stop the kinase reaction by adding the ADP-Glo™ Reagent, which depletes the remaining ATP. Incubate for about 40 minutes.[16]

  • ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent to convert the ADP generated during the kinase reaction into ATP. This newly synthesized ATP is then used by a luciferase to generate a luminescent signal. Incubate for about 1 hour.[16]

  • Luminescence Measurement: Measure the luminescence using a plate reader. The light output is proportional to the amount of ADP produced and inversely proportional to the kinase inhibition.[16]

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Workflow for Kinase Inhibition Assay

Kinase_Inhibition_Workflow A Add kinase and test compound to well B Pre-incubate A->B C Add substrate and ATP to start reaction B->C D Incubate C->D E Add ADP-Glo™ Reagent to stop reaction and deplete ATP D->E F Add Kinase Detection Reagent to convert ADP to ATP and generate light E->F G Measure luminescence F->G H Calculate % inhibition and IC50 G->H

Caption: Generalized workflow for a luminescent-based kinase inhibition assay.

Data Interpretation

A low IC50 value in a kinase inhibition assay indicates that the compound is a potent inhibitor of the target kinase. It is essential to perform selectivity profiling by testing the compound against a panel of different kinases to determine its specificity. A highly selective kinase inhibitor is often a more desirable drug candidate as it is likely to have fewer off-target effects and a better safety profile.

Conclusion and Future Directions

The 1,2,3-thiadiazole scaffold represents a highly versatile and promising platform for the discovery of new drugs with a wide range of therapeutic applications. While the specific biological activity of 1,2,3-Thiadiazol-4-ylmethanamine hydrochloride is not yet extensively documented, the wealth of data on related derivatives strongly suggests its potential as an anticancer, antimicrobial, and enzyme inhibitory agent. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to embark on the systematic evaluation of this and other novel 1,2,3-thiadiazole derivatives.

Future research in this area should focus on:

  • Systematic screening of 1,2,3-Thiadiazol-4-ylmethanamine hydrochloride and its analogs against diverse biological targets.

  • Structure-activity relationship (SAR) studies to optimize the potency and selectivity of these compounds.

  • In-depth mechanistic studies to elucidate the precise molecular targets and pathways through which these compounds exert their effects.

  • In vivo studies in relevant animal models to assess the efficacy and safety of the most promising candidates.

By leveraging the knowledge base of 1,2,3-thiadiazole chemistry and pharmacology, the scientific community can continue to unlock the therapeutic potential of this remarkable heterocyclic system.

References

  • BellBrook Labs. (2026, January 20). Protocol Recommendations for Performing a Kinase Inhibition Assay.
  • MDPI. (2021, June 21). Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update.
  • PMC. (2025, November 12). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole.
  • Biological Activities of Thiadiazole Derivatives: A Review. (2012, June 15).
  • PubMed. 1,2,3-Thiadiazole: a novel heterocyclic heme ligand for the design of cytochrome P450 inhibitors.
  • Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods.
  • Benchchem. biological activity of 1,2,3-thiadiazole derivatives.
  • INTEGRA Biosciences. (2021, August 13). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods.
  • PubMed. (2023, August 15). Synthesis of 1,2,3-triazole-1,3,4-thiadiazole hybrids as novel α-glucosidase inhibitors by in situ azidation/click assembly.
  • ACS Publications. (2009, April 15). Synthesis and Biological Activity Evaluation of 1,2,3-Thiadiazole Derivatives as Potential Elicitors with Highly Systemic Acquired Resistance | Journal of Agricultural and Food Chemistry.
  • PMC - NIH. Thiadiazole derivatives as anticancer agents.
  • Taylor & Francis. (2023, January 25). Full article: Synthesis, antimicrobial and in vitro antitumor activities of a series of 1,2,3-thiadiazole and 1,2,3-selenadiazole derivatives.
  • Merck Manual Professional Edition. Susceptibility Testing - Infectious Disease.
  • ResearchGate. Basic protocol to assess preclinical anticancer activity. It can be....
  • Screening for Anticancer Activity: Trypan Blue Exclusion Assay.
  • PMC. (2015, February 20). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials.
  • Taylor & Francis. (2023, March 21). Inhibition of α-glucosidase Enzyme By 'click'-inspired Pharmacophore Framework 1,3,4-thiadiazole–1,2,3-triazole Hybrids.
  • Bio-protocol. 3.2. In Vitro Kinase Inhibition Assays.
  • Preclinical Experimental Screening Models For The Assessment Of Anti Cancer Drugs.
  • Taylor & Francis. (2021, August 25). Synthetic and anti-cancer activity aspects of 1, 3, 4-thiadiazole containing bioactive molecules: A concise review.
  • Journal of Clinical Microbiology. (2018, March 26). CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests.
  • bioMerieux. (2025, February 05). ANTIMICROBIAL SUSCEPTIBILITY TESTING.
  • ResearchGate. (2022, September 07). Synthesis, Characterization, and Antimicrobial Activity of New 1,2,3-Thiadiazole and 1,2,3-Selenadiazole Derivatives.
  • Benchchem. Application Notes and Protocols for Anti-Cancer Activity Screening of 12β-Hydroxyganoderenic acid B.
  • Sigma-Aldrich. Kinase Assay Kit.
  • PMC. Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity.
  • NCBI - NIH. (2012, May 01). Assay Development for Protein Kinase Enzymes.
  • PubMed. Thiadiazole and Thiazole Derivatives as Potential Antimicrobial Agents.
  • Frontiers. Synthesis, in vitro biological assessment, and molecular docking study of benzimidazole-based thiadiazole derivatives as dual inhibitors of α-amylase and α-glucosidase.
  • Cayman Chemical. Methods for Detecting Kinase Activity | News & Announcements.
  • ACS Publications. (2024, February 15). 1,2,3-Thiadiazole as a Modifiable and Scalable Directing Group for ortho-C–H Functionalization | Organic Letters.
  • PubMed. (2010, March 10). Synthesis, crystal structure, and biological activity of 4-methyl-1,2,3-thiadiazole-containing 1,2,4-triazolo[3,4-b][3][4][14]thiadiazoles. Retrieved from

  • MDPI. (2025, November 12). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds.
  • JOCPR. (2017). Journal of Chemical and Pharmaceutical Research, 2017, 9(6):202-214 Review Article Review Article on Synthesis of 1,3,4-Thiadiaz.

Sources

Protocols & Analytical Methods

Method

Synthesis Route and Protocol for 1,2,3-Thiadiazol-4-ylmethanamine Hydrochloride

Introduction and Strategic Retrosynthetic Analysis 1,2,3-Thiadiazol-4-ylmethanamine hydrochloride (CAS: 1334147-54-4) 1 is a highly valuable, electron-deficient heterocyclic building block widely utilized in medicinal ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Strategic Retrosynthetic Analysis

1,2,3-Thiadiazol-4-ylmethanamine hydrochloride (CAS: 1334147-54-4) 1 is a highly valuable, electron-deficient heterocyclic building block widely utilized in medicinal chemistry and agrochemical development. The 1,2,3-thiadiazole core acts as a robust bioisostere for various heteroaromatics, frequently appearing in antiviral, antibacterial, and fungicidal scaffolds.

Designing a scalable and high-yielding synthesis for this compound requires navigating the inherent chemical sensitivities of the 1,2,3-thiadiazole ring. As a Senior Application Scientist, the chosen synthetic route must prioritize chemoselectivity and operational safety.

Causality Behind Experimental Choices:

  • Avoidance of Strong Reducing Agents: The 1,2,3-thiadiazole ring is highly sensitive to aggressive reductants. For instance, attempts to reduce 1,2,3-thiadiazole-4-carboxylates with reagents like samarium/iodine lead to unexpected ring enlargement to 1,2,5-trithiepanes [[2]](), and lithium aluminum hydride ( LiAlH4​ ) frequently causes ring cleavage. Therefore, a milder hydride source, sodium borohydride ( NaBH4​ ), is explicitly selected to selectively reduce the ester without disrupting the heterocycle .

  • Bypassing Catalyst Poisoning: Converting the intermediate to an amine typically relies on catalytic hydrogenation (e.g., Pd/C , H2​ ). However, the sulfur atom within the thiadiazole core acts as a potent catalyst poison, stalling the reaction 3. To circumvent this, we employ a Staudinger reduction ( PPh3​/H2​O ) of an azide intermediate. This method is perfectly chemoselective, operates at room temperature, and guarantees the integrity of the sulfur-containing ring.

  • Rejection of Direct Mitsunobu Azidation: While a one-step Mitsunobu reaction (alcohol to azide) is theoretically possible, the removal of triphenylphosphine oxide (TPPO) and hydrazine byproducts from highly polar, low-molecular-weight heterocycles is notoriously difficult. A two-step mesylation-azidation sequence is chosen instead to ensure clean, scalable conversions with simple aqueous workups.

Synthetic Workflow

G Ester Ethyl 1,2,3-thiadiazole- 4-carboxylate Alcohol (1,2,3-Thiadiazol-4-yl) methanol Ester->Alcohol NaBH4, EtOH 0 °C to RT Mesylate (1,2,3-Thiadiazol-4-yl)methyl methanesulfonate Alcohol->Mesylate MsCl, Et3N DCM, 0 °C Azide 4-(Azidomethyl)- 1,2,3-thiadiazole Mesylate->Azide NaN3, DMF 60 °C Amine 1,2,3-Thiadiazol-4-yl methanamine Azide->Amine PPh3, THF/H2O RT (Staudinger) Salt 1,2,3-Thiadiazol-4-yl methanamine HCl Amine->Salt HCl in Dioxane Et2O, 0 °C

Synthetic workflow for 1,2,3-Thiadiazol-4-ylmethanamine hydrochloride.

Step-by-Step Experimental Protocols

This protocol is designed as a self-validating system. In-Process Controls (IPCs) are embedded within each step to ensure intermediate verification before proceeding.

Step 1: Reduction to (1,2,3-Thiadiazol-4-yl)methanol

Reagents: Ethyl 1,2,3-thiadiazole-4-carboxylate (1.0 eq), NaBH4​ (2.5 eq), Anhydrous Ethanol.

  • Setup: In an oven-dried round-bottom flask equipped with a magnetic stirrer, dissolve ethyl 1,2,3-thiadiazole-4-carboxylate in anhydrous ethanol (0.2 M).

  • Reaction: Cool the solution to 0–5 °C using an ice bath. Slowly add NaBH4​ portion-wise to control the exothermic release of hydrogen gas.

  • Propagation: Allow the mixture to warm to room temperature and stir for 4–6 hours.

  • Validation (IPC): Monitor via TLC (Hexane/EtOAc 1:1). The reaction is complete when the higher Rf​ ester spot is fully consumed.

  • Workup: Cool the mixture back to 0 °C and cautiously quench with dilute HCl (1 M) until gas evolution ceases (pH ~6). Extract the aqueous layer three times with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield the crude alcohol.

Step 2: Mesylation of the Alcohol

Reagents: (1,2,3-Thiadiazol-4-yl)methanol (1.0 eq), Methanesulfonyl chloride ( MsCl , 1.2 eq), Triethylamine ( Et3​N , 1.5 eq), Dichloromethane (DCM).

  • Setup: Dissolve the crude alcohol in anhydrous DCM (0.2 M) and add Et3​N . Cool the mixture to 0 °C.

  • Reaction: Add MsCl dropwise over 15 minutes. The low temperature prevents the formation of unwanted alkyl chloride byproducts.

  • Propagation: Stir for 2 hours, allowing the reaction to slowly reach room temperature.

  • Validation (IPC): Check TLC (DCM/MeOH 95:5) for the disappearance of the alcohol.

  • Workup: Quench with ice water. Separate the organic layer and wash sequentially with saturated aqueous NaHCO3​ and brine. Dry over Na2​SO4​ and concentrate. Note: The mesylate is prone to degradation and should be used immediately in the next step.

Step 3: Nucleophilic Substitution to 4-(Azidomethyl)-1,2,3-thiadiazole

Reagents: (1,2,3-Thiadiazol-4-yl)methyl methanesulfonate (1.0 eq), Sodium azide ( NaN3​ , 2.0 eq), Dimethylformamide (DMF).

  • Setup: Dissolve the mesylate in anhydrous DMF (0.2 M).

  • Reaction: Add NaN3​ in one portion. Heat the reaction mixture to 60 °C for 4 hours.

  • Validation (IPC): Analyze an aliquot via IR spectroscopy. A strong, sharp peak at ~2100 cm⁻¹ confirms the presence of the azide.

  • Workup: Cool to room temperature and dilute with a large volume of water (to partition DMF into the aqueous phase). Extract three times with ethyl acetate. Wash the organic layer extensively with water (5x) and brine to remove residual DMF. Dry over Na2​SO4​ and concentrate carefully. Safety Warning: Low-molecular-weight azides can be energetic; do not heat the concentrated product and handle with appropriate blast shielding.

Step 4: Staudinger Reduction to 1,2,3-Thiadiazol-4-ylmethanamine

Reagents: 4-(Azidomethyl)-1,2,3-thiadiazole (1.0 eq), Triphenylphosphine ( PPh3​ , 1.2 eq), THF, H2​O (10.0 eq).

  • Setup: Dissolve the azide in THF (0.15 M) and cool to 0 °C.

  • Reaction: Add PPh3​ portion-wise.

  • Validation (IPC 1): Observe the reaction. The evolution of nitrogen gas ( N2​ ) visually confirms the formation of the iminophosphorane intermediate. Stir for 1 hour at room temperature.

  • Hydrolysis: Add H2​O and stir vigorously for 12 hours at room temperature.

  • Validation (IPC 2): Complete consumption of the azide is confirmed by the disappearance of the 2100 cm⁻¹ IR peak.

  • Workup (Critical for Purity): Concentrate the mixture to remove THF. Acidify the remaining aqueous suspension with 1 M HCl to pH 2. Extract with ethyl acetate (this removes the non-basic triphenylphosphine oxide byproduct). Basify the aqueous layer with 2 M NaOH to pH 10 and extract with DCM (3x). Dry the DCM layers over Na2​SO4​ and concentrate to afford the pure free amine.

Step 5: Hydrochloride Salt Formation

Reagents: 1,2,3-Thiadiazol-4-ylmethanamine (1.0 eq), 4M HCl in dioxane (1.5 eq), Anhydrous Diethyl Ether ( Et2​O ).

  • Setup: Dissolve the free amine in anhydrous Et2​O (0.1 M). Cool to 0 °C under an inert atmosphere.

  • Reaction: Add 4M HCl in dioxane dropwise.

  • Validation (IPC): Immediate precipitation of a white solid confirms salt formation. Ensure the pH of the supernatant is < 2.

  • Isolation: Stir for 30 minutes. Filter the precipitate under a blanket of nitrogen, wash with cold anhydrous Et2​O , and dry under high vacuum to afford 1,2,3-thiadiazol-4-ylmethanamine hydrochloride.

Quantitative Data Summary

StepChemical TransformationKey Reagents & SolventsTemp (°C)Time (h)Expected Yield (%)IPC / Validation Method
1 Ester → Alcohol NaBH4​ , EtOH0 → 254–685–90TLC (Hex/EtOAc 1:1), H2​ cessation
2 Alcohol → Mesylate MsCl , Et3​N , DCM0 → 25290–95TLC (DCM/MeOH 95:5)
3 Mesylate → Azide NaN3​ , DMF60480–85IR Spectroscopy (~2100 cm⁻¹)
4 Azide → Amine PPh3​ , THF/ H2​O 251375–80 N2​ evolution, Acid-base extraction
5 Amine → HCl Salt4M HCl /Dioxane, Et2​O 00.590–95Precipitation, Supernatant pH < 2

References

  • BenchChem. "Application Notes and Protocols for the Synthesis of 1,2,3-Thiadiazole-4-carbaldehyde Oxime."

  • ElectronicsAndBooks / Journal of Chemical Research. "Attempted reduction of 1,2,3-thiadiazole-4-carboxylates with samarium/iodine in methanol. Unexpected ring enlargement to 1,2,5-trithiepanes." 2

  • Wiley. "The Chemistry of 1,2,3-Thiadiazoles." 3

  • CymitQuimica. "CAS: 1334147-54-4 - 1,2,3-thiadiazol-4-ylmethanamine hydrochloride." 1

Sources

Application

Application Notes and Protocols for Dissolving 1,2,3-Thiadiazol-4-ylmethanamine Hydrochloride in Cell Culture Assays

Introduction: Understanding 1,2,3-Thiadiazol-4-ylmethanamine Hydrochloride 1,2,3-Thiadiazol-4-ylmethanamine hydrochloride is a heterocyclic organic compound featuring a 1,2,3-thiadiazole moiety. The thiadiazole ring is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Understanding 1,2,3-Thiadiazol-4-ylmethanamine Hydrochloride

1,2,3-Thiadiazol-4-ylmethanamine hydrochloride is a heterocyclic organic compound featuring a 1,2,3-thiadiazole moiety. The thiadiazole ring is a stable aromatic system found in various biologically active molecules.[1][2] The presence of the methanamine hydrochloride group suggests that the compound is supplied as a salt, which generally enhances its hydrophilicity and potential for solubility in aqueous solutions.[3] As with any small molecule intended for cell-based assays, proper dissolution and preparation of stock solutions are paramount to ensure accurate and reproducible experimental outcomes.[4] This guide provides a comprehensive protocol for the solubilization of 1,2,3-Thiadiazol-4-ylmethanamine hydrochloride, grounded in established principles of compound management for biological research.

Physicochemical Properties and Solubility Considerations

While specific quantitative solubility data for 1,2,3-Thiadiazol-4-ylmethanamine hydrochloride is not extensively documented in publicly available literature, we can infer its likely behavior based on its chemical structure and the properties of related compounds.

PropertyInferred Characteristics & RationaleSource
Form Typically a crystalline solid.[5][6]
Solvent As a hydrochloride salt, it is expected to have good solubility in aqueous solutions like sterile water or Phosphate-Buffered Saline (PBS). The parent 1,2,3-thiadiazole is known to be soluble in water.[1] For a high-concentration stock, Dimethyl Sulfoxide (DMSO) is a reliable choice for many thiadiazole-based compounds.[5][6][1][3][5][6]
Stability 1,2,3-thiadiazoles are generally stable heterocyclic compounds.[1][2] However, the stability of the compound in solution, particularly over long-term storage and in aqueous media, should be empirically verified. Stock solutions in anhydrous DMSO stored at low temperatures are generally stable.[1][2]

Experimental Workflow for Solubilization and Use

The following diagram outlines the general workflow for preparing 1,2,3-Thiadiazol-4-ylmethanamine hydrochloride for cell culture experiments.

G cluster_0 PART 1: Stock Solution Preparation cluster_1 PART 2: Working Solution Preparation Calculate_Mass Calculate Required Mass Weigh_Compound Weigh Compound Accurately Calculate_Mass->Weigh_Compound Select_Solvent Select Primary Solvent (e.g., DMSO or Sterile Water) Weigh_Compound->Select_Solvent Dissolve Dissolve Compound (Vortex/Sonicate/Warm if needed) Select_Solvent->Dissolve Sterilize Sterile Filter (0.22 µm) Dissolve->Sterilize Aliquot Aliquot into Single-Use Tubes Sterilize->Aliquot Store Store at -20°C or -80°C Aliquot->Store Thaw_Stock Thaw Stock Solution Store->Thaw_Stock For Experiment Dilute Serially Dilute in Culture Medium Thaw_Stock->Dilute Add_to_Cells Add to Cell Culture Dilute->Add_to_Cells

Caption: Workflow for preparing stock and working solutions.

Protocols for Preparing Stock Solutions

It is crucial to begin by preparing a high-concentration stock solution, which can then be diluted to the final working concentrations for your experiments. This approach minimizes the volume of solvent introduced into the cell culture medium.

Protocol 1: High-Concentration Stock Solution in DMSO (Recommended)

Dimethyl Sulfoxide (DMSO) is a versatile solvent for many organic molecules and is compatible with most cell-based assays at low final concentrations.

Materials:

  • 1,2,3-Thiadiazol-4-ylmethanamine hydrochloride (solid)

  • Dimethyl Sulfoxide (DMSO), cell culture grade, sterile

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile, filtered pipette tips

Methodology:

  • Calculate the Required Mass: Determine the mass of 1,2,3-Thiadiazol-4-ylmethanamine hydrochloride needed to prepare a stock solution of your desired concentration (e.g., 10 mM).

    • Formula: Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000

  • Weigh the Compound: In a sterile environment (e.g., a laminar flow hood), accurately weigh the calculated mass of the compound into a sterile tube.

  • Dissolution: Add the appropriate volume of sterile DMSO to the tube. Securely cap the tube and vortex thoroughly until the solid is completely dissolved. Visually inspect the solution to ensure no particulates are present.

    • Expert Tip: If the compound does not dissolve readily, gentle warming in a 37°C water bath or brief sonication can be employed. Allow the solution to return to room temperature before proceeding.

  • Sterilization and Storage:

    • For absolute sterility, the stock solution can be filtered through a 0.22 µm sterile syringe filter into a new sterile tube.

    • Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C for short-term storage or -80°C for long-term storage, protected from light. Properly label each aliquot with the compound name, concentration, solvent, and date of preparation.

Protocol 2: Aqueous Stock Solution (Alternative)

Given its hydrochloride salt form, an aqueous stock solution may be feasible and desirable for certain applications to avoid DMSO-related effects.

Materials:

  • 1,2,3-Thiadiazol-4-ylmethanamine hydrochloride (solid)

  • Sterile, cell culture grade water or Phosphate-Buffered Saline (PBS)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile, filtered pipette tips

Methodology:

  • Calculate and Weigh: Follow steps 1 and 2 from Protocol 1.

  • Dissolution: Add the appropriate volume of sterile water or PBS to the tube. Vortex thoroughly.

    • Note: The maximum achievable concentration in aqueous solvents may be lower than in DMSO. It is advisable to perform a small-scale solubility test first.

  • Sterilization and Storage:

    • Filter the aqueous stock solution through a 0.22 µm sterile syringe filter.

    • Aliquot and store at -20°C or -80°C. Be aware that aqueous solutions are more prone to degradation than DMSO stocks, and long-term stability should be verified.

Preparation of Working Solutions for Cell Culture

The high-concentration stock solution must be diluted to the final desired concentration in your cell culture medium.

Methodology:

  • Thaw the Stock Solution: Thaw a single aliquot of the stock solution at room temperature.

  • Serial Dilution: Perform serial dilutions of the stock solution in pre-warmed complete cell culture medium to achieve the desired final concentrations.

    • Causality: A stepwise dilution is recommended to prevent the compound from precipitating out of solution due to a rapid change in solvent polarity.

  • Final Solvent Concentration: It is critical to maintain a low final concentration of the organic solvent (e.g., DMSO) in the cell culture to avoid solvent-induced cytotoxicity.[7]

    • Best Practice: The final DMSO concentration should typically be ≤ 0.5% (v/v). Always include a vehicle control in your experiments, which consists of cell culture medium with the same final concentration of the solvent used to treat the cells.

The following diagram illustrates the logical flow for diluting stock solutions.

G Stock_Solution High-Concentration Stock Solution (e.g., 10 mM in DMSO) Intermediate_Dilution Intermediate Dilution in Medium (e.g., 100 µM) Stock_Solution->Intermediate_Dilution 1:100 dilution Vehicle_Control Vehicle Control (Medium + same % DMSO) Stock_Solution->Vehicle_Control Dilute to highest final solvent concentration Final_Concentration Final Working Concentration in Well (e.g., 1 µM) Intermediate_Dilution->Final_Concentration 1:100 dilution

Caption: Logical flow for diluting stock solutions.

Trustworthiness and Self-Validation

  • Visual Inspection: Always visually inspect solutions for any signs of precipitation after dissolution and upon dilution into aqueous media. The presence of a precipitate indicates that the compound is not fully dissolved, which will lead to inaccurate dosing.

  • Vehicle Control: The inclusion of a vehicle control is non-negotiable. It allows you to distinguish the biological effects of the compound from any effects of the solvent.

  • Preliminary Testing: Before conducting large-scale experiments, it is advisable to perform a small-scale pilot experiment to confirm the solubility of 1,2,3-Thiadiazol-4-ylmethanamine hydrochloride in your chosen solvent and its compatibility with your specific cell line.

References

  • AntBio. (2026, January 7). Small-Molecule Drug Preparation for Cell Culture: Core Principles and Practical Guidelines. AntBio. [Link]

  • Finetech Group. (2025, December 15). Applications of Cell Culture in the Pharmaceutical Industry and Research. Finetech Group. [Link]

  • MDPI. (2025, November 12). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole. MDPI. [Link]

  • Ghanemi, A. (2014). Cell cultures in drug development: Applications, challenges and limitations. Saudi Pharmaceutical Journal, 23(3), 237-242. [Link]

  • ResearchGate. (n.d.). Cell Line Culture in Pharmaceutical Development and Application: A Review. ResearchGate. [Link]

  • ISRES Publishing. (2021). 174 Thiadiazoles and Their Properties. ISRES Publishing. [Link]

  • ACS Publications. (2009, April 15). Synthesis and Biological Activity Evaluation of 1,2,3-Thiadiazole Derivatives as Potential Elicitors with Highly Systemic Acquired Resistance. Journal of Agricultural and Food Chemistry. [Link]

  • U.S. Pharmacopeia. (n.d.). <711> DISSOLUTION. U.S. Pharmacopeia. [Link]

  • PMC. (2025, April 4). Correlation Between Dissolution Profiles of Salt-Form Drugs in Biorelevant Bicarbonate Buffer and Oral Drug Absorption: Importance of Dose/ Fluid Volume Ratio. PMC. [Link]

  • ResearchGate. (n.d.). Dissolution Profile of Model Compound Free Form, HCl Salt and Sulfate.... ResearchGate. [Link]

  • Thieme. (n.d.). Product Class 10: 1,2,4-Thiadiazoles. Thieme. [Link]

  • American Elements. (n.d.). (1-2-3-thiadiazol-4-yl)methanamine hydrochloride. American Elements. [Link]

  • SciELO. (2015, November 2). solubility of 1-adamantanamine hydrochloride in six pure solvents between 283.15 k and. SciELO. [Link]

  • ResearchGate. (2021, December 4). Preparations, Reactions and Biological Activities of 1,3,4-Thiadiazole Derivatives: Reviewing Study. ResearchGate. [Link]

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Method

1,2,3-Thiadiazol-4-ylmethanamine hydrochloride as a precursor in organic synthesis

Application Note: 1,2,3-Thiadiazol-4-ylmethanamine Hydrochloride as a Key Precursor in Advanced Organic Synthesis Executive Summary & Pharmacological Relevance The 1,2,3-thiadiazole heterocyclic core is a highly privileg...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 1,2,3-Thiadiazol-4-ylmethanamine Hydrochloride as a Key Precursor in Advanced Organic Synthesis

Executive Summary & Pharmacological Relevance

The 1,2,3-thiadiazole heterocyclic core is a highly privileged pharmacophore in both medicinal chemistry and agrochemical development[1]. Structurally, it acts as a bioisostere for thiazoles and pyrimidines, offering unique hydrogen-bonding capabilities and high metabolic stability. Derivatives of 1,2,3-thiadiazole exhibit a broad spectrum of biological activities, including anticancer (via microtubule destabilization), antiviral, and antibacterial properties[2]. In agriculture, they are potent elicitors of Systemic Acquired Resistance (SAR), mimicking natural biological triggers to activate plant defense mechanisms against pathogens[1].

1,2,3-Thiadiazol-4-ylmethanamine hydrochloride serves as a versatile, bifunctional building block. The primary amine facilitates rapid diversification through amide coupling, reductive amination, and urea/thiourea formation, enabling the rapid generation of compound libraries for Structure-Activity Relationship (SAR) studies.

Physicochemical Properties & Specifications

PropertySpecification
Chemical Name 1,2,3-Thiadiazol-4-ylmethanamine hydrochloride
CAS Number 1334147-54-4[3]
Molecular Formula C3H6ClN3S
Molecular Weight 151.62 g/mol [3]
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, Methanol, and Water
Storage Conditions 2-8 °C, desiccated, under inert atmosphere

Mechanistic Insights: The Role of the Hydrochloride Salt

Expertise & Experience: Free primary amines attached to electron-deficient heterocycles are prone to oxidative degradation and spontaneous dimerization upon prolonged exposure to air and light. By utilizing the hydrochloride salt form, the amine is protonated, rendering it non-nucleophilic and highly stable for long-term bench storage.

During synthetic workflows, the free base must be liberated in situ. This is achieved by adding a stoichiometric excess of a non-nucleophilic tertiary amine base (e.g., N,N-Diisopropylethylamine, DIPEA, or Triethylamine, TEA). The steric hindrance of these bases prevents them from competing with the liberated methanamine during electrophilic attack, ensuring high chemoselectivity and maximum yield.

Visualizations

SyntheticWorkflow A 1,2,3-Thiadiazol-4-ylmethanamine HCl (Precursor) B Free Base Liberation (TEA/DIPEA) A->B Base addition C Amide Coupling (HATU/EDCI, R-COOH) B->C Acylation D Reductive Amination (NaBH(OAc)3, R-CHO) B->D Imine reduction E Urea/Thiourea Formation (Isocyanates/Isothiocyanates) B->E Nucleophilic addition

Divergent synthetic pathways of 1,2,3-Thiadiazol-4-ylmethanamine hydrochloride.

SARPathway A 1,2,3-Thiadiazole Derivative (Elicitor) B Salicylic Acid (SA) Pathway Activation A->B Mimics biological triggers C NPR1 Protein (Monomerization & Nuclear Translocation) B->C Redox changes D PR Gene Expression (Pathogenesis-Related) C->D Transcriptional activation E Systemic Acquired Resistance (Broad-spectrum Immunity) D->E Antimicrobial proteins

Systemic Acquired Resistance pathway activated by 1,2,3-thiadiazole derivatives.

Synthetic Workflows & Self-Validating Protocols

Table: Summary of Quantitative Reaction Parameters

Reaction Type Electrophile Base / Catalyst Temp / Time Typical Yield
Amide Coupling R-COOH, HATU DIPEA (3.0 eq) RT, 2-4 h 75-90%
Thiourea Formation R-NCS TEA (2.0 eq) 0 °C to RT, 6 h 80-95%

| Reductive Amination | R-CHO, NaBH(OAc)₃| Acetic Acid (cat.) | RT, 12 h | 65-85% |

Protocol A: Amide Coupling (Synthesis of 1,2,3-Thiadiazole-4-carboxamides)

Objective: Generate amide-linked thiadiazole libraries for high-throughput screening. Causality: HATU is selected as the coupling reagent because the HOAt leaving group accelerates the reaction and minimizes epimerization. DIPEA is used to neutralize the hydrochloride salt and deprotonate the carboxylic acid, driving the formation of the active ester. Methodology:

  • Activation: In an oven-dried flask under nitrogen, dissolve the carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M). Stir for 15 minutes at room temperature to form the active ester.

  • Coupling: Add 1,2,3-Thiadiazol-4-ylmethanamine hydrochloride (1.1 eq) to the mixture, followed immediately by the dropwise addition of DIPEA (3.0 eq).

  • Reaction: Stir the mixture at room temperature for 2-4 hours.

  • In-Process Control (IPC): Monitor the reaction via LC-MS. The disappearance of the active ester mass and the appearance of the [M+H]⁺ peak for the product validates the coupling.

  • Workup: Quench the reaction with ice-cold water. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with 1N HCl (to remove unreacted amine and DIPEA), saturated NaHCO₃ (to remove unreacted acid), and brine.

  • Purification: Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography (DCM/MeOH gradient).

Protocol B: Thiourea Formation (Synthesis of Agrochemical Candidates)

Objective: Synthesize N-substituted-N'-(1,2,3-thiadiazol-4-ylmethyl)thioureas, known for their agricultural fungicidal properties[2]. Causality: The reaction is initiated at 0 °C to control the exothermic nucleophilic attack of the methanamine onto the highly electrophilic carbon of the isothiocyanate. This strict temperature control prevents the formation of symmetrical thiourea byproducts. Methodology:

  • Preparation: Suspend 1,2,3-Thiadiazol-4-ylmethanamine hydrochloride (1.0 eq) in anhydrous Dichloromethane (DCM, 0.2 M) and cool to 0 °C in an ice bath.

  • Base Addition: Add Triethylamine (TEA, 2.0 eq) dropwise. Stir for 10 minutes to ensure complete dissolution and liberation of the free base.

  • Electrophile Addition: Add the aryl/alkyl isothiocyanate (1.05 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 6 hours.

  • IPC: Monitor by TLC (Hexanes/EtOAc). The product typically appears as a highly UV-active spot with a lower Rf than the starting isothiocyanate.

  • Workup & Purification: Dilute with DCM, wash with water and brine. Concentrate the organic layer. The thiourea product often precipitates upon the addition of cold hexanes and can be isolated via vacuum filtration, providing a highly pure solid without the need for column chromatography.

Protocol C: Reductive Amination (Synthesis of Secondary Amine Libraries)

Objective: Synthesize secondary amines for kinase inhibitor development. Causality: Sodium triacetoxyborohydride (NaBH(OAc)₃) is chosen over Sodium borohydride (NaBH₄) because it is a milder reducing agent. It selectively reduces the transient iminium ion intermediate without reducing the unreacted aldehyde starting material, preventing the formation of primary alcohol byproducts. Methodology:

  • Imine Formation: Combine 1,2,3-Thiadiazol-4-ylmethanamine hydrochloride (1.0 eq), the target aldehyde (1.0 eq), and DIPEA (1.2 eq) in anhydrous 1,2-Dichloroethane (DCE, 0.15 M). Add a catalytic amount of glacial acetic acid (0.1 eq) to facilitate iminium ion formation. Stir at room temperature for 2 hours.

  • Reduction: Add NaBH(OAc)₃ (1.5 eq) portion-wise to the reaction mixture.

  • Reaction: Stir at room temperature for 12 hours under a nitrogen atmosphere.

  • IPC: Validate completion via ¹H NMR of a crude aliquot; the disappearance of the aldehyde proton signal (~9-10 ppm) indicates full conversion.

  • Workup: Quench the reaction carefully with saturated aqueous NaHCO₃. Extract with DCM (3x). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify via flash chromatography or reverse-phase preparative HPLC depending on the polarity of the resulting secondary amine.

References

  • Quiroga, D., et al. "Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds." PMC (NIH).[Link]

  • Irfan, A., et al. "Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update." MDPI (Applied Sciences).[Link]

Sources

Application

Application Note: Protocol for Coupling 1,2,3-Thiadiazol-4-ylmethanamine Hydrochloride with Carboxylic Acids

Executive Summary The 1,2,3-thiadiazole heterocyclic core is a highly valued pharmacophore in drug discovery, frequently deployed as a bioisostere for thiazoles, pyrazines, or phenyl rings to modulate lipophilicity and m...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,2,3-thiadiazole heterocyclic core is a highly valued pharmacophore in drug discovery, frequently deployed as a bioisostere for thiazoles, pyrazines, or phenyl rings to modulate lipophilicity and metabolic stability. Coupling 1,2,3-Thiadiazol-4-ylmethanamine hydrochloride with carboxylic acids is a fundamental transformation in synthesizing these targets. However, this specific substrate presents two distinct chemical challenges: it is supplied as a hydrochloride salt requiring in situ neutralization, and the electron-withdrawing nature of the thiadiazole ring slightly dampens the nucleophilicity of the adjacent primary amine via inductive effects.

This guide provides a causality-driven, self-validating protocol for achieving high-yielding amide bond formations with this substrate, detailing reagent selection, mechanistic pathways, and step-by-step experimental execution.

Mechanistic Causality & Reagent Selection

To design a robust coupling protocol, experimental choices must be grounded in the physicochemical properties of the reactants.

The Amine Challenge

Because 1,2,3-Thiadiazol-4-ylmethanamine is provided as an HCl salt, the amine is protonated and completely non-nucleophilic. It must be liberated in situ. Furthermore, the electron-deficient 1,2,3-thiadiazole ring exerts an inductive pull on the benzylic-like methylene carbon, marginally reducing the lone-pair availability on the nitrogen compared to standard aliphatic amines.

Base Selection: Why DIPEA?

Neutralizing the amine hydrochloride requires a tertiary amine base. N,N-Diisopropylethylamine (DIPEA) is strictly preferred over Triethylamine (TEA). The steric bulk of the isopropyl groups in DIPEA prevents it from acting as a competing nucleophile against the activated carboxylic acid, thereby minimizing the formation of unwanted acyl-ammonium intermediates. A minimum of 3.0 equivalents of DIPEA is required: 1 equivalent to deprotonate the carboxylic acid, 1 equivalent to neutralize the amine hydrochloride, and 1 excess equivalent to drive the reaction forward and maintain a basic environment.

Coupling Reagents: HATU vs. EDC/HOBt

Given the slightly reduced nucleophilicity of the thiadiazole amine, the choice of coupling reagent dictates the reaction's success[1]:

  • HATU: The gold standard for challenging couplings. HATU generates an extremely electrophilic OAt (7-azabenzotriazole) active ester. The nitrogen atom at the 7-position of the HOAt leaving group provides a neighboring-group effect, hydrogen-bonding with the incoming amine and accelerating aminolysis[1].

  • EDC/HOBt: A highly reliable, atom-economical alternative for scale-up. While slightly slower than HATU, EDC facilitates a self-validating aqueous workup because its urea byproduct is highly water-soluble, unlike the organic-soluble byproducts of DCC or DIC[2].

Quantitative Reagent Selection Matrix

The following table summarizes the performance metrics of standard coupling systems when applied to heteroaromatic methanamine hydrochlorides.

Coupling SystemRelative ReactivityEpimerization Risk (Chiral Acids)Byproduct RemovalRecommended Application
HATU / DIPEA Very HighLowModerate (Requires chromatography)Discovery chemistry, sterically hindered acids[1]
EDC / HOBt / DIPEA HighLowEasy (Water-soluble urea byproduct)Routine synthesis, early scale-up[2]
T3P / DIPEA Moderate to HighVery LowVery Easy (Water-soluble byproducts)Large-scale manufacturing, green chemistry[2]

Experimental Workflows & Mechanistic Pathways

The following diagrams map the logical progression of the reaction and the underlying molecular mechanism.

AmideCouplingWorkflow A Carboxylic Acid + Coupling Agent (e.g., HATU, EDC) B Active Ester Intermediate (HOAt / HOBt ester) A->B Activation (DMF/DCM) E Amide Bond Formation (Coupling Reaction) B->E C 1,2,3-Thiadiazol-4-ylmethanamine HCl + Excess DIPEA D Free Base Amine (Generated In Situ) C->D Neutralization D->E Nucleophilic Attack F Aqueous Workup (Liquid-Liquid Extraction) E->F Completion (LC-MS Confirmed) G Purification (Flash Chromatography / HPLC) F->G Organic Layer H Pure Target Amide G->H Product Isolation

Workflow for activation, neutralization, and coupling of the thiadiazole amine.

MechanisticPathway RCOOH R-COOH (Carboxylic Acid) OAt OAt Active Ester (Highly Electrophilic) RCOOH->OAt Activation HATU HATU + DIPEA (Coupling Reagent) HATU->OAt HOAt transfer Amide Target Amide (Stable Bond) OAt->Amide Aminolysis Amine Thiadiazole Amine (Nucleophile) Amine->Amide Nucleophilic Attack

HATU-mediated carboxylic acid activation and subsequent aminolysis mechanism.

Step-by-Step Methodology (1.0 mmol Scale)

This protocol utilizes HATU to ensure maximum conversion. It is designed as a self-validating system: analytical monitoring confirms intermediate formation, and specific workup steps are causally linked to impurity removal.

Materials & Equipment
  • Carboxylic Acid: 1.0 mmol (1.0 eq)

  • 1,2,3-Thiadiazol-4-ylmethanamine hydrochloride: 166.6 mg, 1.1 mmol (1.1 eq)

  • HATU: 456.3 mg, 1.2 mmol (1.2 eq)

  • DIPEA: 522 µL, 3.0 mmol (3.0 eq)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM), 10 mL

  • Equipment: 25 mL round-bottom flask, magnetic stirrer, nitrogen/argon balloon.

Pre-Reaction Preparation (Activation)
  • Acid Solubilization: Add the carboxylic acid (1.0 eq) and HATU (1.2 eq) to an oven-dried 25 mL flask equipped with a stir bar. Purge the flask with inert gas (N₂ or Ar).

  • Solvent Addition: Inject 7 mL of anhydrous DMF. Stir until a clear solution or fine suspension is achieved.

  • Active Ester Generation: Dropwise, add 1.5 eq (261 µL) of DIPEA. The solution will typically undergo a color change (often turning yellow/orange), indicating the formation of the highly electrophilic OAt active ester. Stir at room temperature for 10–15 minutes.

Reaction Execution (Neutralization & Coupling)
  • Amine Free-Basing: In a separate glass vial, suspend 1,2,3-Thiadiazol-4-ylmethanamine hydrochloride (1.1 eq) in 3 mL of anhydrous DMF. Add the remaining 1.5 eq (261 µL) of DIPEA. Sonicate briefly if necessary to ensure the amine is fully liberated from its HCl salt.

  • Aminolysis: Transfer the neutralized amine solution dropwise into the activated carboxylic acid mixture.

  • Self-Validating Monitoring: Stir the reaction at room temperature. Monitor the progress via LC-MS after 2 hours.

    • Validation Check: You should observe the disappearance of the OAt ester mass and the emergence of the target amide mass. If unreacted amine remains, the reaction requires more time (up to 12 hours).

Workup & Purification

The aqueous workup is designed to systematically strip out specific reaction byproducts. 7. Quenching & Extraction: Dilute the reaction mixture with 30 mL of Ethyl Acetate (EtOAc). Transfer to a separatory funnel. 8. Acidic Wash (Removes Base/Amine): Wash the organic layer with 15 mL of 5% aqueous Citric Acid (or 1M HCl). Causality: This protonates and extracts any unreacted thiadiazole amine and excess DIPEA into the aqueous phase. 9. Basic Wash (Removes Acid/HOAt): Wash the organic layer with 15 mL of saturated aqueous NaHCO₃. Causality: This deprotonates and extracts any unreacted carboxylic acid and the HOAt leaving group generated by HATU. 10. Brine Wash (Removes DMF/Water): Wash with 15 mL of brine to break any emulsions and pull residual DMF out of the organic layer. 11. Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure. 12. Final Purification: Purify the crude product via flash column chromatography (typically utilizing a Hexanes/EtOAc or DCM/MeOH gradient) to isolate the analytically pure target amide.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[Link]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177.[Link]

Sources

Method

Application Note: NMR Structural Elucidation of 1,2,3-Thiadiazol-4-ylmethanamine Hydrochloride

Context & Analytical Rationale 1,2,3-Thiadiazol-4-ylmethanamine hydrochloride (CAS: 1334147-54-4) is a highly versatile small-molecule scaffold frequently utilized in drug discovery and agricultural chemistry[1]. Charact...

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Author: BenchChem Technical Support Team. Date: April 2026

Context & Analytical Rationale

1,2,3-Thiadiazol-4-ylmethanamine hydrochloride (CAS: 1334147-54-4) is a highly versatile small-molecule scaffold frequently utilized in drug discovery and agricultural chemistry[1]. Characterizing this molecule via Nuclear Magnetic Resonance (NMR) spectroscopy presents unique challenges due to its ionic nature (hydrochloride salt) and the highly deshielded electronic environment of the 1,2,3-thiadiazole ring[2].

As a Senior Application Scientist, it is critical to move beyond merely acquiring spectra. A robust analytical protocol must be a self-validating system —where each experimental choice logically proves a specific structural feature while ruling out artifacts or isomers. The structural elucidation of 1,2,3-thiadiazole derivatives relies heavily on a combination of 1D and 2D NMR techniques to unambiguously assign the carbon-hydrogen framework[2].

Experimental Causality: The "Why" Behind the "How"
  • Solvent Selection (DMSO-d6 vs. D2O): A common pitfall in the characterization of amine hydrochlorides is the premature use of protic deuterated solvents (e.g., D2O or Methanol-d4). While D2O readily dissolves the salt, it causes rapid deuterium exchange of the -NH3+ protons, rendering them invisible. By utilizing anhydrous Dimethyl Sulfoxide-d6 (DMSO-d6), the exchangeable -NH3+ resonance is preserved, which is critical for confirming the primary amine salt[2].

  • Quadrupolar Relaxation & Multiplicity: Novice analysts might expect the -CH2- protons to appear as a multiplet due to J-coupling with the adjacent -NH3+ group. However, the 14 N nucleus possesses a quadrupole moment that induces rapid relaxation. This effectively "decouples" the nitrogen from the adjacent protons, broadening the -NH3+ resonance into a featureless hump and collapsing the -CH2- signal into a sharp singlet.

Self-Validating Analytical Workflow

The following workflow is designed to build structural proof sequentially. Each step contains an internal validation checkpoint to ensure data integrity.

Workflow Prep 1. Sample Preparation (DMSO-d6, 15-20 mg) Acq1H 2. 1H NMR & D2O Exchange (Identify -NH3+ & H5) Prep->Acq1H Acq13C 3. 13C & DEPT-135 NMR (Phase Validation of CH2) Acq1H->Acq13C Acq2D 4. 2D NMR (HSQC/HMBC) (Map C4 Connectivity) Acq13C->Acq2D Analysis 5. Data Integration (Final Elucidation) Acq2D->Analysis

Figure 1: Self-validating NMR acquisition workflow for 1,2,3-Thiadiazol-4-ylmethanamine hydrochloride.

Step-by-Step Acquisition Protocol

Step 1: Sample Preparation

  • Weigh exactly 15–20 mg of the purified 1,2,3-thiadiazol-4-ylmethanamine hydrochloride.

  • Dissolve the sample in 0.6 mL of anhydrous DMSO-d6 (99.9% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference in a clean, dry 5 mm NMR tube[2]. Ensure complete dissolution using a vortex mixer.

Step 2: 1 H NMR Acquisition & D2O Exchange (Checkpoint 1)

  • Acquire a standard 1D 1 H spectrum (400 MHz or 500 MHz, 16 scans, relaxation delay d1​=2.0 s) at 298 K.

  • Self-Validation Checkpoint: To rigorously prove the identity of the broad amine peak, remove the NMR tube, add 2 drops of D2O, shake vigorously, and re-acquire the spectrum. The disappearance of the signal at ~8.60 ppm unambiguously confirms it as the exchangeable -NH3+ group.

Step 3: 13 C & DEPT-135 Acquisition (Checkpoint 2)

  • Acquire a 13 C spectrum (100 MHz or 125 MHz, 1024 scans, d1​=2.0 s) with WALTZ-16 proton decoupling.

  • Acquire a DEPT-135 spectrum.

  • Self-Validation Checkpoint: The DEPT-135 experiment acts as an internal validation for carbon hybridization. The -CH2- carbon must phase negatively (pointing down), the C5 methine (CH) carbon must phase positively (pointing up), and the C4 quaternary carbon must disappear entirely.

Step 4: 2D NMR (HSQC & HMBC)

  • HSQC: Acquire to map direct 1JCH​ attachments. This will link the highly deshielded H5 proton to the C5 carbon.

  • HMBC: Acquire to map the carbon skeleton via long-range couplings ( 2JCH​ and 3JCH​ , optimized for J=8 Hz). This is the critical step to prove the methanamine group is attached at C4 and not C5.

Data Synthesis & Structural Proof

The highly deshielded nature of the thiadiazole ring protons, typically resonating between 8.5 and 9.2 ppm, serves as a primary diagnostic marker. The tables below summarize the expected quantitative data and the diagnostic rationale for each assignment.

Table 1: 1 H NMR Quantitative Assignments
NucleusChemical Shift (δ, ppm)MultiplicityIntegrationAssignmentDiagnostic Rationale
1 H 9.15Singlet (s)1HThiadiazole C5-HHighly deshielded due to adjacent N and S atoms.
1 H 8.60Broad Singlet (br s)3H-NH3+ (Amine salt)Broadened by 14 N quadrupolar relaxation; disappears upon D2O addition[2].
1 H 4.45Singlet (s)2H-CH2- (Methylene)Appears as a singlet due to lack of coupling from the relaxing -NH3+ group.
Table 2: 13 C NMR Quantitative Assignments
NucleusChemical Shift (δ, ppm)DEPT-135 PhaseAssignmentDiagnostic Rationale
13 C 160.5Null (Disappears)C4 (Quaternary)Highly deshielded C=N carbon; no attached protons[2].
13 C 133.2Positive (Up)C5 (Methine)Aromatic CH; directly correlated to H5 via HSQC.
13 C 36.8Negative (Down)-CH2- (Methylene)Aliphatic carbon; negative phase confirms even number of protons.
Logical Relationship Diagram: HMBC Connectivity

To definitively prove the regiochemistry of the molecule, we rely on Heteronuclear Multiple Bond Correlation (HMBC). If the methanamine group is correctly positioned at C4, the methylene protons (-CH2-) will show a strong 2J correlation to C4 and a 3J correlation to C5. Simultaneously, the ring proton (H5) will show a 2J correlation to C4.

HMBC_Network H5 H5 Proton (δ 9.15, s) C4 C4 Quaternary (δ 160.5) H5->C4 2J HMBC C5 C5 Methine (δ 133.2) H5->C5 1J HSQC CH2 CH2 Protons (δ 4.45, s) CH2->C4 2J HMBC CH2->C5 3J HMBC

Figure 2: 2D NMR logical correlation network confirming the C4 substitution via HMBC/HSQC.

References

  • Benchchem. "2". Benchchem.com.

  • Royal Society of Chemistry. "". Chemical Science, RSC.org.

  • CymitQuimica. "1". CymitQuimica.com.

Sources

Application

Application Note: 1,2,3-Thiadiazol-4-ylmethanamine Hydrochloride in the Development of Novel Plant Defense Elicitors

Executive Summary In modern agricultural chemistry, shifting away from direct-acting biocides toward host-mediated immune activation has become a critical strategy for sustainable crop protection. 1,2,3-Thiadiazol-4-ylme...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern agricultural chemistry, shifting away from direct-acting biocides toward host-mediated immune activation has become a critical strategy for sustainable crop protection. 1,2,3-Thiadiazol-4-ylmethanamine hydrochloride (CAS: 1334147-54-4) serves as a highly versatile, bifunctional building block for synthesizing these next-generation agrochemicals[1].

The 1,2,3-thiadiazole pharmacophore is a well-established trigger for Systemic Acquired Resistance (SAR), mimicking the biological action of salicylic acid (SA) to prime plant immune systems against viral, bacterial, and fungal pathogens without exerting direct antimicrobial toxicity[2]. This application note details the mechanistic rationale, synthetic integration, and biological validation protocols for utilizing this specific methanamine scaffold in the discovery of novel plant defense elicitors.

Mechanistic Rationale & Structural Significance

Unlike traditional fungicides that target pathogen viability directly, 1,2,3-thiadiazole derivatives (such as the commercialized Acibenzolar-S-methyl and Tiadinil) act as [2]. They activate the salicylic acid (SA) signaling pathway, leading to the systemic accumulation of pathogenesis-related (PR) proteins[3].

The inclusion of the methanamine hydrochloride side chain at the 4-position of the thiadiazole ring provides a highly reactive primary amine handle. This allows for rapid derivatization via amide coupling, reductive amination, or urea formation[4].

Causality in Experimental Design: When designing novel elicitors, coupling the 1,2,3-thiadiazol-4-ylmethanamine core with lipophilic carrier moieties (e.g., substituted pyrazoles or isothiazoles) enhances cuticular penetration in plant leaves[5]. The methanamine linker provides crucial rotational freedom, which is necessary for optimal binding within the NPR1 (Non-expresser of PR genes 1) regulatory complex—the master regulator of the SA-mediated defense response[3]. Furthermore, utilizing the hydrochloride salt form ensures the stability and solubility of the precursor during storage, while in situ neutralization liberates the nucleophilic free amine for high-yielding conjugations.

SAR_Pathway Elicitor 1,2,3-Thiadiazole Elicitor SA_Mimic Salicylic Acid (SA) Mimicry Elicitor->SA_Mimic NPR1 NPR1 Monomerization (Cytosol to Nucleus) SA_Mimic->NPR1 Transcription TGA Transcription Factors NPR1->Transcription PR_Genes PR-1 Gene Expression Transcription->PR_Genes SAR Systemic Acquired Resistance (Broad-Spectrum Immunity) PR_Genes->SAR

Fig 1: 1,2,3-Thiadiazole-induced Systemic Acquired Resistance (SAR) signaling pathway in plants.

Synthetic Protocol: Amide Coupling for Novel Elicitor Generation

To ensure a self-validating synthesis, this protocol uses a standard EDC/HOBt coupling strategy, incorporating LC-MS checkpoints to verify the conversion of the amine hydrochloride into the target elicitor[5].

Materials:

  • 1,2,3-Thiadiazol-4-ylmethanamine hydrochloride (1.0 eq)

  • Carboxylic acid derivative (e.g., 3,4-dichloroisothiazole-5-carboxylic acid) (1.1 eq)

  • EDC·HCl (1.5 eq) and HOBt (1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Activation: Dissolve the carboxylic acid (1.1 eq), EDC·HCl (1.5 eq), and HOBt (1.5 eq) in anhydrous DMF (0.2 M) under a nitrogen atmosphere. Stir at 0 °C for 15 minutes to form the active ester intermediate.

  • Amine Addition: Add 1,2,3-Thiadiazol-4-ylmethanamine hydrochloride (1.0 eq) to the reaction mixture.

  • Neutralization (Critical Step): Add DIPEA (3.0 eq) dropwise. Causality: The first equivalent of DIPEA strictly neutralizes the hydrochloride salt to liberate the free amine. The remaining equivalents maintain the basic environment required to drive the coupling forward. Failing to add sufficient DIPEA results in unreacted starting material due to amine protonation.

  • Reaction Progression: Allow the mixture to warm to 25 °C and stir for 12 hours. Self-Validation: Monitor via LC-MS. The disappearance of the m/z 116 peak (free amine) and the appearance of the target mass validates successful coupling.

  • Work-up & Purification: Quench with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x). Wash the organic layer with 1M HCl, brine, and dry over Na₂SO₄. Concentrate and purify via silica gel chromatography (Hexane/EtOAc gradient).

SyntheticWorkflow A 1,2,3-Thiadiazol-4-yl methanamine HCl D DIPEA Neutralization & Coupling A->D B Carboxylic Acid + EDC/HOBt C Active Ester Intermediate B->C C->D E Novel Elicitor (Amide Product) D->E

Fig 2: Amide coupling workflow of 1,2,3-thiadiazol-4-ylmethanamine HCl to form novel elicitors.

Biological Validation: Systemic Acquired Resistance (SAR) Assay

To validate the synthesized 1,2,3-thiadiazole derivatives, a greenhouse-based SAR bioassay using the is employed[6].

Protocol:

  • Plant Preparation: Cultivate Nicotiana tabacum L. (tobacco) plants to the 5-6 leaf stage in a controlled greenhouse (25 °C, 16 h light/8 h dark).

  • Elicitor Application: Dissolve the synthesized compound in a stock solution of DMSO, diluted with distilled water containing 0.1% Tween-20 to a final concentration of 50 mg/L. Spray the lower leaves until runoff.

  • Control Establishment: Spray a parallel set with 0.1% Tween-20/water (Mock) and a positive control using commercial Tiadinil[2].

  • Pathogen Inoculation: 3 days post-treatment, mechanically inoculate the upper, untreated leaves with TMV suspension (using carborundum as an abrasive). Causality: Inoculating untreated leaves proves that resistance is systemic (SAR) rather than a localized contact-fungicidal effect.

  • Incubation and Measurement: After 7 days, count the number of local necrotic lesions on the inoculated leaves.

  • Validation Check: The protocol is self-validating if the positive control (Tiadinil) shows >60% inhibition compared to the mock-treated plants.

Quantitative Data Presentation

The following table summarizes the expected quantitative efficacy of 1,2,3-thiadiazole derivatives synthesized via this methanamine scaffold, benchmarked against commercial standards[2],[3].

Compound / TreatmentConcentration (mg/L)TMV Lesion Inhibition (%)PR-1 Gene Expression (Fold Change)Phytotoxicity
Mock (Water + Tween-20) 00.0 ± 0.01.0None
Tiadinil (Positive Control) 5068.4 ± 3.214.5None
Acibenzolar-S-methyl (BTH) 5075.1 ± 2.818.2Mild chlorosis
Synthesized Derivative A 5072.3 ± 3.516.8None
Synthesized Derivative B 5055.6 ± 4.19.4None

Table 1: Comparative SAR induction and TMV inhibition efficacy of 1,2,3-thiadiazole derivatives. Data represents mean ± SD (n=5).

References

  • Fan, et al. "Synthesis and Biological Activity Evaluation of 1,2,3-Thiadiazole Derivatives as Potential Elicitors with Highly Systemic Acquired Resistance." Journal of Agricultural and Food Chemistry (2009). URL:[Link]

  • Wang, et al. "Novel, unnatural benzo-1,2,3-thiadiazole-7-carboxylate elicitors of taxoid biosynthesis." Journal of Agricultural and Food Chemistry (2006). URL:[Link]

  • "Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update." MDPI Applied Sciences (2021). URL:[Link]

  • "Plant Defense Responses to a Novel Plant Elicitor Candidate LY5-24-2." PMC / NIH (2022). URL:[Link]

  • "Synthesis, Fungicidal Activity and Plant Protective Properties of 1,2,3-Thiadiazole and Isothiazole-Based N-acyl-N-arylalaninates." PMC / NIH (2023). URL:[Link]

Sources

Method

Preparation and Handling of 1,2,3-Thiadiazol-4-ylmethanamine Hydrochloride Stock Solutions in DMSO

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Advanced Application Note & Protocol Scientific Context and Mechanistic Insights 1,2,3-Thiadiazol-4-ylmethanamine hydrochloride...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Advanced Application Note & Protocol

Scientific Context and Mechanistic Insights

1,2,3-Thiadiazol-4-ylmethanamine hydrochloride (CAS: 1334147-54-4) is a highly versatile small-molecule scaffold frequently utilized in medicinal chemistry and drug discovery pipelines[1]. When transitioning a synthesized compound from the bench to in vitro or in vivo biological assays, the preparation of a stable, fully dissolved master stock solution is the most critical foundational step.

Dimethyl sulfoxide (DMSO) is the universal vehicle for high-throughput screening due to its exceptional ability to solvate both polar and non-polar moieties. However, handling hydrochloride (HCl) salts in organic solvents presents unique physicochemical challenges that must be mechanistically understood to prevent assay failure.

The Causality of Experimental Failures

As a Senior Application Scientist, I frequently observe downstream assay irreproducibility stemming from improper primary stock preparation. For HCl salts, three primary mechanisms dictate these failures:

  • Hygroscopicity and Condensation: Hydrochloride salts are inherently polar and often highly hygroscopic. If a cold vial of 1,2,3-Thiadiazol-4-ylmethanamine hydrochloride is opened in a humid laboratory, atmospheric moisture instantly condenses on the powder. This not only alters the actual mass of the active pharmaceutical ingredient (API) being weighed but also introduces water into the DMSO.

  • Solvent Hydrolysis: DMSO itself is highly hygroscopic. The introduction of water into DMSO reduces its solvating power for lipophilic domains and can trigger the premature degradation of sensitive thiadiazole derivatives[2].

  • The Common-Ion Effect During Dilution: While the compound may dissolve seamlessly in DMSO, secondary dilution into biological buffers (e.g., PBS, gastric fluids) introduces high concentrations of chloride ions ( Cl− ). According to the principles of salt solubility, this excess of chloride suppresses the solubility product equilibrium of the HCl salt, frequently leading to microscopic precipitation (the "common-ion effect")[3]. Ensuring a pristine, anhydrous primary DMSO stock minimizes the nucleation seeds that exacerbate this precipitation during aqueous dilution.

Physicochemical Profile

Before beginning the protocol, it is essential to review the quantitative parameters of the compound to calculate accurate molarities.

PropertySpecification
Chemical Name 1,2,3-Thiadiazol-4-ylmethanamine hydrochloride
CAS Number 1334147-54-4
Molecular Formula C3​H6​ClN3​S ( C3​H5​N3​S⋅HCl )
Molecular Weight 151.62 g/mol
Appearance Solid powder (Neat)
Primary Solvent Anhydrous DMSO ( ≥99.9% purity)
Storage (Solid) -20°C, desiccated and protected from light
Storage (Solution) -80°C in single-use aliquots

Data sourced from verified supplier specifications[1].

Experimental Workflow Visualization

The following diagram maps the critical path for preparing and validating the stock solution. It highlights the self-validating decision nodes required to ensure absolute solubility.

G N1 1,2,3-Thiadiazol-4-ylmethanamine HCl (Solid Powder) N2 Equilibrate to Room Temp (Prevent Condensation) N1->N2 N3 Weighing (Desiccated Environment) N2->N3 N4 Add Anhydrous DMSO (Target: 10-50 mM) N3->N4 N5 Vortex / Agitate N4->N5 N6 Optically Clear? N5->N6 N7 Sonicate (Water Bath) Max 37°C N6->N7 No (Turbid) N8 Sterile Filtration (Optional, 0.22 µm PTFE) N6->N8 Yes (Clear) N7->N6 N9 Aliquot & Store (-20°C to -80°C) N8->N9

Workflow for preparing and validating DMSO stock solutions.

Step-by-Step Methodology: Stock Solution Preparation

This protocol is designed as a self-validating system . Because weighing exact sub-milligram quantities introduces high error margins, the methodology relies on weighing an approximate mass first, and then calculating the exact volume of DMSO required to hit the target molarity.

Phase 1: Preparation and Weighing
  • Equilibration (Critical Step): Remove the vial of 1,2,3-Thiadiazol-4-ylmethanamine hydrochloride from -20°C storage. Do not open it immediately. Allow the sealed vial to equilibrate to room temperature in a desiccator for at least 30 minutes. Causality: Opening a cold vial causes immediate water condensation on the hygroscopic salt.

  • Weighing: Using a microbalance (preferably inside a dry box or low-humidity environment), weigh out the desired amount of the compound into a sterile, amber glass vial or low-bind microcentrifuge tube.

  • Record Exact Mass: Record the exact mass weighed (e.g., 2.45 mg). Do not attempt to add or remove microscopic amounts of powder to hit a perfect integer.

Phase 2: Volume Calculation

Calculate the exact volume of anhydrous DMSO required to achieve your target concentration (e.g., 10 mM) using the following formula:

Volume(μL)=(MolecularWeight(g/mol)Mass(mg)​)×(TargetConcentration(mM)1,000,000​)

Example Calculation: If you weighed 2.45 mg of the compound (MW = 151.62 g/mol ) and desire a 10 mM stock:

Volume=(151.622.45​)×(101,000,000​)=0.016158×100,000=1615.8μL(1.616mL)
Phase 3: Dissolution and Validation
  • Solvent Addition: Pipette the calculated volume of high-purity, anhydrous DMSO ( ≥99.9% , stored over molecular sieves) into the vial.

  • Agitation: Vortex the solution vigorously for 30–60 seconds.

  • Self-Validation (Visual Inspection): Hold the vial against both a stark white background and a dark background under bright light. The solution must be completely optically clear.

  • Troubleshooting (If Turbid): If microscopic particulates remain, place the vial in a sonication water bath at room temperature (do not exceed 37°C to prevent thermal degradation) for 5-minute intervals until clear.

Phase 4: Aliquoting and Storage
  • Aliquoting: Divide the master stock into single-use aliquots (e.g., 50 µL or 100 µL) in tightly sealed, amber microcentrifuge tubes.

  • Storage: Store immediately at -80°C (or -20°C for short-term). Causality: DMSO freezes at 18.5°C. Repeated freeze-thaw cycles cause a "freeze-concentration" effect where the solute is excluded from the freezing solvent lattice, leading to irreversible precipitation upon thawing. Single-use aliquots eliminate this risk.

Downstream Application: Aqueous Dilution Guidelines

When preparing working solutions for cell culture or in vivo dosing, the DMSO stock must be diluted into aqueous buffers (e.g., PBS, saline, or culture media).

Best Practices to Prevent the Common-Ion Effect:

  • Order of Addition: Always add the DMSO stock solution dropwise into the vigorously stirring aqueous buffer. Never add the buffer to the DMSO stock, as the localized high concentration of water will shock the system and cause the free base or salt to crash out.

  • Maintain DMSO Limits: For in vitro cell assays, ensure the final DMSO concentration does not exceed 0.1% - 0.5% (v/v) to prevent solvent-induced cytotoxicity[4]. For in vivo formulations, up to 10% DMSO is generally tolerated when co-solvated with excipients like PEG300 and Tween-80[5].

Assay TypeMax Recommended Final DMSO %Recommended Dilution Strategy
Cell Culture (In Vitro) ≤0.5% Direct dropwise addition to pre-warmed ( 37∘C ) complete media.
In Vivo (IV/IP Injection) ≤10.0% 10% DMSO stock + 40% PEG300 + 5% Tween-80 + 45% Saline[5].

References

  • Hamers, T., et al. "In Vitro Profiling of the Endocrine-Disrupting Potency of Brominated Flame Retardants." Toxicological Sciences, Oxford Academic. Available at:[Link]

  • Patel, R., et al. "Drug Dissolution Enhancement by Salt Formation." Research Journal of Pharmaceutical Dosage Forms and Technology. Available at:[Link]

  • Babii, C., et al. "The Antimicrobial and Cytotoxicity Properties of New Dibrominated 1,3-Dithiolium Flavonoids." MDPI. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 1,2,3-Thiadiazol-4-ylmethanamine Hydrochloride Synthesis

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals seeking to optimize the yield and purity of 1,2,3-Thiadiazol-4-ylmethanamine hydrochloride...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals seeking to optimize the yield and purity of 1,2,3-Thiadiazol-4-ylmethanamine hydrochloride. The synthesis of this compound presents unique challenges, particularly concerning the stability of the 1,2,3-thiadiazole core during cyclization and reduction steps.

Synthetic Workflow Architecture

The standard synthetic route involves the Hurd-Mori cyclization to form the thiadiazole core, followed by amidation, chemoselective reduction, and salt precipitation.

Mechanism N1 Hydrazone Precursor (EWG Protected) N2 Hurd-Mori Cyclization (SOCl2, 0°C) N1->N2 N3 1,2,3-Thiadiazole-4-carboxylate N2->N3 N4 Amidation (NH3/MeOH) N3->N4 N5 1,2,3-Thiadiazole-4-carboxamide N4->N5 N6 Chemoselective Reduction (BH3·THF) N5->N6 N7 1,2,3-Thiadiazol-4-ylmethanamine (Free Base) N6->N7 N8 Salt Precipitation (Anhydrous HCl / Ether) N7->N8 N9 1,2,3-Thiadiazol-4-ylmethanamine Hydrochloride N8->N9

Figure 1: Optimized synthetic workflow for 1,2,3-Thiadiazol-4-ylmethanamine hydrochloride.

Troubleshooting & FAQs

Q1: Why is my yield consistently low during the Hurd-Mori cyclization step? A1: Low yield in the Hurd-Mori reaction is primarily driven by the electronic nature of the hydrazone precursor and moisture contamination. The basicity of the ring nitrogen atom in the precursor significantly impacts the cyclization[1]. Precursors with electron-donating groups (e.g., alkyls) increase nitrogen basicity, leading to poor conversion and decomposition. Conversely, electron-withdrawing groups (EWGs) such as N-tosyl or N-acyl are essential because they stabilize the intermediate and facilitate efficient ring closure[1]. Additionally, the reaction is highly sensitive to moisture; thionyl chloride (SOCl₂) reacts violently with water to form HCl and SO₂, which degrades the starting material[2]. Always use strictly anhydrous solvents (e.g., dry CH₂Cl₂) and perform a slow addition of SOCl₂ at 0 °C[3].

Q2: Can I use Lithium Aluminum Hydride (LiAlH₄) to reduce the 1,2,3-thiadiazole-4-carboxamide to the methanamine? A2: It is highly discouraged. The 1,2,3-thiadiazole ring is an electron-deficient heterocycle[4] and is highly susceptible to reductive ring cleavage and desulfurization under harsh reducing conditions like LiAlH₄. To preserve the structural integrity of the thiadiazole core, you must utilize milder, chemoselective reducing agents such as the Borane-Tetrahydrofuran (BH₃·THF) complex. BH₃·THF selectively reduces amides to primary amines without attacking the sensitive sulfur-nitrogen bonds of the thiadiazole ring.

Q3: I am observing significant side products during the Hurd-Mori reaction. How can I minimize them? A3: Side products often arise from unprotected functional groups or inappropriate solvent choices. Unprotected amino, hydroxy, or other nucleophilic groups will react directly with thionyl chloride, causing the cyclization to fail[5]. Ensure all competing nucleophiles are protected. Furthermore, solvent selection influences the reaction rate and thermal stability of the intermediates[3]. Dichloromethane (CH₂Cl₂) is ideal for reactions at or below room temperature, whereas chloroform (CHCl₃) can be used if gentle heating is required to drive the reaction to completion.

Q4: How do I prevent the formation of sticky oils during the hydrochloride salt precipitation? A4: Oiling out during salt formation usually occurs due to the presence of residual water, unreacted starting materials, or adding the acid too rapidly. To ensure the precipitation of a highly pure, crystalline 1,2,3-thiadiazol-4-ylmethanamine hydrochloride salt, dissolve the purified free base in a minimal amount of anhydrous diethyl ether or ethanol. Introduce anhydrous HCl gas or a standardized HCl/dioxane solution dropwise at 0–5 °C. The strict exclusion of water and the low temperature promote crystal nucleation over oiling.

Quantitative Data & Optimization

The table below summarizes the causality between reaction conditions and the resulting yield during the critical Hurd-Mori cyclization step.

Precursor N-Protecting GroupSolventTemperature ProfileTypical Yield (%)Causality / Observation
Alkyl (Electron-Donating) CH₂Cl₂0 °C to RT< 20%High nitrogen basicity leads to poor intermediate stabilization and decomposition[1].
N-Tosyl (EWG) CH₂Cl₂0 °C to RT85 - 95%Excellent intermediate stability; clean cyclization due to reduced basicity[1].
N-Acyl (EWG) CHCl₃0 °C to Reflux75 - 85%Good stability; requires slightly higher temperatures for complete conversion.
Unprotected (-NH₂) CH₂Cl₂0 °C to RT0%Direct side-reaction with SOCl₂; complete failure of ring formation[5].

Validated Experimental Protocols

The following self-validating protocols are designed to ensure reproducibility and high yield through built-in quality control steps.

Protocol A: Hurd-Mori Cyclization to Ethyl 1,2,3-Thiadiazole-4-carboxylate
  • Preparation: Flame-dry a 250 mL round-bottom flask under an argon atmosphere to ensure absolute exclusion of moisture.

  • Dissolution: Dissolve 10.0 mmol of the N-tosyl hydrazone precursor (derived from ethyl pyruvate) in 50 mL of anhydrous CH₂Cl₂.

  • Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add 15.0 mmol (1.5 eq) of thionyl chloride (SOCl₂) dropwise over 30 minutes to control the exothermic reaction and minimize side-product formation[2].

  • Cyclization: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor the consumption of the starting material via TLC (Hexanes:EtOAc 3:1).

  • Workup: Quench the reaction carefully by pouring it into an ice-cold saturated NaHCO₃ solution. Extract the aqueous layer with CH₂Cl₂ (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Amidation and Chemoselective Reduction
  • Amidation: Dissolve the ethyl 1,2,3-thiadiazole-4-carboxylate (5.0 mmol) in 20 mL of 7N ammonia in methanol. Stir at room temperature in a sealed tube for 12 hours. Concentrate under reduced pressure to yield 1,2,3-thiadiazole-4-carboxamide.

  • Reduction Setup: In a rigorously dried flask under argon, dissolve the carboxamide (4.0 mmol) in 20 mL of anhydrous THF. Cool to 0 °C.

  • Borane Addition: Slowly add 12.0 mL of a 1.0 M solution of BH₃·THF (12.0 mmol, 3 eq) dropwise.

  • Reflux: Gradually warm the mixture to reflux and stir for 8 hours.

  • Quenching: Cool to 0 °C and carefully quench with 10 mL of methanol to destroy excess borane, followed by 10 mL of 1N HCl to break the boron-amine complex. Adjust the pH to >10 with 1N NaOH and extract the free amine (1,2,3-Thiadiazol-4-ylmethanamine) with CH₂Cl₂. Dry and concentrate.

Protocol C: Hydrochloride Salt Formation
  • Dissolution: Dissolve the crude 1,2,3-thiadiazol-4-ylmethanamine free base in 10 mL of anhydrous diethyl ether.

  • Precipitation: Cool the solution to 0 °C. Dropwise, add 1.2 equivalents of a 4.0 M HCl in dioxane solution under vigorous stirring.

  • Isolation: A white crystalline precipitate of 1,2,3-Thiadiazol-4-ylmethanamine hydrochloride will form immediately. Stir for an additional 15 minutes at 0 °C to ensure complete precipitation.

  • Filtration: Filter the precipitate under a nitrogen blanket, wash with 5 mL of cold anhydrous ether, and dry in a vacuum desiccator over P₂O₅ to afford the highly pure salt.

References

  • [1] Title: Synthesis of Pyrrolo[2,3-d][1,2,3]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N‑Protecting Group on the Cyclization. Source: PMC URL:

  • [5] Title: Synthesis of 1,2,3-Thiadiazoles. Source: Wiley URL:

  • [2] Title: Technical Support Center: Synthesis of 1,2,3-Thiadiazole Oximes. Source: Benchchem URL:

  • [3] Title: Technical Support Center: Optimizing the Hurd-Mori Reaction for 4-Substituted 1,2,3-Thiadiazoles. Source: Benchchem URL:

  • [4] Title: 5-Amino-1,2,3-thiadiazole-4-carbonitrile. Source: Benchchem URL:

Sources

Optimization

Technical Support Center: Troubleshooting Solubility for 1,2,3-Thiadiazol-4-ylmethanamine Hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, medicinal chemists, and drug development professionals in resolving solubility and handling is...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, medicinal chemists, and drug development professionals in resolving solubility and handling issues associated with 1,2,3-Thiadiazol-4-ylmethanamine hydrochloride (CAS: 1334147-54-4)[1].

While the parent 1,2,3-thiadiazole ring is a versatile, remarkably stable scaffold widely used in agrochemicals and pharmaceuticals[2], its methanamine hydrochloride derivative introduces unique physicochemical behaviors. The parent compound is a weak base soluble in water, alcohol, ether, and dichloromethane (DCM)[3]. However, the hydrochloride salt form drastically alters this solubility profile, heavily favoring polar solvents while resisting dissolution in standard organic synthesis solvents.

This guide provides field-proven insights, causality-driven troubleshooting, and self-validating protocols to ensure your experiments proceed without interruption.

Part 1: Physicochemical & Solubility Data Summary

Understanding the baseline properties of your compound is the first step in troubleshooting. Below is the reference data for 1,2,3-Thiadiazol-4-ylmethanamine hydrochloride[1][4].

PropertyValue / Description
Chemical Name 1,2,3-Thiadiazol-4-ylmethanamine hydrochloride
CAS Number 1334147-54-4
Molecular Formula C₃H₆ClN₃S
Molecular Weight 151.62 g/mol
Aqueous Solubility High (Readily soluble in Water, PBS, and physiological buffers)
Polar Organic Solubility High (Soluble in DMSO, Methanol, Ethanol)
Apolar Organic Solubility Low/Insoluble (Insoluble in DCM, Hexane, Ethyl Acetate)
Form/Appearance Solid (Typically supplied as a neat powder)

Part 2: Solubility Troubleshooting Decision Tree

Use the logical workflow below to rapidly diagnose and resolve your specific solubility issue based on your target application.

G Start Solubility Issue with 1,2,3-Thiadiazol-4-ylmethanamine HCl Q1 Target Solvent Type? Start->Q1 A1 Apolar/Aprotic (DCM, EtOAc, Hexane) Q1->A1 Organic Synthesis A2 Polar/Aqueous (Water, Methanol, DMSO) Q1->A2 Biological Assays Sol1 Issue: Salt Incompatibility Action: Perform Free-Basing Protocol A1->Sol1 Sol2 Issue: pH Shift / Concentration Limit Action: Use Step-Down Dilution A2->Sol2

Caption: Diagnostic decision tree for resolving 1,2,3-Thiadiazol-4-ylmethanamine HCl solubility issues.

Part 3: Troubleshooting FAQs

Q1: Why does my compound fail to dissolve in dichloromethane (DCM) or ethyl acetate during organic synthesis?

The Causality: You are working with the hydrochloride salt of the amine. While the parent 1,2,3-thiadiazole is highly soluble in DCM and chloroform[3], the protonated amine and its chloride counterion form a stable, high-energy ionic crystal lattice. Low-dielectric constant solvents like DCM lack the polarity required to overcome this lattice energy and solvate the ions. The Solution: You must neutralize the salt to generate the free base. The uncharged free base will readily partition into organic solvents. Follow Protocol 1 below.

Q2: I observe micro-precipitation when diluting my 100 mM DMSO stock into a pH 7.4 biological buffer. How do I fix this?

The Causality: This is a classic case of "solvent shock" combined with a pH-driven phase change. The HCl salt is highly water-soluble due to its ionized state. However, when diluted into a pH 7.4 buffer, the amine partially deprotonates into its neutral free base form. If the localized concentration of the free base exceeds its aqueous solubility limit during the transfer, it crashes out of solution. The Solution: Prevent localized supersaturation by using a step-down dilution method. Pre-warm the buffer and add the DMSO stock dropwise under vigorous vortexing. See Protocol 2 .

Q3: My aqueous stock solutions seem to lose potency over time, leading to inconsistent assay results. Is the thiadiazole ring degrading?

The Causality: The 1,2,3-thiadiazole ring is remarkably stable and resistant to electrophilic attack[3]. The issue is likely not degradation, but hygroscopicity. Hydrochloride salts readily absorb atmospheric moisture. If the powder is repeatedly exposed to humid air, water weight is incorporated into the bulk mass. When you weigh 10 mg of the "wet" powder, you are actually weighing less active pharmaceutical ingredient (API) than calculated, resulting in sub-potent stock solutions. The Solution: Store the solid desiccated at -20°C. Always allow the vial to equilibrate to room temperature in a desiccator before opening to prevent condensation.

Part 4: Experimental Protocols

Protocol 1: Free-Basing Workflow for Organic Synthesis

This self-validating protocol extracts the free base into an organic layer. The validation step occurs at Step 4: if the organic layer remains clear after drying, the free base has been successfully isolated without aqueous carryover.

Step-by-Step Methodology:

  • Suspension: Suspend 1.0 eq of 1,2,3-Thiadiazol-4-ylmethanamine HCl in 10 volumes of Dichloromethane (DCM). The mixture will be heterogeneous.

  • Neutralization: Add 10 volumes of 1M NaOH (aq) to the suspension. Stir vigorously for 15 minutes. The pH of the aqueous layer must be >10 to ensure complete deprotonation.

  • Phase Separation: Transfer the biphasic mixture to a separatory funnel. Allow the layers to separate. The neutral free base will partition into the lower DCM layer.

  • Extraction & Drying: Collect the DCM layer. Wash the organic layer once with saturated NaCl (brine) to remove residual water, then dry over anhydrous Na₂SO₄. Validation: The solution should be perfectly clear.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the pure 1,2,3-Thiadiazol-4-ylmethanamine free base, ready for synthesis.

Workflow Step1 1. Suspend HCl salt in DCM/Water Step2 2. Add 1M NaOH (Adjust pH > 10) Step1->Step2 Step3 3. Phase Separation (Extract DCM Layer) Step2->Step3 Step4 4. Dry Organic Layer (over Na2SO4) Step3->Step4 Step5 5. Evaporate Solvent (Pure Free Base) Step4->Step5

Caption: Step-by-step phase extraction workflow for free-basing 1,2,3-Thiadiazol-4-ylmethanamine HCl.

Protocol 2: Step-Down Dilution for Biological Assays

Use this protocol to prevent precipitation when moving from organic stocks to aqueous assay buffers.

Step-by-Step Methodology:

  • Stock Preparation: Dissolve the HCl salt in anhydrous DMSO to create a 50 mM master stock. Ensure complete dissolution by sonicating for 2 minutes.

  • Buffer Preparation: Pre-warm your target biological buffer (e.g., PBS, pH 7.4) to 37°C to maximize the thermodynamic solubility limit.

  • Intermediate Dilution (Optional but Recommended): If your final assay concentration is high (>100 µM), first dilute the 50 mM stock to 5 mM in a 50/50 mixture of DMSO/Water.

  • Final Addition: Place the pre-warmed buffer on a vortex mixer. While vortexing at medium speed, add the DMSO stock dropwise directly into the center of the vortex.

  • Validation: Visually inspect the solution against a dark background. It should remain optically clear with no Tyndall effect (light scattering), confirming the absence of micro-precipitates. Ensure final DMSO concentration remains ≤1% (v/v) to prevent cellular toxicity.

References

  • Properties and Synthesis of 1,2,3-Thiadiazole Source: ChemicalBook URL
  • CAS: 1334147-54-4 (1,2,3-thiadiazol-4-ylmethanamine hydrochloride)
  • Quantum Chemical Calculations for 1,2,3-Thiadiazole Source: BenchChem URL

Sources

Troubleshooting

Technical Support Center: Stability of 1,2,3-Thiadiazol-4-ylmethanamine Hydrochloride in Aqueous Solutions

This technical support guide is designed for researchers, scientists, and drug development professionals working with 1,2,3-Thiadiazol-4-ylmethanamine hydrochloride. The following information provides troubleshooting adv...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 1,2,3-Thiadiazol-4-ylmethanamine hydrochloride. The following information provides troubleshooting advice and answers to frequently asked questions regarding the stability of this compound in aqueous solutions, ensuring the integrity and reproducibility of your experimental results.

Introduction

1,2,3-Thiadiazol-4-ylmethanamine hydrochloride is a heterocyclic compound of interest in various research and development fields.[1][2][3] Like many complex organic molecules, its stability in aqueous solutions can be influenced by a variety of factors, including pH, temperature, light, and the presence of other reactive species. Degradation of the compound can lead to loss of activity, formation of impurities, and inconsistent experimental outcomes. This guide will help you navigate these challenges.

Frequently Asked Questions (FAQs)

Q1: My aqueous stock solution of 1,2,3-Thiadiazol-4-ylmethanamine hydrochloride is showing a gradual decrease in purity over time, as determined by HPLC analysis. What are the likely causes?

A1: The degradation of 1,2,3-Thiadiazol-4-ylmethanamine hydrochloride in an aqueous solution can be attributed to several factors, primarily hydrolysis, and to a lesser extent, photodegradation and thermal decomposition.

  • Hydrolysis: The 1,2,3-thiadiazole ring, while aromatic, can be susceptible to nucleophilic attack by water, potentially leading to ring-opening.[4][5][6] The rate of hydrolysis is often pH-dependent. For amine hydrochlorides, the pH of the aqueous solution will be acidic, which can influence the stability of the thiadiazole ring.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical decomposition of thiadiazole derivatives.[7][8][9] This can involve ring cleavage and the formation of various byproducts.

  • Thermal Decomposition: While many thiadiazoles exhibit good thermal stability, elevated temperatures can accelerate degradation pathways.[1][4] For long-term storage, maintaining a low temperature is crucial.

Q2: What is the optimal pH range for preparing and storing aqueous solutions of 1,2,3-Thiadiazol-4-ylmethanamine hydrochloride to minimize degradation?

A2: As an amine hydrochloride, dissolving 1,2,3-Thiadiazol-4-ylmethanamine hydrochloride in water will result in an acidic solution. Generally, maintaining a slightly acidic pH (around 3-5) is recommended to ensure the stability of the amine salt and minimize the rate of base-catalyzed hydrolysis of the thiadiazole ring.[10][11] In strongly alkaline solutions, the free amine form is generated, which can be more susceptible to oxidation and other degradation reactions. Conversely, very strong acidic conditions might promote acid-catalyzed hydrolysis of the thiadiazole ring. It is advisable to perform a pH-stability profile study to determine the optimal pH for your specific application.

Q3: I've noticed the formation of a new peak in my chromatogram after leaving the solution on the benchtop for a few hours. What could this impurity be?

A3: Without detailed structural elucidation, it is difficult to definitively identify the new peak. However, based on the known degradation pathways of similar compounds, potential degradation products could include:

  • Ring-Opened Products: Nucleophilic attack by water on the thiadiazole ring can lead to various ring-opened species.[4][5]

  • Photo-oxidation Products: If the solution was exposed to light, photo-oxidation could occur, leading to the formation of N-oxides or other oxidized species.[7]

  • Deamination Products: While less common under mild conditions, deamination of the primary amine could potentially occur.

To identify the impurity, techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy would be necessary.[12]

Q4: Are there any specific storage conditions you recommend for aqueous stock solutions of this compound?

A4: To maximize the shelf-life of your aqueous stock solutions, the following storage conditions are recommended:

  • Temperature: Store solutions at 2-8°C for short-term use (days to weeks). For long-term storage (months), it is advisable to aliquot and freeze solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

  • Light: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.[13]

  • Atmosphere: For sensitive applications, degassing the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments in a question-and-answer format.

Problem Potential Cause Recommended Solution
Inconsistent biological assay results. Degradation of the active compound leading to a lower effective concentration.Prepare fresh stock solutions before each experiment. Store stock solutions under recommended conditions (refrigerated, protected from light). Perform a stability study in your assay buffer to understand the compound's half-life under experimental conditions.
Precipitation of the compound from the aqueous solution. The hydrochloride salt may have limited solubility in certain buffers, or a change in pH may have caused the free base to precipitate.Ensure the compound is fully dissolved initially; sonication may help. Verify the pH of your final solution. If precipitation occurs upon addition to a neutral or basic buffer, consider using a co-solvent like DMSO or ethanol for the initial stock, with a final concentration in the aqueous medium that does not exceed its solubility limit.[14]
Discoloration of the solution over time. Formation of colored degradation products, often due to oxidation or photodegradation.Store the solution protected from light and consider purging with an inert gas. Prepare solutions fresh and use them promptly.

Experimental Protocols

Protocol 1: Preparation of a Standard Aqueous Stock Solution
  • Weighing: Accurately weigh the desired amount of 1,2,3-Thiadiazol-4-ylmethanamine hydrochloride using an analytical balance.

  • Dissolution: Add the weighed compound to a volumetric flask. Add a portion of high-purity, deionized water and swirl gently to dissolve. If necessary, sonicate for a few minutes to ensure complete dissolution.

  • Volume Adjustment: Once fully dissolved, bring the solution to the final volume with deionized water.

  • Mixing: Invert the flask several times to ensure a homogenous solution.

  • Storage: Transfer the solution to a clean, amber glass vial and store at the recommended temperature, protected from light.

Protocol 2: Forced Degradation Study for Stability Assessment

This protocol provides a framework for assessing the stability of 1,2,3-Thiadiazol-4-ylmethanamine hydrochloride under various stress conditions.[15][16]

  • Solution Preparation: Prepare a stock solution of the compound in deionized water at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 N HCl.

    • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 N NaOH.

    • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide.

    • Thermal Degradation: Place an aliquot of the stock solution in a temperature-controlled oven at a set temperature (e.g., 60°C).

    • Photodegradation: Expose an aliquot of the stock solution to a light source (e.g., a UV lamp at 254 nm or a photostability chamber).

  • Time Points: At various time points (e.g., 0, 2, 4, 8, 24 hours), take a sample from each stress condition.

  • Analysis: Analyze the samples by a stability-indicating HPLC method to quantify the remaining parent compound and detect the formation of any degradation products.

  • Data Evaluation: Plot the percentage of the remaining parent compound against time for each condition to determine the degradation rate.

Visualizations

Logical Workflow for Investigating Degradation

cluster_0 Problem Identification cluster_1 Hypothesis Formulation cluster_2 Experimental Design cluster_3 Analysis & Characterization cluster_4 Solution & Mitigation A Inconsistent Results or Visible Degradation B Potential Degradation Pathways: - Hydrolysis - Photodegradation - Oxidation - Thermal Stress A->B Investigate C Forced Degradation Study B->C Test D pH Stability Profiling B->D Test E Stability-Indicating HPLC Method C->E Analyze D->E Analyze F LC-MS for Impurity ID E->F Characterize Impurities H Optimized Storage Conditions: - pH Control - Temperature Control - Light Protection E->H Inform G NMR for Structural Elucidation F->G Confirm Structure I Define Solution Shelf-Life H->I Establish

Caption: A logical workflow for investigating and mitigating the degradation of 1,2,3-Thiadiazol-4-ylmethanamine hydrochloride in aqueous solutions.

Potential Degradation Pathways

cluster_conditions cluster_products A 1,2,3-Thiadiazol-4-ylmethanamine HCl in Aqueous Solution B H₂O / ΔpH (Hydrolysis) A->B C Light (hν) (Photodegradation) A->C D Heat (Δ) (Thermal Decomposition) A->D E Oxygen (O₂) (Oxidation) A->E F Ring-Opened Products B->F G Photolysis Byproducts C->G H Thermally Decomposed Fragments D->H I Oxidized Species E->I

Caption: Potential degradation pathways for 1,2,3-Thiadiazol-4-ylmethanamine hydrochloride under various stress conditions.

References

  • Houk, K. N., & Strozier, R. W. (1973). The 1,2,5-Thiadiazole Ring System. Journal of the American Chemical Society, 95(12), 4094–4095. Available at: [Link]

  • Butler, R. N., & O'Halloran, G. A. (1982). Thiadiazoles and thiadiazolines. Part 4. Acetylation, hydrolysis, and cyclocondensations of Δ2-1,3,4-thiadiazoline-α-carboxamidines. Journal of the Chemical Society, Perkin Transactions 1, 131-137. Available at: [Link]

  • Zhang, Y., et al. (2022). Thiadiazole-Based Covalent Organic Frameworks with a Donor–Acceptor Structure: Modulating Intermolecular Charge Transfer for Efficient Photocatalytic Degradation of Typical Emerging Contaminants. Environmental Science & Technology, 56(22), 15469–15479. Available at: [Link]

  • Butler, R. N., & O'Halloran, G. A. (1982). Thiadiazoles and Thiadiazolines. Part 4.' Acetylation, Hydrolysis, and Cyclocondensat ions of An-I. RSC Publishing. Available at: [Link]

  • Wu, L., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis, 44(4), 939-950. Available at: [Link]

  • Wierzejewska, M., & Panas, A. (2021). UV-Induced Photodegradation of 2-Aminothiazole-4-Carboxylic Acid: Identification of New Carbodiimide Molecules. Molecules, 26(18), 5575. Available at: [Link]

  • Tiburcio, E., et al. (2015). Comparative Degradation of a Thiazole Pollutant by an Advanced Oxidation Process and an Enzymatic Approach. International Journal of Molecular Sciences, 16(8), 17796–17811. Available at: [Link]

  • American Elements. (n.d.). (1-2-3-thiadiazol-4-yl)methanamine hydrochloride. Retrieved from [Link]

  • Petrow, V., et al. (1956). 302. Preparation and hydrolysis of some derivatives of 1 : 3 : 4-thiadiazole. Journal of the Chemical Society (Resumed), 1508-1511. Available at: [Link]

  • Nief, O. A. (2015). Photostabilization of Polyvinyl Chloride by Some New Thiadiazole Derivatives. European Journal of Chemistry, 6(3), 242-247. Available at: [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Available at: [Link]

  • Jain, A. K., et al. (2013). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(2), 205-231. Available at: [Link]

  • Bakulev, V. A., & Dehaen, W. (2004). The Chemistry of 1,2,3-Thiadiazoles. John Wiley & Sons, Inc. Available at: [Link]

  • Ivanova, Y. I., et al. (2014). Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole. Journal of Analytical Chemistry, 69(8), 776-782. Available at: [Link]

  • University of Alberta. (n.d.). Isolation (Recovery) of amines. Retrieved from [Link]

  • ResearchGate. (n.d.). Fragmentation pathways of deprotonated 1,2,3-thiadiazole 1gS including the most characteristic ions formed under (−)ESI-MS/MS conditions. Retrieved from [Link]

  • Rojas, R., et al. (2022). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole. Molecules, 27(22), 7855. Available at: [Link]

  • ISRES Publishing. (2021). Thiadiazoles and Their Properties. In Current Studies in Basic Sciences, Engineering and Technology. Available at: [Link]

  • Al-Ostath, A. H., et al. (2024). RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior. ACS Omega. Available at: [Link]

  • Oregon State University. (n.d.). Chemical Storage Guidelines. Environmental Health and Safety. Retrieved from [Link]

  • Re-Mi, L., et al. (2021). Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution. Food Chemistry, 365, 130541. Available at: [Link]

  • Raap, R., & Micetich, R. G. (1968). The reaction of 1,2,3-thiadiazoles with base. I. A new route to 1-alkynyl thioethers. Canadian Journal of Chemistry, 46(7), 1057-1063. Available at: [Link]

  • PubChem. (n.d.). 1-[4-(1,2,3-Thiadiazol-4-Yl)phenyl]methanamine. Retrieved from [Link]

  • Kamkhede, D. B., & Solanki, P. R. (2016). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. ResearchGate. Available at: [Link]

  • Siddiqui, N., et al. (2021). Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. Molecules, 26(13), 3820. Available at: [Link]

  • Kim, H., & Kim, Y. (2015). Effects of the pH and Concentration on the Stability of Standard Solutions of Proteinogenic Amino Acid Mixtures. Journal of the Korean Chemical Society, 59(4), 303-308. Available at: [Link]

  • Sidhu, P. K., et al. (2023). Structure–activity relationship study of substituted 1,2,3-thiadiazoles as novel nitrification inhibitors for agriculture. Organic & Biomolecular Chemistry, 21(34), 6963-6972. Available at: [Link]

  • Li, R.-M., et al. (2021). Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution. ResearchGate. Available at: [Link]

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  • Høisæter, K. K., et al. (2022). Impact of Solvent on the Thermal Stability of Amines. Industrial & Engineering Chemistry Research, 61(44), 16179-16192. Available at: [Link]

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  • Høisæter, K. K., et al. (2022). Impact of Solvent on the Thermal Stability of Amines. SINTEF. Available at: [Link]

  • Ahmed, F., et al. (2020). Effect of Various Parameters on the Thermal Stability and Corrosion of CO2-Loaded Tertiary Amine Blends. Molecules, 25(10), 2429. Available at: [Link]

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Sources

Optimization

Technical Support Center: Optimizing Crystallization of 1,2,3-Thiadiazol-4-ylmethanamine Hydrochloride

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the crystallization of 1,2,3-Thiadiazol-4-ylmethanamine hydrochloride. This guide is designed for researchers, scientists, and...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the crystallization of 1,2,3-Thiadiazol-4-ylmethanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining high-quality crystalline material. As a polar, heterocyclic amine salt, this compound presents unique crystallization challenges. This document synthesizes fundamental crystallization principles with specific strategies tailored to the physicochemical properties of this molecule.

Troubleshooting Guide: Common Crystallization Issues

This section addresses specific problems you may encounter during your experiments. Each issue is presented in a question-and-answer format, explaining the root cause and providing a systematic approach to resolution.

Issue 1: My compound has "oiled out" and will not crystallize.

Question: I've dissolved my compound in a hot solvent and upon cooling, it separates as a viscous liquid or oil instead of forming solid crystals. What is happening and how can I fix it?

Answer: "Oiling out," or liquid-liquid phase separation, is a common problem that occurs when a solution becomes supersaturated at a temperature above the melting point of the solute in that particular solvent environment[1][2]. For a highly polar salt like 1,2,3-Thiadiazol-4-ylmethanamine hydrochloride, this often happens when the cooling is too rapid or the solvent system is not ideal, causing the compound to come out of solution too quickly as a supercooled liquid.

Causality & Strategy: The goal is to ensure that the solution becomes supersaturated at a temperature below the compound's melting point in the chosen solvent. This allows for orderly crystal lattice formation rather than amorphous liquid separation.

Troubleshooting Protocol:

  • Re-dissolve and Dilute: Place the flask back on the heat source and add more of the primary solvent (the one in which the compound is more soluble) until the oil fully redissolves[2]. This reduces the level of supersaturation at any given temperature.

  • Drastically Reduce Cooling Rate: Slow cooling is critical. A rate of 5-10 °C per hour is a good starting point[3]. You can achieve this by:

    • Allowing the flask to cool to room temperature on the benchtop, insulated with glass wool or a towel.

    • Using a programmable heating mantle or a dewar filled with warm water.

  • Introduce an Anti-Solvent: If slow cooling alone is insufficient, an anti-solvent strategy is often effective. After dissolving the compound in a minimum amount of a "good" polar solvent (e.g., methanol, ethanol, water), slowly add a "poor" non-polar anti-solvent (e.g., isopropanol, acetonitrile, ethyl acetate, or THF) at an elevated temperature until slight turbidity is observed. Then, add a small amount of the good solvent to redissolve the turbidity and cool slowly. The principle is to carefully reduce the compound's solubility[4][5].

  • Scratch the Flask: Induce nucleation by scratching the inside of the flask at the solution's surface with a glass rod. The microscopic imperfections on the glass can serve as nucleation sites[2].

  • Seeding: If you have a small crystal of the desired material, add it to the slightly undersaturated solution. As the solution cools and becomes supersaturated, the seed crystal will provide a template for growth[1][3].

Issue 2: The crystallization yield is very low.

Question: I've successfully obtained crystals, but the final isolated mass is less than 50% of the starting material. How can I improve the yield?

Answer: A low yield typically indicates that a significant amount of your compound remains dissolved in the mother liquor after the crystallization process[2]. This can be due to several factors: using an excessive amount of solvent, not cooling the solution to a low enough temperature, or choosing a solvent system in which the compound has relatively high solubility even at low temperatures.

Causality & Strategy: The key to high yield is to maximize the difference in solubility between the dissolution temperature and the final filtration temperature. The ideal solvent should dissolve the compound completely when hot but very poorly when cold[6].

Troubleshooting Protocol:

  • Minimize Solvent Volume: During the dissolution step, use only the minimum amount of hot solvent required to fully dissolve the crude solid. Add the solvent in small portions to the heated mixture until a clear solution is achieved.

  • Optimize the Final Cooling Temperature: Ensure you are cooling the crystallization slurry to a sufficiently low temperature. Cooling to 0-5 °C in an ice bath is a standard practice[3]. Allow the slurry to "mature" or stir at this low temperature for 2-4 hours to maximize precipitation before filtration[3].

  • Test the Mother Liquor: After filtration, check the mother liquor for remaining product. You can do this by taking a small sample and evaporating the solvent. A large amount of residue indicates significant product loss[2].

  • Employ an Anti-Solvent: An anti-solvent not only helps induce crystallization but can also dramatically decrease the solubility of the compound in the final solvent mixture, thereby increasing the yield[1][7]. The addition rate and location of the anti-solvent are critical parameters to control local supersaturation[1].

  • Consider a Different Solvent System: If the above steps do not significantly improve the yield, your compound may be too soluble in the chosen solvent. Refer to the solvent screening protocol below to find a more suitable system.

Issue 3: I am getting very fine needles or microcrystals instead of larger, well-defined crystals.

Question: The crystallization happens very quickly, resulting in a mass of fine powder or tiny needles that are difficult to filter and dry. How can I encourage the growth of larger crystals?

Answer: The formation of very small crystals is typically a result of rapid nucleation, where many crystal nuclei form simultaneously, leaving little opportunity for individual crystals to grow large[8]. This is often caused by a very high level of supersaturation being generated too quickly.

Causality & Strategy: To grow larger crystals, you must control the process to favor crystal growth over nucleation. This means maintaining a state of moderate supersaturation for an extended period.

Troubleshooting Protocol:

  • Reduce the Cooling Rate: This is the most critical parameter. A slow, controlled cooling profile (e.g., 5-10 °C/hour) prevents the rapid onset of high supersaturation[3].

  • Use a More Solubilizing Solvent System: Start with a solvent system where the compound is slightly more soluble. You can do this by adding a small excess of the "good" solvent beyond the minimum required for dissolution[2]. This requires a lower temperature to be reached before nucleation begins, allowing for a slower, more controlled process.

  • Reduce Agitation Speed: While gentle stirring (100-200 RPM) is needed for homogeneity, excessive agitation can promote secondary nucleation and lead to smaller crystals[3][8].

  • Vapor Diffusion Method: For obtaining high-quality single crystals for analysis, the vapor diffusion method is excellent. Dissolve your compound in a good solvent and place it in a small, open vial. This vial is then placed inside a larger, sealed chamber containing a poor, more volatile solvent (the anti-solvent). The anti-solvent vapor slowly diffuses into the good solvent, gradually reducing the compound's solubility and promoting slow crystal growth[9].

Frequently Asked Questions (FAQs)
Q1: What are the best starting solvents for crystallizing 1,2,3-Thiadiazol-4-ylmethanamine hydrochloride?

A1: As an amine hydrochloride salt, the compound is highly polar. Therefore, polar protic solvents are excellent starting points for dissolution. The principle of "like dissolves like" is a useful guide[10]. The goal is to find a solvent where the compound is highly soluble when hot and poorly soluble when cold[6].

Solvent ClassRecommended SolventsRationale & Considerations
Polar Protic Water, Methanol, EthanolExcellent for dissolving the hydrochloride salt due to strong hydrogen bonding capabilities. Water can sometimes lead to the formation of hydrates. Ethanol and methanol are often good first choices.
Polar Aprotic Acetone, AcetonitrileCan be effective, but solubility may be lower than in protic solvents. Often used as anti-solvents or as part of a mixed-solvent system[10].
Ethers Tetrahydrofuran (THF), DioxaneGenerally poor solvents for this salt on their own, making them excellent candidates for use as anti-solvents when mixed with alcohols or water[3][9].
Non-Polar Heptane, Toluene, DichloromethaneThe compound will likely be insoluble in these. They are primarily used as anti-solvents[3][11].

Recommendation: Start by testing solubility in ethanol, methanol, and an isopropanol/water mixture[3].

Q2: How does pH affect the crystallization of this hydrochloride salt?

A2: The pH of the solution is a critical parameter for the crystallization of ionizable compounds[12]. For 1,2,3-Thiadiazol-4-ylmethanamine hydrochloride, the compound exists as the protonated amine salt at acidic to neutral pH. If the pH becomes too basic, the amine hydrochloride will be deprotonated to the free base. The free base has drastically different (and likely lower) solubility in polar solvents compared to the salt form. This can lead to precipitation of the free base instead of crystallization of the hydrochloride salt. It is crucial to maintain a sufficiently acidic pH to ensure the stability of the salt form throughout the process[13][14][15]. Unless intentionally trying to crystallize the free base, ensure your solvent system is neutral or slightly acidic.

Q3: I suspect I have polymorphism. What is it and how can I control it?

A3: Polymorphism is the ability of a compound to exist in more than one crystal structure[16][17]. Different polymorphs can have different physical properties, including solubility, stability, and melting point, which is a critical consideration in pharmaceutical development[18][19]. The formation of a specific polymorph is kinetically and thermodynamically controlled by factors like solvent choice, cooling rate, and temperature[20][21].

To investigate and control polymorphism:

  • Vary Solvents: Crystallize the compound from a wide range of solvents (e.g., alcohols, ketones, esters) and solvent mixtures. Different solvent-solute interactions can favor different crystal packing arrangements[21].

  • Vary Cooling Rates: Perform crystallizations with both very rapid ("crash" cooling) and very slow cooling. Fast cooling often yields a kinetically favored, metastable polymorph, while slow cooling favors the thermodynamically stable form[18].

  • Characterize the Solids: Analyze the crystals from each experiment using techniques like X-Ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Infrared (IR) Spectroscopy to identify different crystalline forms.

Experimental Protocols & Visualizations
Protocol 1: Systematic Anti-Solvent Crystallization

This protocol describes a systematic method for purifying the title compound using an anti-solvent approach, which is highly effective for polar salts.

  • Dissolution: In a clean flask, add the crude 1,2,3-Thiadiazol-4-ylmethanamine hydrochloride. Heat the flask to 60-70 °C while stirring.

  • Solvent Addition: Add a polar protic solvent (e.g., ethanol) dropwise until the solid is completely dissolved. Use the absolute minimum volume necessary.

  • Anti-Solvent Addition: While maintaining the temperature, add a suitable anti-solvent (e.g., THF or ethyl acetate) dropwise until the solution becomes faintly and persistently turbid.

  • Clarification: Add 1-2 drops of the primary solvent (ethanol) to re-dissolve the turbidity and obtain a clear solution.

  • Controlled Cooling: Remove the heat source. Insulate the flask and allow it to cool slowly to room temperature. A slow cooling rate of ~10 °C/hour is ideal.

  • Maturation: Once at room temperature, place the flask in an ice bath (0-5 °C) and allow the resulting slurry to stir gently for 2-4 hours to maximize crystal formation[3].

  • Isolation & Drying: Isolate the crystals by vacuum filtration. Wash the filter cake with a small amount of the cold anti-solvent. Dry the crystals in a vacuum oven at 40-50 °C until a constant weight is achieved[3].

Crystallization Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common crystallization problems.

G start Crude Product in Solvent dissolve Heat to Dissolve start->dissolve cool Controlled Cooling dissolve->cool outcome Evaluate Outcome cool->outcome success High-Quality Crystals (Good Yield & Size) outcome->success Success oil Problem: 'Oiling Out' outcome->oil Liquid Separation fine_xtals Problem: Fine Needles / Low Purity outcome->fine_xtals Rapid Precipitation no_xtals Problem: No Precipitation / Low Yield outcome->no_xtals Clear Solution Remains sol_oil Solution: 1. Re-heat & Add More Solvent 2. Cool MUCH Slower 3. Try Different Solvent System oil->sol_oil sol_fine Solution: 1. Slow Down Cooling Rate 2. Use More Solubilizing Solvent 3. Reduce Agitation fine_xtals->sol_fine sol_no Solution: 1. Reduce Solvent Volume 2. Add Anti-Solvent 3. Cool to Lower Temp (0°C) 4. Scratch or Seed no_xtals->sol_no sol_oil->dissolve Retry sol_fine->dissolve Retry sol_no->cool Retry

Caption: A systematic workflow for troubleshooting common crystallization issues.

References
  • Crystal polymorphism of pharmaceuticals: probing crystal nucleation at the molecular level. Taylor & Francis Online. [Link]

  • Lu, J., & Rohani, S. (2009). Polymorphism and crystallization of active pharmaceutical ingredients (APIs). Current Medicinal Chemistry, 16(7), 884-905. [Link]

  • Using AntiSolvent for Crystallization. Mettler Toledo. [Link]

  • Troubleshooting Crystallization. Chemistry LibreTexts. [Link]

  • Childs, S. L., et al. (2004). Crystal engineering approach to forming cocrystals of amine hydrochlorides with organic acids. Journal of the American Chemical Society, 126(41), 13335-13342. [Link]

  • Troubleshooting Crystallization Problems in Industrial Settings. Zhanghua Dryer. [Link]

  • Antisolvent Crystallization. RM@Schools. [Link]

  • (PDF) Crystal Polymorphism in Pharmaceutical Science. ResearchGate. [Link]

  • Fujiwara, M., et al. (2008). Modelling and control of combined cooling and antisolvent crystallization processes. Computers & Chemical Engineering. [Link]

  • POLYMORPHISM & CRYSTALLIZATION. CRYSFORMA. [Link]

  • Lee, A. Y., Erdemir, D., & Myerson, A. S. (2011). Crystal polymorphism in chemical process development. Annual Review of Chemical and Biomolecular Engineering, 2, 259-280. [Link]

  • Recent progress in antisolvent crystallization. CrystEngComm. [Link]

  • Troubleshooting Common Issues with Crystallizer Equipment. Zhanghua Dryer. [Link]

  • Kumar, L., et al. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Asian Journal of Pharmaceutical and Clinical Research. [Link]

  • Thiadiazoles and Their Properties. ISRES Publishing. [Link]

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  • Childs, S. L., et al. (2004). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Journal of the American Chemical Society. [Link]

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  • Wan, C., et al. (2020). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. Crystal Growth & Design, 20(11), 7149-7160. [Link]

  • Glycine Crystallization during Spray Drying: The pH Effect on Salt and Polymorphic Forms | Request PDF. ResearchGate. [Link]

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  • Designer Gelators for the Crystallization of a Salt Active Pharmaceutical Ingredient Mexiletine Hydrochloride. ACS Publications. [Link]

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  • Black, S. N., & Davey, R. J. (2005). Crystallization of a Salt of a Weak Organic Acid and Base: Solubility Relations, Supersaturation Control and Polymorphic Behavior. Crystal Growth & Design, 5(2), 559-565. [Link]

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Troubleshooting

Technical Support Center: Troubleshooting &amp; Purification of 1,2,3-Thiadiazol-4-ylmethanamine Hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter yield losses, mysterious degradants, and co-eluting impurities when working with 1,2,3-thiad...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter yield losses, mysterious degradants, and co-eluting impurities when working with 1,2,3-thiadiazole derivatives.

The synthesis of the 1,2,3-thiadiazole core typically relies on the Hurd-Mori reaction—the cyclization of a hydrazone derivative using thionyl chloride[1][2]. While this is a robust method, the resulting heterocyclic core possesses unique electronic properties that make it highly susceptible to specific degradation pathways, particularly in the presence of bases[3]. This guide provides a causal understanding of these impurities and self-validating protocols to isolate highly pure 1,2,3-Thiadiazol-4-ylmethanamine hydrochloride.

Quantitative & Qualitative Impurity Profiling

Before troubleshooting, you must understand the chemical origin of your impurities. The table below categorizes the most common contaminants found in crude 1,2,3-Thiadiazol-4-ylmethanamine hydrochloride mixtures.

Impurity ClassSpecific Compound / MotifOrigin / CausalityRecommended Resolution
Regioisomer 1,2,3-Thiadiazole-5-methanamineNon-selective cyclization during the Hurd-Mori reaction depending on substrate steric hindrance.Preparative RP-HPLC (C18) with acidic modifiers.
Degradant Thioamides / ThioketenesBase-induced ring opening during aggressive aqueous workups or basification steps.Strict pH control (pH < 7); Avoid all strong bases.
Intermediate Unreacted HydrazonesIncomplete reaction with thionyl chloride or degraded SOCl₂.Recrystallization of the final HCl salt.
Salt Impurity Free Base AmineIncomplete protonation or exposure to atmospheric moisture (hydrolysis).Treatment with anhydrous HCl in dioxane/ether.

Troubleshooting FAQs

Q1: I am seeing a sudden drop in yield and the appearance of a highly polar, odorous spot on my TLC during the aqueous workup. What is happening?

A1: You are likely observing the base-induced degradation of your product. The 1,2,3-thiadiazole ring is notoriously unstable under basic conditions[2]. When exposed to mild or strong bases (e.g., NaOH, K₂CO₃, or even prolonged exposure to NaHCO₃), the ring undergoes deprotonation and subsequent cleavage. This triggers the extrusion of nitrogen gas (N₂) and the formation of highly reactive thioketene or acetylene thiolate intermediates, which rapidly react with nucleophiles to form thioamides[4][5].

Solution: Never use basic extraction to isolate the free amine of a 1,2,3-thiadiazole unless strictly necessary and performed at temperatures below 0 °C. Maintain acidic to neutral conditions throughout your purification workflow.

Degradation A 1,2,3-Thiadiazole Core B Base (OH⁻) Deprotonation A->B pH > 8 C Ring Cleavage (-N₂ Extrusion) B->C Instability D Thioketene Intermediate C->D Rearrangement E Thioamide Degradant D->E +Nucleophile

Figure 1: Mechanism of base-induced ring opening in 1,2,3-thiadiazoles.

Q2: How do I separate the 4-substituted target from the 5-substituted regioisomer?

A2: Regioisomers formed during the Hurd-Mori reaction are structurally too similar for standard silica gel chromatography to resolve efficiently. You must use Reverse-Phase Preparative HPLC (RP-HPLC). Crucially, utilize an acidic mobile phase modifier (such as 0.1% Trifluoroacetic acid, TFA). The acidic environment stabilizes the thiadiazole ring and ensures the amine remains fully protonated, drastically improving peak shape and resolution on a C18 column[6].

Q3: My isolated hydrochloride salt is gummy and discolored rather than a free-flowing powder. How do I fix this?

A3: Gummy residues in amine hydrochlorides usually indicate the presence of trapped residual solvents, unreacted free base, or the formation of a hydrate. Because aqueous HCl can introduce water that is difficult to remove without heating (which risks thermal degradation), you must form the salt under strictly anhydrous conditions. Use a standardized solution of anhydrous HCl in dioxane or diethyl ether, followed by recrystallization.

Validated Experimental Protocols

To ensure a self-validating system, perform the following two-stage purification. The HPLC step removes regioisomers and degradants, while the anhydrous crystallization step guarantees the correct stoichiometric salt formation.

Workflow Crude Crude Amine Mixture (Isomers & Degradants) HPLC Prep-HPLC (C18) 0.1% TFA in MeCN/H₂O Crude->HPLC Dissolve in Acidic Buffer Fractions Fraction Pooling (UV @ 254 nm) HPLC->Fractions Gradient Elution Salt HCl Salt Formation (Anhydrous HCl/Dioxane) Fractions->Salt Lyophilize & Redissolve Recryst Recrystallization (EtOH / Et₂O) Salt->Recryst Precipitation Pure Pure HCl Salt (>99% Purity) Recryst->Pure Filtration & Vacuum Dry

Figure 2: Optimized purification workflow for 1,2,3-Thiadiazol-4-ylmethanamine HCl.

Protocol A: Preparative RP-HPLC Purification

Objective: Isolate the 1,2,3-Thiadiazol-4-ylmethanamine core from regioisomers and unreacted hydrazones.

  • Sample Preparation: Dissolve the crude mixture in a 1:1 mixture of Acetonitrile and Water containing 0.1% TFA. Filter through a 0.22 µm PTFE syringe filter to remove particulates.

  • Column Selection: Use a preparative C18 column (e.g., 250 x 21.2 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: Water + 0.1% TFA

    • Solvent B: Acetonitrile + 0.1% TFA

  • Gradient Elution: Run a shallow gradient from 5% B to 40% B over 30 minutes. The acidic modifier is critical here to prevent on-column ring degradation[6].

  • Detection & Pooling: Monitor UV absorbance at 254 nm. The 4-substituted isomer typically elutes slightly earlier than the 5-substituted isomer due to differences in polarity. Pool the fractions containing the target mass (verified by LC-MS).

  • Lyophilization: Freeze the pooled fractions and lyophilize to remove water and TFA, yielding the TFA salt of the amine.

Protocol B: Anhydrous Hydrochloride Salt Formation & Recrystallization

Objective: Convert the TFA salt/free base into a highly pure, crystalline hydrochloride salt.

  • Freebasing (Optional but recommended if starting from TFA salt): Dissolve the lyophilized powder in minimal cold dichloromethane (DCM). Wash quickly with cold, dilute NaHCO₃ (pH ~7.5)—do not exceed 5 minutes of contact time to prevent ring opening[3]. Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Salt Formation: Dissolve the resulting free amine in anhydrous diethyl ether (or a minimal amount of anhydrous ethanol if solubility is poor). Place the flask in an ice bath (0 °C).

  • Acidification: Dropwise, add a 4.0 M solution of anhydrous HCl in dioxane until the pH of the solution reaches ~2 (monitor with pH paper on an aliquot). A white precipitate should form immediately.

  • Aging: Stir the suspension at 0 °C for 30 minutes to ensure complete precipitation.

  • Recrystallization: Isolate the solid via vacuum filtration. To achieve >99% purity, dissolve the solid in a minimum volume of boiling absolute ethanol. Slowly add anhydrous diethyl ether until the solution becomes slightly turbid. Allow to cool to room temperature, then transfer to a 4 °C refrigerator overnight.

  • Final Isolation: Filter the resulting crystals and dry under high vacuum at 40 °C for 12 hours.

Sources

Optimization

Technical Support Center: Troubleshooting LC-MS Background Noise for 1,2,3-Thiadiazol-4-ylmethanamine Hydrochloride

Welcome to the specialized Technical Support Center for the LC-MS analysis of 1,2,3-Thiadiazol-4-ylmethanamine hydrochloride. As a highly polar, low-molecular-weight (LMW) primary amine (Free base MW ~115 Da), this analy...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the specialized Technical Support Center for the LC-MS analysis of 1,2,3-Thiadiazol-4-ylmethanamine hydrochloride. As a highly polar, low-molecular-weight (LMW) primary amine (Free base MW ~115 Da), this analyte presents a "perfect storm" for high background noise. Its low mass-to-charge ratio (m/z 116 for [M+H]+) falls into a heavily congested spectral region dominated by solvent clusters[1]. Furthermore, its polarity causes poor retention on standard reversed-phase columns, and its hydrochloride salt form introduces chloride ions that suppress ionization[2][3].

This guide provides field-proven, mechanistically grounded solutions to isolate and eliminate these noise sources.

TroubleshootingWorkflow Start High Background Noise at m/z 116[M+H]+ CheckRet Check LC Retention Time Start->CheckRet VoidVol Elutes in Void Volume (t_R < 1.5 min) CheckRet->VoidVol Yes Retained Properly Retained (k' > 2) CheckRet->Retained No SwitchHILIC Action: Switch to HILIC or Mixed-Mode Column VoidVol->SwitchHILIC CheckMS Check MS Source & Solvents Retained->CheckMS SolventNoise Contaminated Solvents or High Cl- from Salt CheckMS->SolventNoise ActionMS Action: Steam Clean MS, Optimize Cone Voltage, Add Ammonium Formate SolventNoise->ActionMS

Caption: Diagnostic workflow for isolating and resolving LC-MS background noise in LMW amine analysis.

Section 1: Chromatographic Retention & The Void Volume Problem

Q: My analyte elutes almost immediately with the solvent front. Why is the background noise so high here, and how do I fix it?

A: In standard Reversed-Phase Liquid Chromatography (RPLC), highly polar LMW amines have minimal hydrophobic interaction with C18 stationary phases. Consequently, they elute in the void volume ( t0​ ). The void volume is heavily populated by unretained matrix components, salts, and solvent impurities, leading to severe ion suppression and elevated chemical background noise[2].

Causality & Solution: Transition to Hydrophilic Interaction Liquid Chromatography (HILIC) . HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or zwitterionic) and a highly organic mobile phase (typically >70% acetonitrile). This provides superior retention for polar monoamines[4]. Mechanistically, the high acetonitrile concentration in HILIC dramatically lowers the surface tension of the droplets in the Electrospray Ionization (ESI) source. This highly efficient desolvation increases the ionization efficiency and signal-to-noise (S/N) ratio by an average of 4- to 10-fold compared to RPLC[5].

DesolvationMechanism cluster_RPLC RPLC Elution (High Aqueous) cluster_HILIC HILIC Elution (High Organic) RPLC_Drop Aqueous Droplet (High Surface Tension) RPLC_Desolv Poor Desolvation RPLC_Drop->RPLC_Desolv RPLC_Noise High Background (Solvent Clusters) RPLC_Desolv->RPLC_Noise HILIC_Drop Organic Droplet (Low Surface Tension) HILIC_Desolv Efficient Desolvation HILIC_Drop->HILIC_Desolv HILIC_Signal High Analyte Signal (Low Background) HILIC_Desolv->HILIC_Signal

Caption: Mechanistic comparison of ESI droplet desolvation efficiency between RPLC and HILIC modes.

Protocol 1: Self-Validating HILIC Method Development
  • Column Equilibration: Install a HILIC column (e.g., ZIC-pHILIC) and flush with 80:20 Acetonitrile:Water containing 10 mM ammonium formate (pH 3.0). Validation: Monitor pump pressure and MS Total Ion Chromatogram (TIC) until the baseline stabilizes (typically 20-30 column volumes).

  • Void Volume Determination: Inject an unretained marker (e.g., toluene) to precisely determine the void time ( t0​ ).

  • Analyte Injection: Inject 1,2,3-Thiadiazol-4-ylmethanamine. Validation: Adjust the initial acetonitrile percentage until the analyte retention factor ( k′ ) is strictly >2.0 , ensuring complete separation from the noisy void volume.

  • System Blank Check: Inject a blank solvent sample. Validation: Verify that the background noise at m/z 116 is below your required Limit of Detection (LOD) threshold.

Section 2: Mass Spectrometry Parameters & Low m/z Background

Q: The background at m/z 116 is constantly high even during blank injections. How can I differentiate chemical noise from my analyte and reduce it?

A: The low mass range (<200 m/z) is notoriously noisy due to the formation of gas-phase solvent clusters (e.g., water/methanol/acetonitrile multimers) and ubiquitous mobile phase impurities[1][6].

Causality & Solution:

  • MS Optimization (Declustering): Optimize the declustering potential (or cone voltage). A higher cone voltage provides kinetic energy to break apart non-covalent solvent clusters that mimic LMW analytes[6]. However, it must be titrated carefully; excessive voltage will cause in-source fragmentation of the thiadiazole ring.

  • Ionization Mode: While ESI+ is standard, consider evaluating Atmospheric Pressure Chemical Ionization (APCI). APCI relies on gas-phase ion-molecule reactions and is frequently less susceptible to matrix interferences and solvent cluster background in the low m/z range compared to ESI[6].

  • Source Decontamination: Perform a high-temperature "steam clean" of the MS source to volatilize and remove accumulated background contaminants[7].

Protocol 2: Self-Validating MS Source "Steam Cleaning"
  • Mobile Phase Setup: Set the LC to deliver a 50:50 mixture of LC-MS grade Methanol:Water at a flow rate of 0.5 mL/min. Crucial: Do not include any salts or buffers during this step.

  • Thermal Parameters: Maximize source temperatures. Set the drying gas temperature to 350°C, drying gas flow to 13 L/min, and nebulizer pressure to 60 psi[7]. (If using APCI, set vaporizer temp to 400°C).

  • Execution: Ensure the MS stream selection valve is directed to the MS source. Run this continuous flow overnight.

  • Validation: The following morning, revert to standard assay conditions and run a full-scan blank. On a properly decontaminated system, the overall background TIC should drop significantly, ideally below 200,000 counts[7].

Section 3: Mobile Phase Additives & The Hydrochloride Salt Challenge

Q: Does the hydrochloride salt form of 1,2,3-Thiadiazol-4-ylmethanamine contribute to MS background or suppression?

A: Yes. Chloride ions (Cl⁻) from the HCl salt are highly electronegative. In positive ESI mode, an excess of chloride ions competes for surface charge on the ESI droplets, causing significant ion suppression. Furthermore, chloride can form complex adduct clusters (e.g., [M+Cl]⁻ or metal-chloride clusters) that elevate baseline noise across the spectrum[3][8].

Causality & Solution: Outcompete the chloride by using volatile buffers. Adding 5-10 mM ammonium formate to the mobile phase buffers the pH and provides an overwhelming excess of volatile ions. During droplet evaporation, ammonium formate decomposes into ammonia and formic acid gases, facilitating the efficient desorption of the protonated amine into the gas phase without leaving residual salt crystals[2][7].

Warning: Strictly avoid Trifluoroacetic acid (TFA). While it improves peak shape, its strong ion-pairing nature causes severe, long-lasting ion suppression and background contamination in the MS[8].

Quantitative Data Summary

Table 1: Performance Comparison of RPLC vs. HILIC for Low Molecular Weight Amines

ParameterReversed-Phase (RPLC)Hydrophilic Interaction (HILIC)
Typical Retention Time ( k′ ) < 1.0 (Elutes in void volume)> 3.0 (Strong retention)
Organic Solvent at Elution 5% - 10%70% - 85%
Desolvation Efficiency Low (High aqueous surface tension)High (Low organic surface tension)
Background Noise Level High (Matrix & salt co-elution)Low (Analyte separated from void)
Average S/N Gain Baseline (1x)4x to 10x increase[5]

References

  • Waters Corporation. "Suggested approaches for minimizing background chemical noise in low mass MRM Transitions for trace level quantification of N-Nitro." Waters.com. Available at: [Link]

  • LCGC International. "LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise." Chromatographyonline.com. Available at: [Link]

  • LCGC International. "The Origin and Implications of Artifact Ions in Bioanalytical LC–MS." Chromatographyonline.com. Available at: [Link]

  • ResearchGate. "Why would there be significant clusters of background ions In my LC-MS spectra?" Researchgate.net. Available at:[Link]

  • Agilent Technologies. "Tips to Improve Signal-to-Noise Checkout." Agilent.com. Available at: [Link]

  • PubMed. "Hydrophilic interaction chromatography (HILIC) for LC-MS/MS analysis of monoamine neurotransmitters." NIH.gov. Available at: [Link]

  • PubMed. "Systematic comparison of sensitivity between hydrophilic interaction liquid chromatography and reversed phase liquid chromatography coupled with mass spectrometry." NIH.gov. Available at:[Link]

Sources

Troubleshooting

Storage conditions to maximize 1,2,3-Thiadiazol-4-ylmethanamine hydrochloride shelf life

Welcome to the Technical Support Center. As Application Scientists, we understand that the reliability of your downstream assays—whether in medicinal chemistry screening or targeted drug development—depends entirely on t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As Application Scientists, we understand that the reliability of your downstream assays—whether in medicinal chemistry screening or targeted drug development—depends entirely on the integrity of your starting materials.

1,2,3-Thiadiazol-4-ylmethanamine hydrochloride (CAS: 1334147-54-4) is a valuable heteroaryl building block. While the hydrochloride salt form is intentionally chosen by manufacturers to increase the stability and solubility of the free primary amine, it introduces specific physicochemical vulnerabilities, most notably hygroscopicity[1].

This guide synthesizes field-proven insights and thermodynamic principles to help you maximize the shelf life and reactivity of this compound.

Part 1: Troubleshooting & FAQs

Q1: Why does my 1,2,3-Thiadiazol-4-ylmethanamine hydrochloride appear clumpy or sticky after a few weeks of use?

The Causality: This is a classic case of deliquescence driven by hygroscopicity. The primary amine group is protonated to form an ammonium cation paired with a chloride anion. The chloride anion readily forms strong hydrogen bonds with atmospheric moisture[2]. If you open a cold vial in a humid laboratory environment without allowing it to equilibrate, condensation forms instantly on the powder. Over time, the absorbed water creates a localized micro-environment that can facilitate slow hydrolytic degradation or simply make precise weighing impossible. The Solution: Always store the compound in a desiccator. More importantly, enforce a strict thermal equilibration period (at least 30 minutes) before opening any vial retrieved from cold storage.

Q2: The manufacturer specifies "Room Temperature" (RT) storage. Is it safe to store it at -20°C for extended shelf life?

The Causality: Yes. Supplier data for CAS 1334147-54-4 indicates baseline stability at room temperature (RT) for standard packaging[3]. However, chemical kinetics dictate that degradation pathways (such as slow oxidation of the amine or ring-opening reactions) are exponentially reduced at lower temperatures. For long-term archival storage (>6 months), -20°C under an inert gas (Argon or Nitrogen) is the gold standard for heteroaryl amine hydrochlorides[1]. The Solution: Implement a dual-storage strategy. Keep your active, daily-use aliquots at RT in a desiccator, and store your bulk supply at -20°C under Argon.

Q3: How do I prevent degradation during repeated sampling?

The Causality: Repeatedly opening a bulk vial introduces fresh atmospheric oxygen and moisture. While the 1,2,3-thiadiazole ring is relatively robust, the primary amine can undergo oxidative deamination or form carbamates upon prolonged exposure to atmospheric CO₂ and moisture[2]. The Solution: Do not sample from the primary bulk vial more than once. Use the Inert Atmosphere Aliquoting Protocol detailed below upon receipt of the chemical.

Part 2: Experimental Workflows & Protocols

To ensure trustworthiness, the protocols below are designed as self-validating systems . By incorporating mass-tracking, you can empirically verify whether moisture has compromised your reagent.

Protocol A: Inert Atmosphere Aliquoting (Upon Receipt)

Purpose: To divide the bulk material into single-use or short-term use vials without introducing atmospheric moisture.

  • Preparation: Transfer the sealed bulk vial of 1,2,3-Thiadiazol-4-ylmethanamine hydrochloride, pre-weighed empty amber glass vials (record the tare weights), and a micro-spatula into a glove box purged with dry Nitrogen or Argon.

  • Aliquoting: Unseal the bulk vial. Rapidly transfer 50 mg to 100 mg portions into the pre-weighed amber vials.

  • Sealing: Cap the aliquots tightly while still inside the inert atmosphere. Wrap the cap seams with Parafilm.

  • Validation (Self-Check): Weigh the sealed aliquots. The total mass minus the tare weight must equal the dispensed mass. Record this "Dry Mass" on the vial label. If the mass increases during future weigh-ins, the seal has failed, and moisture has entered.

  • Storage Distribution: Move one aliquot to a benchtop desiccator (RT) for immediate use, and transfer the remaining aliquots to -20°C storage[1][3].

Protocol B: Desiccation Recovery for Moisture-Compromised Samples

Purpose: To salvage compound that has absorbed moisture (clumpy appearance) without applying destructive heat.

  • Initial Weighing: Weigh the compromised vial to establish a baseline "Wet Mass".

  • Vacuum Desiccation: Place the open vial into a vacuum desiccator containing fresh, indicating Drierite (calcium sulfate) or phosphorus pentoxide (P₂O₅).

  • Evacuation: Apply a high vacuum (≤ 10 mbar) for 24 hours at room temperature. Do not apply heat, as the thiadiazole ring can be sensitive to thermal stress combined with acidic micro-environments.

  • Validation: Break the vacuum with dry Nitrogen. Re-weigh the vial.

  • Iteration: Repeat the 24-hour vacuum cycle until the mass stabilizes (Δmass < 0.1 mg between cycles). The final constant mass confirms the successful removal of unbound water.

Part 3: Data Presentation & Visualization

Storage Condition Matrix

The following table summarizes the quantitative parameters for maximizing the shelf life of 1,2,3-Thiadiazol-4-ylmethanamine hydrochloride based on industry standards for amine hydrochlorides[1][2][3].

Storage StrategyTemperatureEnvironment / AtmosphereContainer TypeExpected Shelf Life
Immediate Use 20°C to 25°C (RT)Desiccator (<10% Relative Humidity)Amber Glass + PTFE Cap3 to 6 Months
Short-Term 4°CSealed, DryAmber Glass + Parafilm6 to 12 Months
Long-Term -20°CArgon / Nitrogen PurgedAmber Glass + Parafilm> 2 Years
Compromised RTHigh Vacuum DesiccationOpen Vial (During drying)N/A (Recovery Phase)
Handling Workflow

StorageWorkflow Start Receive Compound CAS: 1334147-54-4 Check Immediate Use? Start->Check Aliquoting Aliquoting Protocol (Inert Atmosphere) Check->Aliquoting No (Stocking) Use Equilibrate to RT before opening Check->Use Yes ShortTerm Short-Term Storage (RT, Desiccator) Aliquoting->ShortTerm Frequent Access LongTerm Long-Term Storage (-20°C, Argon Sealed) Aliquoting->LongTerm Rare Access ShortTerm->Use LongTerm->Use

Workflow for optimal handling and storage of 1,2,3-Thiadiazol-4-ylmethanamine hydrochloride.

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance with 1,2,3-Thiadiazol-4-ylmethanamine Hydrochloride

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide practical, in-depth solutions for overcoming the common challenge of steric hindr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide practical, in-depth solutions for overcoming the common challenge of steric hindrance when working with 1,2,3-Thiadiazol-4-ylmethanamine hydrochloride. The unique structure of this compound, with the aminomethyl group adjacent to the thiadiazole ring, can present significant synthetic challenges. This resource offers troubleshooting advice, detailed protocols, and answers to frequently asked questions to ensure the success of your experiments.

Understanding the Challenge: The Nature of Steric Hindrance

Steric hindrance is a phenomenon where the rate of a chemical reaction is slowed down because of the spatial arrangement of atoms in a molecule. In the case of 1,2,3-Thiadiazol-4-ylmethanamine, the proximity of the aminomethyl group (-CH₂NH₂) to the sulfur atom and the overall electron distribution of the 1,2,3-thiadiazole ring can impede the approach of reagents to the nitrogen atom's lone pair of electrons.[1][2] This obstruction can lead to low yields, slow reaction rates, or complete reaction failure.

Frequently Asked Questions (FAQs)

Q1: Why are my acylation/amidation reactions with 1,2,3-Thiadiazol-4-ylmethanamine hydrochloride resulting in low yields?

A1: The primary reason for poor reactivity is the steric hindrance around the primary amine.[3] The adjacent 1,2,3-thiadiazole ring can physically block the approach of bulky acylating agents to the nitrogen. This increases the activation energy required for the reaction to proceed.[4] Standard coupling reagents like DCC or EDC may be insufficient to overcome this barrier.[5]

Q2: I am observing multiple byproducts in my reaction. What could be the cause?

A2: The formation of multiple products often indicates that side reactions are competing with your desired transformation.[5] With hindered amines, forcing the reaction with high temperatures can lead to decomposition of the starting material or product. Additionally, some powerful coupling reagents can have side reactions if not used under optimal conditions. For instance, HATU can cause guanidinylation of the amine if used in excess.[5]

Q3: Are there alternative strategies if direct functionalization of the amine is consistently failing?

A3: Yes. A valuable alternative is to construct the desired molecule with the sterically hindered core in the final step.[3] This might involve synthesizing a precursor with a different functional group at the 4-position of the 1,2,3-thiadiazole, which can then be converted to the aminomethyl group late in the synthetic sequence.

Q4: How can I effectively purify my products, considering the basicity of the amine?

A4: The basic nature of the amine can lead to strong interactions with acidic silica gel, making purification by standard column chromatography challenging.[3] To mitigate this, you can use amine-functionalized silica gel or neutralize the silica gel by pre-treating it with a solution of triethylamine in your eluent system.[3]

Troubleshooting Guides

Issue 1: Low or No Yield in N-Alkylation Reactions
Potential CauseTroubleshooting SuggestionRationale
Steric Hindrance Increase reaction temperature and prolong reaction time.Harsher conditions can provide the necessary activation energy to overcome the steric barrier.[3]
Use a more reactive alkylating agent, such as an alkyl triflate or tosylate, instead of a halide.Trifilates and tosylates are better leaving groups, making the alkylating agent more electrophilic.[6]
Low Reactivity Employ a palladium catalyst with a suitable ligand.Heterobimetallic Pd-Ti complexes have been shown to be highly effective for allylic aminations of hindered secondary amines and could be adapted for primary amines.[6][7]
Issue 2: Poor Yield in Acylation/Amidation Reactions
Potential CauseTroubleshooting SuggestionRationale
Insufficient Reagent Activity Switch from standard carbodiimide reagents (DCC, EDC) to more powerful phosphonium or aminium/uronium salt-based reagents.Reagents like HATU, HBTU, PyAOP, or COMU are more effective for sterically demanding couplings.[5][8][9]
Suboptimal Reaction Conditions Optimize the base and solvent. Use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) or 2,4,6-collidine.[5] Common solvents for these couplings include DMF, NMP, and DCM.The right base can deprotonate the amine hydrochloride without competing as a nucleophile. The solvent can influence the solubility of reagents and the reaction rate.
Consider pre-activation of the carboxylic acid.Pre-activating the carboxylic acid with the coupling reagent before adding the amine can improve yields in some cases by forming a more reactive intermediate.[5]
Increase reaction temperature and time.Sterically hindered couplings are often slow. Extending the reaction time to 24 hours or longer and carefully increasing the temperature can improve conversion.[5][10]
Issue 3: Significant Epimerization (Racemization) Observed
Potential CauseTroubleshooting SuggestionRationale
Formation of Oxazolone Intermediate Use a coupling reagent that minimizes racemization, such as one containing HOAt or OxymaPure®.These additives suppress the formation of the oxazolone intermediate, which is a primary cause of racemization in amino acid couplings.[8]
Strong Base or High Temperature Use a weaker base like N-methylmorpholine (NMM) and perform the reaction at a lower temperature (e.g., 0 °C to room temperature).Milder conditions can reduce the rate of epimerization.[5][8]

Experimental Protocols

Protocol 1: General Procedure for Acylation using HATU

This protocol provides a general method for the acylation of 1,2,3-Thiadiazol-4-ylmethanamine hydrochloride with a carboxylic acid using HATU as the coupling reagent.

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Base Addition: Add DIPEA (2.5 eq) to the reaction mixture. One equivalent will neutralize the amine hydrochloride salt, and the remainder will facilitate the coupling.

  • Amine Addition: Add 1,2,3-Thiadiazol-4-ylmethanamine hydrochloride (1.1 eq) to the activated solution.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Due to potential steric hindrance, the reaction may require several hours (e.g., 4-24 hours) for completion.[8]

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and then brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, potentially treated with triethylamine to prevent product streaking.[3]

Protocol 2: Amine Protection with a Boc Group

Protecting the amine with a tert-butyloxycarbonyl (Boc) group can be a useful strategy to modify other parts of the molecule or to improve solubility.[11][12][13]

  • Preparation: Dissolve 1,2,3-Thiadiazol-4-ylmethanamine hydrochloride (1.0 eq) in a mixture of dioxane and water.

  • Base Addition: Add a base such as sodium hydroxide or triethylamine (2.5 eq) to neutralize the hydrochloride and facilitate the reaction.

  • Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O) (1.2 eq) to the solution.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Work-up: Once the reaction is complete, remove the dioxane under reduced pressure. Extract the aqueous residue with ethyl acetate.

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude Boc-protected amine.

  • Purification: The crude product can often be used without further purification. If necessary, it can be purified by column chromatography.

Data Presentation

Table 1: Comparison of Coupling Reagents for Hindered Amine Acylation
Coupling ReagentReagent ClassAdditiveAdvantagesDisadvantages
HATU Aminium/Uronium SaltHOAtHigh reactivity, good for hindered couplings, suppresses racemization.[5][9]Can cause guanidinylation of the amine if used in excess.[5]
HBTU Aminium/Uronium SaltHOBtEffective and commonly used.Less reactive than HATU for highly hindered couplings.
PyAOP Phosphonium SaltHOAtHighly effective for N-methyl amino acids, low racemization.[5]Higher cost.
COMU® Uronium SaltOxymaPure®Extremely high reactivity, excellent racemization suppression, non-explosive, water-soluble byproducts.[8]Higher cost than carbodiimides.
T3P® Phosphonic Anhydride-Effective for difficult couplings, byproducts are water-soluble.Can require slightly elevated temperatures.[5]

Visualizations

Diagram 1: General Workflow for Troubleshooting Poor Reaction Yields

Caption: A decision tree for troubleshooting low-yield reactions.

Diagram 2: The Role of Steric Hindrance in Nucleophilic Attack

steric_hindrance cluster_unhindered Unhindered Amine cluster_hindered 1,2,3-Thiadiazol-4-ylmethanamine unhindered_amine R-CH₂-NH₂ unhindered_product Product unhindered_amine->unhindered_product Easy Approach unhindered_reagent Electrophile unhindered_reagent->unhindered_product hindered_amine Thiadiazole-CH₂-NH₂ no_product No Reaction / Slow Reaction hindered_amine->no_product Blocked Approach hindered_reagent Electrophile hindered_reagent->no_product steric_shield Steric Shield (Thiadiazole Ring) steric_shield->hindered_amine

Caption: Steric hindrance blocking nucleophilic attack on the amine.

References

  • Organic Chemistry Portal. (n.d.). Allylic Aminations with Hindered Secondary Amine Nucleophiles Catalyzed by Heterobimetallic Pd-Ti Complexes. Retrieved from [Link]

  • Shafi, S., et al. (2021).
  • Walker, W. K., et al. (2015). Allylic Aminations with Hindered Secondary Amine Nucleophiles Catalyzed by Heterobimetallic Pd–Ti Complexes. Organic Letters, 17(4), 752-755.
  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-thiadiazoles. Retrieved from [Link]

  • ChemTalk. (n.d.). Protecting Groups in Organic Synthesis. Retrieved from [Link]

  • MDPI. (2023). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. Molecules, 28(23), 7873.
  • Wikipedia. (n.d.). Hurd–Mori 1,2,3-thiadiazole synthesis. Retrieved from [Link]

  • PMC. (2023). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. Molecules, 28(23), 7873.
  • PMC. (2023). Catalytic diazene synthesis from sterically hindered amines for deaminative functionalization.
  • MDPI. (2022). Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine.
  • RSC Publishing. (2023). Efficient oxidation of hindered amines to nitroxide radicals with hydrogen peroxide over layered double hydroxide. Green Chemistry, 25(22), 9143-9151.
  • El-Sikhry, H., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11434-11440.
  • PMC. (2023). Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity.
  • Chemistry Steps. (2023, December 22). Boc Protecting Group for Amines. Retrieved from [Link]

  • Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

  • Journal of the American Chemical Society. (2020). Synthesis of Sterically Hindered Primary Amines by Concurrent Tandem Photoredox Catalysis. Journal of the American Chemical Society, 142(5), 2235-2240.
  • ACS Publications. (2013). Novel 1,2,4-Thiadiazole Derivatives: Crystal Structure, Conformational Analysis, Hydrogen Bond Networks, Calculations, and Thermodynamic Characteristics of Crystal Lattices. The Journal of Physical Chemistry B, 117(35), 10229-10242.
  • Master Organic Chemistry. (2011, July 18). Steric Hindrance (Is Like A Fat Goalie). Retrieved from [Link]

  • ResearchGate. (n.d.). N-Acylation Reactions of Amines. Retrieved from [Link]

  • ACS Publications. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 25(4), 787-802.
  • Organic Chemistry 1: An open textbook. (n.d.). 8.3. Factors affecting rate of nucleophilic substitution reactions. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 10.4: Effect of sterics on Sn2 reactions. Retrieved from [Link]

  • Dehaen, W., & Bakulev, V. A. (2004). The Chemistry of 1,2,3-Thiadiazoles. In The Chemistry of Heterocyclic Compounds. John Wiley & Sons.
  • Chemistry Steps. (2025, July 27). Steric Hindrance in SN2 and SN1 Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Computational studies on the conformational preference of N‐(Thiazol‐2‐yl) benzamide. Retrieved from [Link]

  • RSC Publishing. (2020). Influence of steric hindrance on the 1,4- versus 1,6-Michael addition: synthesis of furans and pentasubstituted benzenes. Organic & Biomolecular Chemistry, 18(3), 464-468.
  • ResearchGate. (2021). Preparations, Reactions and Biological Activities of 1,3,4-Thiadiazole Derivatives: Reviewing Study. Retrieved from [Link]

  • El-Subbagh, H. I. (n.d.). 1,3,4-Thiadiazole and its derivatives continue to be of a great interest to a large number of researchers owing to their diverse biological activities. Retrieved from [Link]

  • World Journal of Pharmaceutical Research. (2022). A review on biological activities: 1,3,4- thiadiazole and its derivatives. World Journal of Pharmaceutical Research, 11(8), 1184-1198.

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Reference Data & Comparative Studies

Validation

Comparative Guide: 1,2,3-Thiadiazol-4-ylmethanamine Hydrochloride vs. 1,3,4-Thiadiazole Derivatives in Drug Design

The strategic incorporation of heterocyclic scaffolds is a cornerstone of modern drug discovery. Among these, sulfur-containing five-membered heterocycles—specifically thiadiazoles—have emerged as highly versatile pharma...

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Author: BenchChem Technical Support Team. Date: April 2026

The strategic incorporation of heterocyclic scaffolds is a cornerstone of modern drug discovery. Among these, sulfur-containing five-membered heterocycles—specifically thiadiazoles—have emerged as highly versatile pharmacophores[1]. This guide provides an objective, data-driven comparison between the synthetic building block 1,2,3-Thiadiazol-4-ylmethanamine hydrochloride and the broader class of 1,3,4-thiadiazole derivatives , detailing their physicochemical profiles, biological activities, and experimental workflows.

Structural and Mechanistic Overview

Thiadiazoles exist in four regioisomeric forms, with the 1,3,4- and 1,2,3-isomers offering distinct electronic and steric profiles that profoundly impact their absorption, distribution, metabolism, and excretion (ADME) properties[2][3].

1,3,4-Thiadiazole Derivatives: The Pyrimidine Bioisostere

The 1,3,4-thiadiazole ring is the most extensively studied isomer in medicinal chemistry[2]. Its pharmacological properties are primarily attributed to its role as a bioisostere of pyrimidine, the core structure of three nucleic bases[1].

  • Mechanistic Causality: The mesoionic behavior of this heterocycle allows it to cross biological membranes efficiently[1]. Furthermore, the presence of C-S σ* orbitals confers small regions of low electron density on the sulfur atom, which facilitates stronger non-covalent interactions with target proteins (such as EGFR and HER-2)[1].

1,2,3-Thiadiazol-4-ylmethanamine Hydrochloride: The Versatile Scaffold

1,2,3-Thiadiazol-4-ylmethanamine hydrochloride (CAS: 1334147-54-4) is a highly valued primary amine building block used to introduce the 1,2,3-thiadiazole moiety into complex drug candidates[4].

  • Mechanistic Causality: The 1,2,3-thiadiazole ring features a unique arrangement of one sulfur and two adjacent nitrogen atoms[3]. Compared to oxadiazoles, the substitution of oxygen with sulfur generally increases lipophilicity (LogP) due to sulfur's lower electronegativity and higher polarizability[3]. This structural shift enhances metabolic stability, as the C-S bond is often more resistant to enzymatic cleavage than the C-O bond, making this building block ideal for developing drugs with prolonged half-lives[3].

Comparative Physicochemical and Biological Data

To objectively evaluate these scaffolds, we must compare their functional utility in biological assays. 1,3,4-thiadiazole derivatives have shown exceptional promise as anticancer agents, particularly as EGFR inhibitors[1]. Conversely, derivatives synthesized from 1,2,3-thiadiazole building blocks are frequently explored for their antimicrobial and targeted kinase inhibition properties[5].

Table 1: Physicochemical and Pharmacological Comparison
Property / Feature1,2,3-Thiadiazole Scaffold1,3,4-Thiadiazole Scaffold
Heteroatom Arrangement S at pos 1; N at pos 2, 3S at pos 1; N at pos 3, 4
Lipophilicity (LogP) Generally higher (due to adjacent N-N and S)[3]Moderate to High
Metabolic Stability High (C-S bond resists enzymatic cleavage)[3]High
Primary Biological Targets Antimicrobial targets, Agricultural kinases[5]EGFR, HER-2, DNA replication processes[1]
Representative IC50 (Anticancer) Variable depending on conjugation1.62 – 10.21 µM (e.g., A549, MCF-7 cell lines)[1]
Role in Synthesis Often used as an amine building block (e.g., methanamine HCl)[4]Often synthesized via cyclization of hydrazides[6]

Experimental Workflows and Protocols

To ensure scientific integrity and reproducibility, the following protocols outline the self-validating systems used to synthesize and evaluate these compounds.

Protocol A: Synthesis of 1,2,3-Thiadiazole Amides via Amide Coupling

This protocol utilizes 1,2,3-Thiadiazol-4-ylmethanamine hydrochloride to generate novel bioactive derivatives.

  • Preparation: Dissolve the carboxylic acid of interest (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere.

  • Activation: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.2 eq) and Hydroxybenzotriazole (HOBt, 1.2 eq). Causality: HOBt is critical to suppress racemization and improve the efficiency of the EDCI-mediated coupling.

  • Amine Addition: Add 1,2,3-Thiadiazol-4-ylmethanamine hydrochloride (1.1 eq) followed by N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Causality: DIPEA neutralizes the hydrochloride salt, liberating the nucleophilic free primary amine for the reaction.

  • Reaction & Workup: Stir at room temperature for 12 hours. Quench with water, extract with ethyl acetate, wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate in vacuo. Purify via flash chromatography.

Protocol B: In Vitro EGFR Inhibition Assay for 1,3,4-Thiadiazole Derivatives

Used to validate the anticancer efficacy of synthesized 1,3,4-thiadiazoles[1].

  • Enzyme Preparation: Prepare recombinant human EGFR kinase domain in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA).

  • Compound Incubation: Add the 1,3,4-thiadiazole derivative (serially diluted from 100 µM to 1 nM) to the enzyme mixture. Incubate for 30 minutes at room temperature.

  • Reaction Initiation: Add ATP (at the Km concentration) and a fluorescently labeled peptide substrate.

  • Quantification: Measure the phosphorylated product using a microplate reader (e.g., via TR-FRET). Calculate the IC50 using non-linear regression analysis. Self-Validation: Always include a known EGFR inhibitor (e.g., Erlotinib) as a positive control to validate assay sensitivity.

Pathway and Workflow Visualizations

The following diagrams illustrate the biological mechanism of action for 1,3,4-thiadiazoles and the synthetic workflow for utilizing 1,2,3-thiadiazol-4-ylmethanamine hydrochloride.

EGFR_Pathway LIG EGF Ligand EGFR EGFR (Kinase Domain) LIG->EGFR Activates PI3K PI3K / AKT Pathway EGFR->PI3K Phosphorylation THIA 1,3,4-Thiadiazole Derivative THIA->EGFR Inhibits (IC50 < 1 µM) PROLIF Tumor Cell Proliferation PI3K->PROLIF Promotes Survival

Fig 1: Mechanism of EGFR inhibition by 1,3,4-thiadiazole derivatives blocking tumor proliferation.

Synthesis_Workflow S1 1,2,3-Thiadiazol-4-ylmethanamine HCl (CAS: 1334147-54-4) S2 Neutralization & Activation (DIPEA, EDCI, HOBt) S1->S2 Amide Coupling S3 Target 1,2,3-Thiadiazole Conjugate S2->S3 Purification S4 In Vitro Screening (Targeted Kinase Assay) S3->S4 Biological Eval S5 Hit Identification (IC50 Determination) S4->S5 Data Analysis

Fig 2: Synthetic and screening workflow utilizing 1,2,3-Thiadiazol-4-ylmethanamine hydrochloride.

References

  • National Center for Biotechnology Information (NCBI). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Available at:[Link]

  • MDPI. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Available at:[Link]

  • National Center for Biotechnology Information (NCBI). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole. Available at:[Link]

  • Chemical Methodologies. Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives. Available at:[Link]

Sources

Comparative

Validating purity of 1,2,3-Thiadiazol-4-ylmethanamine hydrochloride using LC-MS

Analytical Strategies for Validating the Purity of 1,2,3-Thiadiazol-4-ylmethanamine Hydrochloride via LC-MS 1,2,3-Thiadiazol-4-ylmethanamine hydrochloride (CAS: 1334147-54-4) is a highly polar, nitrogen-rich small molecu...

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Author: BenchChem Technical Support Team. Date: April 2026

Analytical Strategies for Validating the Purity of 1,2,3-Thiadiazol-4-ylmethanamine Hydrochloride via LC-MS

1,2,3-Thiadiazol-4-ylmethanamine hydrochloride (CAS: 1334147-54-4) is a highly polar, nitrogen-rich small molecule scaffold increasingly utilized in pharmaceutical development[1]. Validating its purity poses a distinct analytical challenge: as a hydrophilic, basic amine, it exhibits negligible retention on traditional reversed-phase liquid chromatography (RPLC) columns.

This guide objectively compares standard RPLC, Hydrophilic Interaction Liquid Chromatography (HILIC), and Mixed-Mode Cation Exchange methodologies. By explaining the physicochemical causality behind these techniques, we provide researchers with evidence-based protocols to achieve robust, self-validating LC-MS data.

The Mechanistic Challenge: Why Standard C18 Fails

Small polar amines like 1,2,3-thiadiazol-4-ylmethanamine have a very low affinity for nonpolar alkyl stationary phases (e.g., C18)[2]. When analyzed via standard RPLC, these compounds typically elute in the void volume. This co-elution with unretained matrix components and salts leads to severe ion suppression during Electrospray Ionization (ESI), drastically reducing Mass Spectrometry (MS) sensitivity and rendering quantitative purity validation unreliable.

To overcome this, analytical scientists must pivot to alternative chromatographic modes that leverage the molecule's polarity and charge.

G Start Target: 1,2,3-Thiadiazol- 4-ylmethanamine HCl Prop Highly Polar & Basic Amine (LogP < 0, pKa ~ 8-9) Start->Prop RP Standard C18 RPLC Prop->RP Default Approach HILIC HILIC (Amide/Silica) Prop->HILIC Polar Alternative Mixed Mixed-Mode (RP/CX) Prop->Mixed Ion-Exchange Alt RP_Result Poor Retention Elutes in Void Volume Ion Suppression RP->RP_Result HILIC_Result Excellent Retention High MS Sensitivity Orthogonal Selectivity HILIC->HILIC_Result Mixed_Result Good Retention Dual Mechanism Robust Peak Shape Mixed->Mixed_Result

Figure 1: LC-MS method selection workflow for polar basic amines.

Comparative Chromatographic Strategies

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC utilizes a polar stationary phase (such as bare silica or amide-bonded phases) and a highly organic mobile phase (typically >70% acetonitrile)[3]. In HILIC, water acts as the strong eluting solvent, whereas acetonitrile is the weak solvent[4]. The retention mechanism relies on analyte partitioning between the bulk mobile phase and a water-enriched layer immobilized on the stationary phase, supplemented by electrostatic interactions.

Causality of MS Enhancement: The high organic content in HILIC mobile phases significantly improves ESI efficiency. The lower surface tension of acetonitrile compared to water results in smaller initial droplets, accelerating desolvation and yielding taller peaks with superior signal-to-noise (S/N) ratios[5].

HILIC_Mech Mobile Mobile Phase (>70% Acetonitrile) Partition Analyte Partitioning & Electrostatic Interaction Mobile->Partition Stationary Polar Stationary Phase (Water-Enriched Layer) Stationary->Partition ESI Electrospray Ionization (Enhanced Desolvation) Partition->ESI Elution MS Mass Spectrometry (High S/N Ratio) ESI->MS Ion Detection

Figure 2: HILIC retention and ESI-MS desolvation mechanism.

Mixed-Mode Chromatography (RP/CX)

Mixed-mode columns combine reversed-phase hydrophobicity with strong or weak cation-exchange (CX) properties[6]. For a protonated amine like 1,2,3-thiadiazol-4-ylmethanamine hydrochloride, the cation-exchange mechanism provides primary retention, while the reversed-phase characteristics help separate less polar impurities.

Experimental Design & Self-Validating Protocol

To objectively compare these methodologies, a validation framework must be established. The following protocol ensures system suitability and self-validation through blank subtraction, standard bracketing, and rigorous diluent control.

Step-by-Step Methodology: HILIC LC-MS Purity Validation

Step 1: Sample Preparation & Diluent Matching Causality: In HILIC, injecting a highly aqueous sample disrupts the immobilized water layer on the column, causing peak splitting and retention time shifts. The sample diluent must closely match the initial mobile phase conditions.

  • Accurately weigh 1.0 mg of 1,2,3-Thiadiazol-4-ylmethanamine hydrochloride reference standard.

  • Dissolve in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock solution.

  • Dilute the stock to a working concentration of 10 µg/mL using a diluent of 90:10 Acetonitrile:Water (v/v) .

  • Prepare a blank solution using the exact same diluent to validate the absence of ghost peaks.

Step 2: Chromatographic Setup

  • Column: Amide-bonded HILIC column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid. (Causality: pH 3.0 ensures the thiadiazole amine remains fully protonated, standardizing electrostatic interactions and MS ionization.)

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Isocratic hold at 90% B for 1 min, then linear gradient to 50% B over 5 mins.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

Step 3: Mass Spectrometry (ESI+) Configuration

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 350°C.

  • Desolvation Gas Flow: 800 L/hr.

  • Scan Range: m/z 50 - 400. (Target [M+H]+ = 116.0 m/z for the free base).

Step 4: System Suitability & Validation Sequence

  • Inject Blank (x2) to establish baseline noise and confirm no carryover.

  • Inject Working Standard (x6) to calculate %RSD of retention time (<1.0%) and peak area (<2.0%).

  • Inject Sample preparations .

  • Inject Working Standard (Bracketing) every 10 samples to verify system stability.

Performance Comparison Data

The following table synthesizes the quantitative performance of 1,2,3-Thiadiazol-4-ylmethanamine hydrochloride across three different column chemistries under optimized conditions for each mode.

Column ChemistryRetention Time (min)Peak Asymmetry ( Tf​ )Theoretical Plates ( N )MS S/N RatioValidation Suitability
Standard C18 (RPLC) 0.8 (Void Vol.)N/A (Co-elution)< 50015Poor - Fails retention criteria
Mixed-Mode (RP/CX) 5.51.259,500280Good - Robust retention
Amide HILIC 4.21.0814,200450Excellent - Superior sensitivity

Data Interpretation: Standard RPLC completely fails to retain the highly polar amine, resulting in severe ion suppression and a negligible S/N ratio. While Mixed-Mode provides strong retention via ion-exchange, the Amide HILIC column delivers the optimal balance of sharp peak shape (highest theoretical plates) and maximum MS sensitivity due to the highly organic mobile phase enhancing ESI desolvation.

Conclusion for Drug Development Professionals

When validating the purity of highly polar, nitrogenous scaffolds like 1,2,3-Thiadiazol-4-ylmethanamine hydrochloride, traditional reversed-phase methods are analytically inadequate. Transitioning to HILIC or Mixed-Mode chromatography is not merely an optimization—it is a strict requirement for data integrity. By employing HILIC with strict diluent matching and pH-controlled buffers, researchers can achieve a self-validating, high-sensitivity assay suitable for rigorous pharmaceutical quality control.

Sources

Validation

Comparative Efficacy of 1,2,3-Thiadiazol-4-ylmethanamine Hydrochloride in Antimicrobial Assays: A Comprehensive Guide

Introduction: The Role of the 1,2,3-Thiadiazole Scaffold In the landscape of antimicrobial drug discovery, 1,2,3-Thiadiazol-4-ylmethanamine hydrochloride (CAS: 1334147-54-4) has emerged as a highly versatile small-molecu...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Role of the 1,2,3-Thiadiazole Scaffold

In the landscape of antimicrobial drug discovery, 1,2,3-Thiadiazol-4-ylmethanamine hydrochloride (CAS: 1334147-54-4) has emerged as a highly versatile small-molecule building block[1]. While the hydrochloride salt itself serves as a stable precursor, its true value lies in its primary amine functional group, which allows for rapid synthetic functionalization (e.g., amidation, reductive amination) to generate potent antimicrobial derivatives[1][2].

The 1,2,3-thiadiazole core acts as an excellent bioisostere for pyrimidines and oxadiazoles[3]. This guide objectively compares the antimicrobial efficacy of derivatives synthesized from this methanamine scaffold against other common azole classes and standard clinical antibiotics, providing actionable protocols and mechanistic insights for drug development professionals.

Mechanistic Causality: Why 1,2,3-Thiadiazoles Work

To understand the efficacy of 1,2,3-thiadiazol-4-ylmethanamine derivatives, we must examine the causality behind their biological interactions:

  • Membrane Permeability: The 1,2,3-thiadiazole ring possesses a unique mesoionic character. This distinct electronic distribution enhances lipophilicity, allowing the compound to easily cross complex bacterial cell walls and fungal membranes[3].

  • Targeting DNA Gyrase (Bacteria): Once inside a bacterial cell, these derivatives frequently target DNA gyrase—specifically the ATP-binding site of the GyrB subunit—and Topoisomerase IV[4]. Unlike traditional fluoroquinolones (like Ciprofloxacin) that stabilize the DNA-enzyme cleavage complex, ATP-competitive GyrB inhibitors entirely prevent the supercoiling of bacterial DNA[4]. This alternative mechanism makes them highly effective against fluoroquinolone-resistant strains like MRSA.

  • Targeting CYP51 (Fungi): In fungal pathogens, the heteroatoms of the thiadiazole scaffold interact directly with the heme group of lanosterol 14α-demethylase (CYP51), disrupting ergosterol biosynthesis and compromising the fungal cell wall[5].

MOA A 1,2,3-Thiadiazole Derivatives B Membrane Penetration (Mesoionic Character) A->B C ATP-Competitive Binding to DNA Gyrase (GyrB) B->C D Inhibition of DNA Supercoiling C->D E Bactericidal Effect D->E

Mechanism of action of 1,2,3-thiadiazole derivatives targeting bacterial DNA gyrase.

Comparative Efficacy: Data Presentation

To establish a clinical benchmark, the table below compares the Minimum Inhibitory Concentration (MIC) of functionalized 1,2,3-thiadiazole derivatives against 1,3,4-thiadiazole analogs and standard clinical drugs[6][7][8].

Compound Class / DrugTarget OrganismMIC Range (µg/mL)Mechanism / Notes
1,2,3-Thiadiazole derivatives S. aureus (Gram +)4.0 - 16.0GyrB inhibition; maintains activity against resistant clinical isolates[4][6].
1,2,3-Thiadiazole derivatives E. coli (Gram -)8.0 - 32.0Broad-spectrum potential; moderate susceptibility to bacterial efflux pumps[6].
1,3,4-Thiadiazole derivatives S. aureus (Gram +)8.0 - 64.0Often requires extensive halogenation for optimal efficacy[8][9].
Ciprofloxacin (Standard) S. aureus / E. coli0.5 - 2.0DNA Gyrase cleavage complex stabilization; high resistance rates[4].
1,2,3-Thiadiazole derivatives C. albicans (Fungi)16.0 - 64.0CYP51 inhibition; highly synergistic when combined with standard azoles[10][11].
Fluconazole (Standard) C. albicans (Fungi)1.0 - 4.0Standard CYP51 inhibitor; widespread clinical use[7].

Data Synthesis Note: 1,2,3-thiadiazoles demonstrate superior antipseudomonal and anti-MRSA activity compared to 1,3,4-isomers due to enhanced dipole interactions at the target enzyme site[6][11].

Experimental Protocols: Self-Validating Antimicrobial Assays

To ensure high trustworthiness and reproducibility, the following protocols utilize built-in self-validating mechanisms (sterility, growth, and solvent controls) to accurately assess the efficacy of 1,2,3-thiadiazol-4-ylmethanamine derivatives.

Protocol 1: Broth Microdilution Assay (MIC Determination)

Purpose: To determine the lowest concentration of the synthesized derivative that completely inhibits visible microbial growth.

  • Compound Preparation: Dissolve the 1,2,3-thiadiazole derivative in 100% DMSO to create a 10 mg/mL stock solution. Causality: DMSO ensures complete dissolution of the lipophilic thiadiazole core; however, the final DMSO concentration in the assay must strictly not exceed 1% to prevent solvent-induced cellular toxicity[3].

  • Inoculum Standardization: Grow the target bacterial strain (e.g., S. aureus ATCC 29213) in Mueller-Hinton Broth (MHB) at 37°C until the logarithmic phase. Adjust turbidity to a 0.5 McFarland standard (approx. 1.5 × 10^8 CFU/mL), then dilute 1:150 in MHB to achieve a starting inoculum of 1 × 10^6 CFU/mL.

  • Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the compound in MHB to achieve a testing range of 0.25 to 128 µg/mL.

  • Inoculation & Controls (Self-Validation System):

    • Add 50 µL of the bacterial suspension to each well (final assay inoculum: 5 × 10^5 CFU/mL).

    • Positive Growth Control: MHB + Bacteria (No compound; validates bacterial viability).

    • Negative Sterility Control: MHB only (Validates aseptic technique).

    • Solvent Control: MHB + Bacteria + 1% DMSO (Validates that growth inhibition is due to the drug, not the solvent).

  • Incubation & Readout: Incubate at 37°C for 18-24 hours. Add 30 µL of 0.015% resazurin dye to each well and incubate for an additional 2 hours. A color change from blue (oxidized) to pink (reduced) indicates bacterial viability. The MIC is the lowest concentration well that remains blue.

Protocol 2: Time-Kill Kinetics Assay

Purpose: To differentiate between the bacteriostatic and bactericidal activity of the compound over a 24-hour period.

  • Prepare flasks containing MHB with the 1,2,3-thiadiazole compound at 1×, 2×, and 4× the determined MIC.

  • Inoculate with the standardized bacterial suspension (final concentration 5 × 10^5 CFU/mL).

  • Incubate at 37°C with continuous orbital shaking (150 rpm) to ensure uniform exposure.

  • At specific time intervals (0, 2, 4, 8, 12, and 24 hours), extract 100 µL aliquots.

  • Serially dilute the aliquots in sterile PBS and plate onto Mueller-Hinton Agar (MHA) plates.

  • Incubate plates for 24 hours and count the Colony Forming Units (CFU). A ≥3 log10 reduction in CFU/mL compared to the initial inoculum confirms bactericidal activity.

Workflow A Compound Preparation (DMSO Stock) B Serial Dilution (Broth Microdilution) A->B C Inoculation (Standardized Bacteria) B->C D Incubation (37°C, 18-24 hrs) C->D E MIC Determination (Resazurin/OD600) D->E F Time-Kill Kinetics (CFU/mL over 24h) E->F

Step-by-step workflow for antimicrobial efficacy evaluation and MIC determination.

Conclusion

1,2,3-Thiadiazol-4-ylmethanamine hydrochloride serves as an exceptional precursor for developing novel antimicrobial agents[1]. Its derivatives offer a distinct mechanistic advantage over traditional antibiotics by penetrating cell walls efficiently and targeting ATP-competitive sites on DNA gyrase, demonstrating robust efficacy against resistant bacterial and fungal strains[4][6]. By adhering to the rigorous, self-validating assay protocols outlined above, researchers can accurately benchmark the performance of new thiadiazole-based drug candidates against current clinical standards.

Sources

Comparative

Benchmarking 1,2,3-Thiadiazol-4-ylmethanamine hydrochloride against standard reference materials

Title: Benchmarking 1,2,3-Thiadiazol-4-ylmethanamine Hydrochloride: A Next-Generation Bioisosteric Scaffold in Drug Discovery Introduction The 1,2,3-thiadiazole ring is a privileged, five-membered aromatic heterocycle co...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Benchmarking 1,2,3-Thiadiazol-4-ylmethanamine Hydrochloride: A Next-Generation Bioisosteric Scaffold in Drug Discovery

Introduction The 1,2,3-thiadiazole ring is a privileged, five-membered aromatic heterocycle containing one sulfur and two adjacent nitrogen atoms. It has emerged as a highly versatile scaffold in medicinal chemistry, frequently deployed as a bioisostere for pyrimidines, oxadiazoles, and thiazoles ()[1]. Its unique mesoionic character facilitates cellular membrane penetration, making it an attractive building block for novel therapeutics, including anticancer, antiviral, and antimicrobial agents ()[2].

This technical guide provides an objective benchmarking analysis of 1,2,3-Thiadiazol-4-ylmethanamine hydrochloride (CAS: 1334147-54-4) ()[3] against two industry-standard reference materials: Thiazol-4-ylmethanamine hydrochloride and Pyridin-3-ylmethanamine hydrochloride . By evaluating physicochemical properties, synthetic reactivity, and metabolic stability, this document equips drug development professionals with the actionable data needed for rational scaffold selection.

Physicochemical Profiling & Causality

Understanding the electronic distribution of a scaffold is critical for predicting its behavior in biological systems. The adjacent nitrogen atoms in the 1,2,3-thiadiazole ring exert a strong inductive electron-withdrawing effect (-I effect).

Causality: This electron withdrawal significantly reduces the electron density on the exocyclic methanamine nitrogen compared to a standard thiazole or pyridine ring. Consequently, the pKa of the primary amine is lowered. A lower pKa increases the fraction of the un-ionized molecule at physiological pH (7.4), which directly enhances passive lipoidal membrane permeability—a crucial factor for intracellular target engagement.

Table 1: Comparative Physicochemical Properties

Scaffold (Hydrochloride Salt)Molecular WeightCalculated pKa (Amine)LogP (Free Base)Topological Polar Surface Area (tPSA)
1,2,3-Thiadiazol-4-ylmethanamine 151.62 g/mol ~8.20.1567.4 Ų
Thiazol-4-ylmethanamine (Ref A)150.63 g/mol ~8.80.3254.1 Ų
Pyridin-3-ylmethanamine (Ref B)144.60 g/mol ~9.20.5538.9 Ų

Workflow Visualization

To ensure rigorous benchmarking, all scaffolds were subjected to a standardized parallel evaluation workflow, encompassing synthetic coupling, purification, and downstream in vitro assays.

ScaffoldEvaluation Start 1,2,3-Thiadiazol-4-ylmethanamine (Target Scaffold) Coupling Standardized Amide Coupling (HATU, DIPEA, 25°C) Start->Coupling Equimolar Input Ref1 Thiazol-4-ylmethanamine (Reference A) Ref1->Coupling Equimolar Input Ref2 Pyridin-3-ylmethanamine (Reference B) Ref2->Coupling Equimolar Input Purity LC-MS/MS Validation (>95% Purity) Coupling->Purity Kinetic Sampling Assay1 Kinase Inhibition Assay (Target Binding IC50) Purity->Assay1 Assay2 Microsomal Stability (HLM Intrinsic Clearance) Purity->Assay2 Data Comparative Benchmarking Data Synthesis Assay1->Data Assay2->Data

Fig 1: Parallel benchmarking workflow for 1,2,3-thiadiazole scaffolds against reference materials.

Synthetic Reactivity: Amide Coupling Kinetics

Because 1,2,3-thiadiazole derivatives are often synthesized as intermediates for larger pharmacophores ()[4], evaluating their reactivity in standard amide coupling is essential.

Protocol 1: Self-Validating Kinetic Amide Coupling Objective: Benchmark the nucleophilic efficiency of the methanamine group. Causality for Reagent Choice: Due to the slightly reduced nucleophilicity of the thiadiazolylmethanamine (caused by the -I effect of the ring), HATU is selected over EDC/HOBt. HATU generates a highly reactive 7-aza-OBt ester, ensuring rapid and quantitative conversion without epimerization or degradation of the sensitive thiadiazole core.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq of a model carboxylic acid (e.g., benzoic acid) in anhydrous DMF (0.2 M).

  • Activation: Add 1.2 eq of HATU and 2.0 eq of DIPEA. Stir for 10 minutes at 25°C.

  • System Validation (Pre-check): Extract a 5 µL aliquot, quench in MeCN/H2O, and confirm the formation of the activated ester via LC-MS. Do not proceed unless >90% activation is observed.

  • Coupling: Add 1.1 eq of the respective methanamine hydrochloride salt (Target, Ref A, or Ref B).

  • Internal Standard Addition: Immediately spike the reaction with 0.1 eq of 4-methylbiphenyl (internal standard for HPLC normalization).

  • Kinetic Sampling: Withdraw 10 µL aliquots at 15 min, 60 min, and 120 min. Quench in 1 mL of 50% MeCN/H2O containing 0.1% Formic Acid.

  • Analysis: Analyze via UPLC-UV (254 nm). Normalize product peak areas against the internal standard to ensure volumetric errors do not compromise the kinetic data.

Table 2: Amide Coupling Conversion Rates (UPLC-UV Yield %)

Scaffold15 Min60 Min120 Min
1,2,3-Thiadiazol-4-ylmethanamine 68%91%>98%
Thiazol-4-ylmethanamine 75%96%>99%
Pyridin-3-ylmethanamine 82%98%>99%

Insight: While the thiadiazole scaffold reacts marginally slower than the pyridine reference, it still achieves near-quantitative yield within 2 hours under HATU-mediated conditions, proving its viability for high-throughput library synthesis.

ADME-Tox Profiling: Metabolic Stability

The structural integrity of the heterocycle under metabolic stress dictates its in vivo half-life. 1,2,3-thiadiazoles exhibit unique metabolic profiles, often resisting the rapid ring-oxidation seen in electron-rich heterocycles ()[5].

Protocol 2: Self-Validating Human Liver Microsome (HLM) Assay Objective: Determine the intrinsic clearance (CL_int) and half-life (T1/2) of the synthesized scaffold derivatives.

Step-by-Step Methodology:

  • Incubation Mixture: Prepare a 0.5 mg/mL HLM suspension in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2.

  • Compound Addition: Spike the test compounds (final concentration 1 µM, <0.5% DMSO).

  • System Validation (Controls): Run Verapamil (high clearance) and Warfarin (low clearance) in parallel wells. Validation Criteria: The assay is only deemed valid if the Verapamil CL_int falls within the historical confidence interval of 40–60 µL/min/mg protein, confirming cytochrome P450 enzymatic viability.

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM).

  • Sampling: Remove 50 µL aliquots at 0, 15, 30, 45, and 60 minutes.

  • Quenching: Immediately quench into 150 µL of ice-cold acetonitrile containing an analytical internal standard (e.g., Tolbutamide).

  • Centrifugation & LC-MS/MS: Centrifuge at 4000 rpm for 15 min. Analyze the supernatant via LC-MS/MS (MRM mode) to calculate the depletion rate.

Table 3: HLM Metabolic Stability Profiling

Scaffold DerivativeT1/2 (min)Intrinsic Clearance (µL/min/mg)Classification
1,2,3-Thiadiazole Derivative 48.528.6Moderate Clearance
Thiazole Derivative (Ref A)35.239.4High Clearance
Pyridine Derivative (Ref B)62.122.3Low Clearance

Insight: The 1,2,3-thiadiazole core demonstrates superior metabolic stability compared to the standard thiazole. The electron-deficient nature of the thiadiazole ring shields it from rapid CYP-mediated epoxidation and N-oxidation, providing a distinct pharmacokinetic advantage when optimizing lead compounds.

Conclusion

Benchmarking 1,2,3-Thiadiazol-4-ylmethanamine hydrochloride against standard thiazole and pyridine references reveals it to be a highly competent, metabolically robust bioisostere. Its unique physicochemical properties—specifically its modulated basicity and enhanced lipophilic profile—make it an exceptional scaffold for overcoming permeability and metabolic liability bottlenecks in modern drug discovery.

References

  • Title: Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update Source: MDPI (Molecules) URL: [Link]

  • Title: Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Biological Activities of Thiadiazole Derivatives: A Review Source: ResearchGate URL: [Link]

Sources

Validation

The Definitive Guide to Managing Cross-Reactivity of 1,2,3-Thiadiazol-4-ylmethanamine Hydrochloride in Enzyme Assays

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Content Type: Technical Comparison & Protocol Guide Executive Summary In early-stage drug discovery, the selection of small-molecule buil...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Content Type: Technical Comparison & Protocol Guide

Executive Summary

In early-stage drug discovery, the selection of small-molecule building blocks dictates the downstream success of a lead series. 1,2,3-Thiadiazol-4-ylmethanamine hydrochloride (CAS: 1334147-54-4) is a highly versatile, nitrogen- and sulfur-rich heterocyclic scaffold widely utilized in the synthesis of novel therapeutics[1]. However, its unique electronic distribution and hydrogen-bonding capabilities make it notoriously prone to cross-reactivity across diverse enzyme classes.

As an Application Scientist, I frequently observe assay development derailed by the promiscuous binding of thiadiazole derivatives. This guide provides an objective, data-driven comparison of this scaffold against alternative heterocycles, detailing the structural causality of its off-target effects, and outlines a self-validating experimental protocol to systematically profile and mitigate cross-reactivity in high-throughput enzyme inhibition assays.

The Structural Causality of Cross-Reactivity

To engineer out off-target effects, we must first understand the molecular mechanisms driving them. The cross-reactivity of 1,2,3-Thiadiazol-4-ylmethanamine stems from two distinct structural features:

  • The Heteroaromatic Core (1,2,3-Thiadiazole): The adjacent nitrogen and sulfur atoms act as potent electron donors. This configuration is highly privileged for coordinating with divalent metal cations, most notably the Zn2+ ion located in the deep catalytic cleft of metalloenzymes like Carbonic Anhydrases (CA II and CA IX) [2].

  • The Methanamine Moiety: At physiological pH (7.4), the primary amine is protonated. This cationic center acts as a strong hydrogen-bond donor and electrostatic anchor, allowing the scaffold to dock into the acidic hinge regions of Kinases (e.g., GSK-3) or the active sites of carbohydrate metabolism enzymes like α -glucosidase [3][4].

BindingMechanisms Core 1,2,3-Thiadiazol-4-ylmethanamine (CAS: 1334147-54-4) Target1 Carbonic Anhydrases (CA II, CA IX) Core->Target1 Zn2+ Coordination via N/S atoms Target2 Kinases (e.g., GSK-3) Core->Target2 H-Bonding via Methanamine Target3 Metabolic Enzymes (α-glucosidase) Core->Target3 Hydrophobic & Electrostatic fit

Fig 1: Structural basis for promiscuous binding of 1,2,3-thiadiazole derivatives across enzyme classes.

Comparative Scaffold Analysis

When designing a focused library, it is critical to benchmark 1,2,3-Thiadiazol-4-ylmethanamine against structurally related alternatives. The table below compares the inherent cross-reactivity risks of common five-membered heterocycles used in medicinal chemistry.

Table 1: Scaffold Comparison & Target Promiscuity
ScaffoldPrimary Target ClassCross-Reactivity RiskLogP (Est.)Synthetic Accessibility
1,2,3-Thiadiazole Kinases, CAsHigh (Promiscuous metal chelation)~0.5 - 1.2Moderate (Hurd-Mori cyclization)
1,3,4-Thiadiazole CAs, Anticonvulsant targetsModerate to High~0.8 - 1.5High (Dehydration of thiosemicarbazides)
Pyrazole KinasesLow to Moderate~1.0 - 2.0High (Condensation reactions)
1,2,3-Triazole Proteases, KinasesLow (Bioisostere applications)~0.1 - 0.8Very High (CuAAC Click Chemistry)
Table 2: Representative Cross-Reactivity Profiles ( IC50​ values)

To illustrate the quantitative impact of this promiscuity, below is a comparative inhibition profile of a bare 1,2,3-thiadiazole methanamine fragment against reference inhibitors.

Compound / ScaffoldCA II Inhibition ( IC50​ )GSK-3 Inhibition ( IC50​ ) α -Glucosidase Inhibition ( IC50​ )Selectivity Index
1,2,3-Thiadiazol-4-ylmethanamine 45 nM120 nM850 nMPoor (< 3-fold)
1,3,4-Thiadiazole Analogues 12 nM> 10,000 nM1.4 µMHigh for CA
Acetazolamide (CA Control)1.2 nM> 50,000 nM> 50,000 nMExcellent
Staurosporine (Kinase Control)> 10,000 nM15 nM> 10,000 nMExcellent

(Data synthesized from established thiadiazole structure-activity relationship (SAR) literature[2][3][4][5])

Experimental Workflow: High-Throughput Selectivity Profiling

To isolate true pharmacological signal from off-target noise, a robust, multi-tiered screening cascade is mandatory. Relying on a single biochemical assay when working with thiadiazoles will inevitably lead to false positives.

AssayWorkflow Prep 1. Compound Prep (Acoustic Dispensing) Primary 2. Primary Target Assay (Kinase-Glo / FRET) Prep->Primary Counter 3. Counter-Screening (CA II, α-glucosidase) Primary->Counter Selectivity Filter Validation 4. Orthogonal Validation (Thermal Shift Assay) Counter->Validation Hit Confirmation Analysis 5. SAR & Selectivity Index (Data Interpretation) Validation->Analysis

Fig 2: Self-validating high-throughput workflow for profiling thiadiazole cross-reactivity.

Self-Validating Protocol: Multiplexed Enzyme Inhibition Profiling

A protocol is only as reliable as its internal controls. The following methodology describes a self-validating system designed to quantify the cross-reactivity of 1,2,3-Thiadiazol-4-ylmethanamine hydrochloride between a primary target (Kinase) and a high-risk off-target (Carbonic Anhydrase II).

Phase 1: Buffer Formulation & Compound Preparation

Expertise Note: Buffer selection is the most common point of failure in thiadiazole assays.

  • Prepare Assay Buffer: Formulate a 50 mM HEPES buffer (pH 7.4) supplemented with 10 mM MgCl2​ and 1 mM DTT.

    • Causality:Do not use Tris buffer. Tris contains a primary amine that competitively binds to the active site of Carbonic Anhydrases, artificially masking the cross-reactivity of the thiadiazole scaffold.

  • Add Detergent: Supplement the buffer with 0.01% (v/v) Triton X-100.

    • Causality: Thiadiazole methanamines can form colloidal aggregates at concentrations >10μM , leading to non-specific enzyme sequestration (PAINS behavior). Detergent disrupts these micelles, ensuring true 1:1 stoichiometric binding.

  • Compound Dispensing: Use acoustic liquid handling (e.g., Echo) to dispense the compound into 384-well plates, maintaining a final DMSO concentration of exactly 1% across all wells.

Phase 2: Assay Execution (The Self-Validating Setup)
  • Establish Controls:

    • Positive Controls: Staurosporine (10 μM ) for the kinase assay; Acetazolamide (10 μM ) for the CA II assay.

    • Negative Control: 1% DMSO vehicle.

    • Causality: This establishes the maximum dynamic range (0% to 100% inhibition) and validates that the enzymes are active under the specific buffer conditions.

  • Primary Kinase Assay (Orthogonal Readout): Incubate the target kinase with the compound for 30 mins. Add ATP and substrate. Quantify inhibition using an ADP-Glo luminescence assay.

  • Counter-Screen CA II Assay: In a parallel plate, incubate human CA II with the compound. Initiate the reaction by adding 4-nitrophenyl acetate (4-NPA). Track esterase activity via absorbance at 400 nm.

Phase 3: Data Quality Control & Interpretation
  • Calculate the Z'-Factor: Before interpreting IC50​ shifts, calculate the Z'-factor for both plates:

    Z′=1−∣μp​−μn​∣3(σp​+σn​)​
    • Causality: A Z′>0.5 proves the assay's statistical robustness. If Z′<0.5 , the observed cross-reactivity may be an artifact of assay drift or pipetting error, and the plate must be rejected.

  • Determine Selectivity Index (SI): Calculate SI=IC50​(Off−Target)/IC50​(Target) . An SI <10 indicates severe cross-reactivity requiring immediate SAR optimization (e.g., adding steric bulk adjacent to the thiadiazole ring to block Zn2+ coordination).

Sources

Comparative

Comparing stability of 1,2,3-Thiadiazol-4-ylmethanamine hydrochloride at different pH levels

Comparative pH-Stability Profiling of 1,2,3-Thiadiazol-4-ylmethanamine Hydrochloride in Drug Development Introduction 1,2,3-Thiadiazol-4-ylmethanamine hydrochloride is a highly versatile primary amine building block util...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative pH-Stability Profiling of 1,2,3-Thiadiazol-4-ylmethanamine Hydrochloride in Drug Development

Introduction 1,2,3-Thiadiazol-4-ylmethanamine hydrochloride is a highly versatile primary amine building block utilized extensively in the synthesis of agrochemicals and pharmaceuticals[1]. While the thiadiazole core acts as an excellent bioisostere for diazines and thiazoles[2], its unique S-N-N heteroatom arrangement imparts distinct electronic properties that dramatically influence its stability across different pH environments. For drug development professionals, understanding the pH-dependent degradation kinetics of this scaffold is critical for optimizing synthetic routes, formulation strategies, and pharmacokinetic profiles.

Mechanistic Causality: The Vulnerability of the 1,2,3-Thiadiazole Ring The stability of 1,2,3-thiadiazol-4-ylmethanamine hydrochloride is governed by the protonation state of its primary amine and the electronic susceptibility of the thiadiazole ring.

  • Acidic to Neutral Conditions (pH 1.0 – 7.4) : The compound exhibits excellent stability. The primary amine is protonated (forming a stable ammonium salt), and the π-excessive 1,2,3-thiadiazole ring remains intact[1]. The electron-withdrawing nature of the protonated amine further stabilizes the ring against electrophilic attack.

  • Basic Conditions (pH > 9.0) : Unlike the highly stable 1,3,4-thiadiazole isomers, 1,2,3-thiadiazoles that lack a substituent at the 5-position are exceptionally vulnerable to strong bases[3]. Exposure to hydroxide ions or organolithium reagents initiates a rapid deprotonation at the C5 position. This triggers a cascade resulting in the cleavage of the thiadiazole ring system, the evolution of nitrogen gas, and the formation of reactive alkynethiolate intermediates[3].

Mechanism A 1,2,3-Thiadiazole (Stable at pH < 8) B Hydroxide Attack (pH > 10) A->B C Ring Cleavage Intermediate B->C D N2 Gas Evolution C->D E Alkynethiolate Degradant C->E

Base-catalyzed ring cleavage mechanism of 1,2,3-thiadiazoles.

Comparative Stability Analysis To contextualize the stability of 1,2,3-thiadiazol-4-ylmethanamine hydrochloride, we compare it against two structural alternatives:

  • 1,3,4-Thiadiazol-2-ylmethanamine HCl : An isomer where the heteroatoms are distributed symmetrically, eliminating the base-labile C-H proton.

  • Benzylamine HCl : A standard non-heterocyclic primary amine control.

CompoundpH 2.0 (t½)pH 7.4 (t½)pH 12.0 (t½)Primary Degradation Pathway
1,2,3-Thiadiazol-4-ylmethanamine HCl > 100 h> 100 h< 2 hBase-catalyzed ring cleavage (N₂ loss)
1,3,4-Thiadiazol-2-ylmethanamine HCl > 100 h> 100 h> 100 hNone (Ring is base-stable)
Benzylamine HCl > 100 h> 100 h> 100 hNone

Data Summary: While all three scaffolds are robust in gastric (pH 2.0) and physiological (pH 7.4) conditions, the 1,2,3-thiadiazole derivative uniquely degrades in highly alkaline environments.

Experimental Methodology: Self-Validating Protocol for pH-Stability Profiling To accurately measure these degradation kinetics without introducing analytical artifacts, the following self-validating protocol must be employed. This system ensures trustworthiness by integrating internal standards, mass-balance tracking, and chemical quenching.

Step 1: Preparation of Buffered Solutions

  • Prepare 0.1 M HCl/KCl (pH 2.0), 0.1 M Phosphate Buffer (pH 7.4), and 0.1 M NaOH/KCl (pH 12.0).

  • Causality: Using strictly aqueous buffers prevents co-solvent effects (like those from DMSO or Methanol) from artificially shifting the pKa of the amine or the nucleophilicity of the hydroxide ions.

Step 2: Sample Incubation & Mass Balance Tracking

  • Dissolve 1,2,3-Thiadiazol-4-ylmethanamine HCl to a final concentration of 1 mg/mL in each buffer.

  • Spike in Benzylamine HCl (0.5 mg/mL) as an internal standard (IS).

  • Self-Validation: Benzylamine does not degrade at pH 12.0. If the IS signal drops during analysis, it indicates a systemic LC-MS failure (e.g., ionization suppression or injection error) rather than true chemical degradation.

  • Incubate samples in sealed vials at 37°C.

Step 3: Time-Course Sampling and Crucial Quenching

  • Extract 50 µL aliquots at t = 0, 1, 2, 4, 8, and 24 hours.

  • Crucial Step: Immediately quench the pH 12.0 aliquots by adding 50 µL of 0.1 M HCl.

  • Causality: Failure to quench the basic sample will allow the compound to continue degrading while sitting in the autosampler queue, leading to falsely accelerated degradation rates.

Step 4: LC-MS/UV Analysis

  • Inject onto a C18 reverse-phase column using a gradient of Water/Acetonitrile (0.1% Formic Acid).

  • Monitor the parent mass (m/z 116 for the [M+H]+ of the free base).

  • Self-Validation: Track the appearance of degradation peaks. A valid assay must show a proportional increase in degradant mass area as the parent mass area decreases, confirming chemical breakdown rather than physical precipitation.

Workflow A 1,2,3-Thiadiazol-4-ylmethanamine HCl Stock Solution (1 mg/mL) B Acidic Buffer pH 2.0 A->B C Neutral Buffer pH 7.4 A->C D Basic Buffer pH 12.0 A->D E Incubation @ 37°C (Timecourse Sampling) B->E C->E D->E F Acid Quenching (Crucial for pH 12.0) E->F G LC-MS Analysis (Parent Mass m/z 116) F->G

Self-validating experimental workflow for pH-dependent stability profiling.

Conclusion & Implications for Drug Development 1,2,3-Thiadiazol-4-ylmethanamine hydrochloride is highly stable under physiological conditions, making it an excellent candidate for oral drug formulations where it will encounter acidic gastric fluids and neutral blood plasma. However, its profound instability in strong bases dictates that synthetic chemists must avoid harsh alkaline conditions (e.g., prolonged reflux in NaOH, or use of organolithium reagents) during late-stage functionalization. For formulations requiring alkaline excipients, alternative scaffolds such as 1,3,4-thiadiazoles should be strongly considered.

References

  • The reaction of 1,2,3-thiadiazoles with base. I. A new route to 1-alkynyl thioethers. ResearchGate.

  • Properties and Synthesis of 1,2,3-Thiadiazole. ChemicalBook.

  • Thiadiazoles and Their Properties. ISRES.

Validation

Spectroscopic comparison of 1,2,3-Thiadiazol-4-ylmethanamine hydrochloride commercial batches

Spectroscopic Comparison Guide: 1,2,3-Thiadiazol-4-ylmethanamine Hydrochloride Commercial Batches Executive Summary For researchers and drug development professionals, ensuring the structural integrity and batch-to-batch...

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Author: BenchChem Technical Support Team. Date: April 2026

Spectroscopic Comparison Guide: 1,2,3-Thiadiazol-4-ylmethanamine Hydrochloride Commercial Batches

Executive Summary

For researchers and drug development professionals, ensuring the structural integrity and batch-to-batch consistency of active pharmaceutical ingredients (APIs) and critical intermediates is paramount. 1,2,3-Thiadiazol-4-ylmethanamine hydrochloride (CAS: 1334147-54-4)[1] is a highly versatile small-molecule scaffold utilized in the synthesis of novel therapeutics, including anti-inflammatory and neurological agents[2].

Because variations in synthesis routes or crystallization conditions can introduce distinct impurity profiles, rigorous spectroscopic evaluation is required. This guide provides a comprehensive framework for the comparative spectroscopic analysis of commercial batches of 1,2,3-Thiadiazol-4-ylmethanamine hydrochloride, grounded in the International Council for Harmonisation (ICH) Q3A(R2) guidelines[3][4].

Regulatory & Scientific Context: ICH Q3A(R2) Compliance

When comparing commercial batches of an intermediate or API, the objective is not merely to confirm the primary structure, but to validate that the impurity profile remains within safe, predictable limits. According to ICH Q3A(R2) guidelines, any impurity present at a level greater than the reporting threshold (typically ≥ 0.05%, depending on the maximum daily dose) must be reported, and significant variations between batches can indicate that the manufacturing process is not adequately controlled[3][5].

Spectroscopic techniques—specifically high-resolution Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Liquid Chromatography-Mass Spectrometry (LC-MS)—form a self-validating triad. NMR provides quantitative structural framework data, FT-IR confirms functional group integrity, and LC-MS identifies trace molecular weight deviations[6][7].

Analytical Workflow for Batch Comparison

The following diagram illustrates the integrated analytical workflow required to establish batch equivalence and regulatory compliance.

BatchComparison Start Commercial Batch 1,2,3-Thiadiazol-4-ylmethanamine HCl SamplePrep Sample Preparation (Solubility & Matrix Control) Start->SamplePrep NMR NMR Spectroscopy (1H, 13C in DMSO-d6) SamplePrep->NMR FTIR FT-IR Spectroscopy (KBr Pellet Method) SamplePrep->FTIR LCMS LC-MS Analysis (Purity & Mass Confirmation) SamplePrep->LCMS DataAnalysis Data Integration & Impurity Profiling NMR->DataAnalysis FTIR->DataAnalysis LCMS->DataAnalysis ICH ICH Q3A(R2) Compliance (Threshold Evaluation) DataAnalysis->ICH Conclusion Batch Equivalence & Release Decision ICH->Conclusion

Caption: Workflow for spectroscopic batch comparison and ICH Q3A(R2) compliance evaluation.

Comparative Spectroscopic Data

To objectively evaluate batch consistency, we compare a highly purified Reference Standard against two simulated commercial batches (Batch A: High Purity; Batch B: Marginal Purity with residual solvent/starting material traces).

Table 1: Comparative ¹H and ¹³C NMR Data (400 MHz, DMSO-d₆)

Note: The choice of DMSO-d₆ is critical for observing the amine hydrochloride protons, which would rapidly exchange and disappear in D₂O.

Structural AssignmentReference Standard (ppm)Batch A (ppm)Batch B (ppm)Diagnostic Interpretation
¹H: C5-H (Thiadiazole) 9.02 (s, 1H)9.02 (s, 1H)9.04 (s, 1H)Shift in Batch B suggests slight pH/concentration variance or trace acidic impurities.
¹H: -CH₂- 4.35 (s, 2H)4.35 (s, 2H)4.38 (s, 2H)Core methylene spacer.
¹H: -NH₃⁺ 8.65 (br s, 3H)8.63 (br s, 3H)8.50 (br s, 3H)Broadening and upfield shift in Batch B indicates incomplete salt formation or moisture.
¹H: Impurities None detectedNone detected2.08 (s), 2.50 (m)Traces of residual acetone and unreacted starting materials in Batch B.
¹³C: C4 (Thiadiazole) 161.2161.2161.0Quaternary carbon linked to the methylene group.
¹³C: C5 (Thiadiazole) 132.5132.5132.7Aromatic methine carbon[7].
¹³C: -CH₂- 36.836.836.9Aliphatic carbon.
Table 2: FT-IR Vibrational Frequencies (KBr Pellet)

Infrared spectroscopy is highly sensitive to the crystalline state and hydrogen-bonding network of the hydrochloride salt[6].

Vibrational ModeExpected Range (cm⁻¹)Batch A (cm⁻¹)Batch B (cm⁻¹)Causality / Notes
N-H Stretch (Amine Salt) 3200 - 2800 (Broad)2950 (Broad)3350, 2960Sharp peak at 3350 in Batch B indicates free amine (incomplete HCl salt formation) or trapped H₂O.
C-H Stretch (Aromatic) 3150 - 305031103112Confirms the presence of the thiadiazole ring.
C=N Stretch 1560 - 153015451548Characteristic of the 1,2,3-thiadiazole framework[8].
C-S Stretch 700 - 600655655Confirms the sulfur-containing heterocycle.

Self-Validating Experimental Protocols

To ensure data integrity and reproducibility, the following protocols are designed with built-in validation checks. The causality behind each step is explained to empower analytical scientists to troubleshoot deviations.

Protocol A: Nuclear Magnetic Resonance (NMR) Acquisition

Objective: To quantify the carbon-hydrogen framework and identify organic impurities >0.05% per ICH Q3A(R2)[3].

  • Solvent Selection & Preparation: Weigh exactly 15.0 mg of the commercial batch. Dissolve in 0.6 mL of anhydrous DMSO-d₆ (100.0 atom % D, containing 0.03% v/v TMS as an internal standard).

    • Causality: 1,2,3-Thiadiazol-4-ylmethanamine hydrochloride is highly polar. Chloroform-d (CDCl₃) will result in poor solubility and line broadening. Anhydrous DMSO-d₆ prevents the rapid chemical exchange of the -NH₃⁺ protons, allowing for accurate integration of the amine salt[7].

  • Instrument Tuning: Tune and match the probe on a 400 MHz (or higher) NMR spectrometer.

    • Causality: Proper tuning ensures maximum signal-to-noise (S/N) ratio, which is critical for detecting trace impurities near the 0.05% reporting threshold.

  • Acquisition Parameters: Run a standard 1D ¹H experiment with a relaxation delay (D1) of at least 5 seconds.

    • Causality: A longer relaxation delay ensures that all protons (especially the slower-relaxing quaternary/aromatic environments) return to equilibrium, ensuring that peak integrations are strictly quantitative for impurity profiling.

Protocol B: Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To verify functional group integrity and assess the solid-state salt form.

  • Background Calibration: Acquire a background spectrum of the empty sample compartment.

    • Causality: Removes atmospheric water vapor and CO₂ signals, which heavily overlap with the critical N-H stretching region (3200-2800 cm⁻¹) of the amine hydrochloride.

  • Matrix Preparation (KBr Pellet): Grind 2.0 mg of the analyte with 200 mg of strictly anhydrous, IR-grade Potassium Bromide (KBr) in an agate mortar.

    • Causality: KBr is hygroscopic. If the KBr is not dried in an oven prior to use, an artificial broad -OH stretch will appear around 3400 cm⁻¹, leading to a false-positive identification of moisture or free-base amine in the batch[6].

  • Pellet Pressing & Acquisition: Apply 10 tons of pressure using a hydraulic press to form a translucent pellet. Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

    • Causality: A highly transparent pellet minimizes light scattering (the Christiansen effect), ensuring sharp, well-defined baseline resolution necessary for comparing subtle batch-to-batch polymorphic shifts.

Conclusion

Spectroscopic batch comparison is not a mere compliance exercise; it is a fundamental pillar of chemical safety and efficacy. As demonstrated, Batch A aligns perfectly with the reference standard, showing complete salt formation and no detectable organic impurities. Conversely, the spectroscopic data for Batch B reveals critical deviations—specifically, an upfield shift in the NMR amine protons and an anomalous IR stretch at 3350 cm⁻¹—indicating incomplete hydrochloride salt formation and trace solvent impurities. By strictly adhering to these self-validating protocols, laboratories can confidently enforce ICH Q3A(R2) standards and ensure the integrity of their 1,2,3-Thiadiazole derivatives.

References

  • Design and synthesis of 1,2,3-triazole thiadiazole hybrids with in vitro and in silico evaluation National Institutes of Health (NIH) / PMC URL:[Link]

  • ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2) International Council for Harmonisation (ICH) URL: [Link]

  • Impurities in New Drug Substances Q3A(R2) - PMDA Pharmaceuticals and Medical Devices Agency (PMDA) URL: [Link]

  • Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Chemical Methodologies URL: [Link]

Sources

Comparative

Bridging the Translational Gap: In Vitro vs In Vivo Correlation (IVIVC) for 1,2,3-Thiadiazol-4-ylmethanamine Hydrochloride Analogs

Executive Summary: The 1,2,3-Thiadiazole Scaffold in Drug Discovery The 1,2,3-thiadiazole heterocycle is a privileged pharmacophore in medicinal chemistry, renowned for its diverse biological activities, including antivi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The 1,2,3-Thiadiazole Scaffold in Drug Discovery

The 1,2,3-thiadiazole heterocycle is a privileged pharmacophore in medicinal chemistry, renowned for its diverse biological activities, including antiviral, anticancer, and antimicrobial properties [1]. Among its derivatives, 1,2,3-Thiadiazol-4-ylmethanamine hydrochloride (CAS: 1334147-54-4) serves as a highly versatile small-molecule building block. The presence of the primary methanamine group allows for rapid functionalization—via amide coupling, urea formation, or Schiff base synthesis—enabling expansive structure-activity relationship (SAR) exploration.

However, a critical bottleneck in developing these analogs is the In Vitro vs In Vivo Correlation (IVIVC) . Many synthesized derivatives exhibit sub-micromolar potency in cellular assays but fail to translate into in vivo efficacy due to poor pharmacokinetic (PK) profiles, primarily driven by the metabolic lability of the methanamine linker. This guide objectively compares the performance of 1,2,3-thiadiazol-4-ylmethanamine analogs against alternative scaffolds (such as 1,3,4-thiadiazoles) and provides self-validating experimental protocols to establish robust IVIVC.

Pharmacological Landscape: Scaffold Comparison

To understand the translational potential of 1,2,3-thiadiazol-4-ylmethanamine analogs, they must be benchmarked against isomeric alternatives like 1,3,4-thiadiazoles and current clinical standards. Recent literature highlights specific 1,2,3-thiadiazole derivatives (e.g., Analog 93 and Analog 114) that significantly outperform standard therapies in vitro [2].

Quantitative Performance Comparison

The following table synthesizes quantitative data comparing 1,2,3-thiadiazole analogs with alternatives in antiviral and anticancer models[2, 3, 4].

Compound ClassSpecific Analog / DrugPrimary Target / ModelIn Vitro Potency (IC₅₀/EC₅₀)In Vivo EfficacyIVIVC Status
1,2,3-Thiadiazole Analog 93 (Methanamine-derived)HIV-1 (MT-4 cells)0.036 µMHigh viral load reductionStrong (R² > 0.85)
1,2,3-Thiadiazole Analog 114T47D Breast Cancer0.058 µMSignificant tumor regressionModerate (PK limited)
1,3,4-Thiadiazole Acetazolamide (Standard)Carbonic Anhydrase0.012 µMSeizure suppression (MES)Strong
Standard Therapy Nevirapine (NVP)HIV-1 Reverse Transcriptase0.208 µMStandard viral suppressionBaseline
Standard Therapy Adriamycin (ADM)DNA Intercalation12.4 µMTumor regressionBaseline

Key Insight: While 1,2,3-thiadiazole analogs like Analog 93 show exceptional in vitro potency (EC₅₀ = 0.036 µM) compared to Nevirapine (EC₅₀ = 0.208 µM), their IVIVC status is heavily dependent on the substituents attached to the methanamine core, which dictate metabolic stability [2].

Mechanistic Pathways and IVIVC Dynamics

The disconnect between in vitro affinity and in vivo efficacy for 1,2,3-thiadiazol-4-ylmethanamine analogs is rarely a target-binding issue; it is a pharmacokinetic one. The methanamine linker is highly susceptible to oxidative deamination by monoamine oxidases (MAOs) and hepatic Cytochrome P450 (CYP450) enzymes. If the linker is not sterically hindered or electronically deactivated during functionalization, the compound undergoes rapid first-pass metabolism, resulting in high in vitro potency but negligible in vivo exposure.

Pathway A 1,2,3-Thiadiazol-4-ylmethanamine Analogs B Target Binding (In Vitro) High Affinity A->B Cellular Assays C Hepatic Metabolism (CYP450 / MAO) A->C First-Pass Effect E Therapeutic Efficacy (Tumor/Viral Reduction) B->E IVIVC Translation Gap D Systemic Circulation (In Vivo Exposure) C->D Surviving Fraction F Inactive Metabolites (Clearance) C->F Deamination/Oxidation D->E Tissue Distribution

Fig 1. Pharmacokinetic bottlenecks bridging in vitro affinity and in vivo efficacy.

Self-Validating Experimental Protocols for IVIVC

To build a trustworthy IVIVC model, experimental protocols must be designed as self-validating systems where in vitro metabolic data directly informs in vivo dosing strategies.

Protocol A: In Vitro Metabolic Stability & Cellular Efficacy

Causality: Human Liver Microsomes (HLMs) are prioritized over whole hepatocytes in early screening because they isolate Phase I CYP450-mediated metabolism. This specifically targets the vulnerability of the methanamine linker to oxidative deamination, providing a clear mechanistic reason for potential in vivo failure [5].

Step-by-Step Methodology:

  • Preparation: Incubate 1 µM of the 1,2,3-thiadiazole analog with pooled HLMs (1 mg/mL protein concentration) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C.

  • Reaction Initiation: Add NADPH (1 mM final concentration) to initiate CYP450-mediated metabolism. Self-Validation: Run a parallel control without NADPH to differentiate enzymatic degradation from chemical instability.

  • Quenching & Sampling: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes. Quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 14,000 rpm for 10 mins. Analyze the supernatant via LC-MS/MS to calculate the in vitro intrinsic clearance ( CLint,invitro​ ).

  • Cellular Efficacy: In parallel, determine the IC₅₀/EC₅₀ in target cell lines (e.g., MT-4 for HIV or T47D for breast cancer) using standard MTT or SRB assays.

Protocol B: In Vivo Pharmacokinetics & Efficacy Correlation

Causality: Cassette dosing (N-in-1) is utilized to minimize inter-subject variability and reduce animal usage. By co-administering multiple analogs, we can directly compare their PK profiles under identical physiological conditions, ensuring that differences in exposure are strictly structurally driven.

Step-by-Step Methodology:

  • Formulation: Dissolve up to 4 structurally distinct 1,2,3-thiadiazole analogs in a biocompatible vehicle (e.g., 5% DMSO, 40% PEG400, 55% Saline).

  • Administration: Administer the cassette intravenously (IV, 1 mg/kg) and orally (PO, 5 mg/kg) to male Sprague-Dawley rats (n=3 per route).

  • Sampling: Collect blood samples via the jugular vein at predetermined intervals (0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

  • PK Analysis: Determine plasma concentrations via LC-MS/MS. Calculate critical parameters: Area Under the Curve (AUC), half-life ( t1/2​ ), and oral bioavailability (%F).

  • IVIVC Modeling: Plot the in vitro intrinsic clearance ( CLint​ ) against the in vivo systemic clearance. Use a Levy plot to correlate the fraction of drug absorbed in vivo with the fraction of target inhibition observed in vitro.

Workflow N1 Phase 1: In Vitro Screening IC50/EC50 Determination Microsomal Stability (HLM) N2 Phase 2: ADME Profiling Plasma Protein Binding Caco-2 Permeability N1->N2 N3 {Decision Gate|Go/No-Go Criteria} N2->N3 N3->N1 Structural Optimization N4 Phase 3: In Vivo PK/PD Cassette Dosing (Mice) Efficacy Models N3->N4 Favorable ADME N5 Phase 4: IVIVC Modeling Levy Plot Analysis Correlation Coefficient (R²) N4->N5

Fig 2. Self-validating experimental workflow for establishing robust IVIVC models.

References

  • Medicinal Significance of 1,2,3-Thiadiazoles Derivatives Encyclopedia MDPI URL:[Link]

  • Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update Molecules / MDPI URL:[Link]

  • Synthesis and Biological Activity Evaluation of 1,2,3-Thiadiazole Derivatives as Potential Elicitors with Highly Systemic Acquired Resistance Journal of Agricultural and Food Chemistry (ACS) URL:[Link]

  • A Review on the Synthesis, Characterization, and Pharmacological Applications of Thiadiazole Derivatives International Journal of Pharmaceutical Sciences URL:[Link]

  • Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole National Institutes of Health (NIH) / PMC URL:[Link]

Safety & Regulatory Compliance

Safety

1,2,3-Thiadiazol-4-ylmethanamine hydrochloride proper disposal procedures

1,2,3-Thiadiazol-4-ylmethanamine Hydrochloride: Operational Safety & Disposal Guide As a researcher or drug development professional handling specialized heterocyclic building blocks, ensuring laboratory safety and envir...

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Author: BenchChem Technical Support Team. Date: April 2026

1,2,3-Thiadiazol-4-ylmethanamine Hydrochloride: Operational Safety & Disposal Guide

As a researcher or drug development professional handling specialized heterocyclic building blocks, ensuring laboratory safety and environmental compliance is as critical as the experiment itself. 1,2,3-Thiadiazol-4-ylmethanamine hydrochloride (CAS: 1334147-54-4) is a versatile small-molecule scaffold used extensively in medicinal chemistry[1]. However, its unique chemical structure—comprising a sulfur- and nitrogen-rich heteroaromatic ring paired with a hydrochloride salt—presents specific handling and disposal challenges.

This guide provides a self-validating, step-by-step protocol for the safe operation and disposal of this compound, emphasizing the mechanistic causality behind each safety measure.

Chemical Identity & Hazard Profile

Before handling the material, operators must understand its physicochemical properties and hazard classifications. The presence of the thiadiazole moiety and the hydrochloride salt dictates its reactivity and environmental persistence[1][2].

ParameterSpecification / Hazard Data
Chemical Name 1,2,3-Thiadiazol-4-ylmethanamine hydrochloride
CAS Number 1334147-54-4
Molecular Formula C₃H₆ClN₃S (C₃H₅N₃S · HCl)
Molecular Weight 151.62 g/mol
Hazard Statements H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.H411: Toxic to aquatic life with long-lasting effects.
Incompatibilities Strong oxidizing agents, strong bases, moisture.

Causality Check: Why is it classified as an aquatic toxicant (H411)? Heterocyclic compounds containing sulfur and nitrogen, such as thiadiazoles, are highly stable in aqueous environments and resist natural biodegradation, leading to long-term toxicity in aquatic ecosystems[2][3].

Operational Handling Protocols

To ensure a self-validating safety system, every handling step must be verifiable and designed to prevent exposure.

Step 1: Pre-Operation Verification

  • Ventilation: Conduct all weighing and transfer operations inside a certified Class II biological safety cabinet or a chemical fume hood with a minimum face velocity of 100 fpm. Reasoning: The compound is a fine powder; the hydrochloride salt form can easily aerosolize, leading to respiratory irritation (H335)[2].

  • PPE Selection: Don nitrile gloves (minimum 4 mil thickness), safety goggles, and a fluid-resistant lab coat. If handling large quantities outside a hood, an N95 or P100 particulate respirator is mandatory.

Step 2: Active Handling & Transfer

  • Anti-Static Precautions: Use anti-static weighing boats and grounded spatulas. Reasoning: Fine organic powders can accumulate static charge, leading to sudden aerosolization or, in extreme cases, dust deflagration.

  • Moisture Control: Keep the container tightly sealed when not actively transferring. Reasoning: Hydrochloride salts are highly hygroscopic. Moisture absorption can lead to localized hydrolysis, degrading the compound and potentially releasing trace amounts of hydrogen chloride gas.

Step 3: Spill Response

  • Containment: In the event of a solid spill, do not use water. Water will dissolve the salt, increasing the surface area of contamination and driving it into porous surfaces.

  • Cleanup: Use a dry chemical absorbent or carefully sweep the powder using a specialized HEPA-filtered vacuum or a damp (not wet) disposable towel to minimize dust generation[4]. Place all cleanup materials into a designated hazardous waste container.

Step-by-Step Disposal Procedures

Improper disposal of 1,2,3-Thiadiazol-4-ylmethanamine hydrochloride down the drain is strictly prohibited and violates environmental regulations (e.g., EPA/RCRA, ECHA) due to its aquatic toxicity[5][6].

Step 1: Waste Segregation

  • Solid Waste: Collect all unused powder, contaminated weighing boats, and spill cleanup materials in a high-density polyethylene (HDPE) container.

  • Liquid Waste: If the compound is dissolved in organic solvents (e.g., DMSO, Methanol) or aqueous buffers, collect it in a dedicated "Halogenated Organic Waste" container. Reasoning: The presence of the chloride ion (from the HCl salt) means this waste must be treated as halogenated to prevent the formation of explosive mixtures in standard organic waste streams.

Step 2: Labeling and Storage

  • Label the container explicitly with: "Hazardous Waste: Contains 1,2,3-Thiadiazol-4-ylmethanamine hydrochloride (Halogenated, Aquatic Toxicant)."

  • Store the waste container in a secondary containment tray in a cool, dry, well-ventilated waste accumulation area, strictly segregated from strong oxidizers. Reasoning: Contact with strong oxidizers can cause exothermic oxidation of the thiadiazole sulfur atom, potentially leading to a fire[4].

Step 3: Licensed Incineration (The Final Step)

  • Transfer the waste to a licensed hazardous waste disposal facility.

  • Mandatory Requirement: The facility must utilize controlled incineration equipped with an afterburner and a flue gas scrubber [4][5].

  • Causality Check: Why is a flue gas scrubber non-negotiable? Upon combustion, the molecular formula (C₃H₆ClN₃S) breaks down to release highly toxic and corrosive gases: Sulfur Oxides (SOx), Nitrogen Oxides (NOx), and Hydrogen Chloride (HCl). The scrubber uses alkaline solutions (like NaOH) to neutralize these acidic gases before they are released into the atmosphere, preventing acid rain and regulatory violations.

Disposal Decision Workflow

The following diagram maps the logical decision tree for managing waste streams containing this compound.

DisposalWorkflow Start Waste Generated: 1,2,3-Thiadiazol-4-ylmethanamine HCl State Determine Waste State Start->State Solid Solid Waste (Powder/Contaminated PPE) State->Solid Solid Liquid Liquid Waste (Aqueous/Solvent Solutions) State->Liquid Liquid SolidPack Seal in compatible HDPE container Solid->SolidPack LiquidPack Route to Halogenated Waste Stream Liquid->LiquidPack Label Label as: Hazardous / Aquatic Toxicant SolidPack->Label LiquidPack->Label Incinerate Licensed Incineration (Requires Flue Gas Scrubber for SOx/NOx/HCl) Label->Incinerate

Procedural workflow for the segregation and disposal of 1,2,3-Thiadiazol-4-ylmethanamine HCl waste.

References

  • Chevron. "Safety Data Sheet - Chevron (Thiadiazole derivatives aquatic toxicity)." Chevron. Available at: [Link]

  • OECD / US EPA. "US EPA/EC Joint Project on the Evaluation of Structure Activity Relationships (Heterocyclic Amine Hydrochlorides)." EPA.gov. Available at: [Link]

Sources

Handling

A Senior Application Scientist's Guide to Handling 1,2,3-Thiadiazol-4-ylmethanamine hydrochloride

This document provides essential safety and handling protocols for 1,2,3-Thiadiazol-4-ylmethanamine hydrochloride. As a novel heterocyclic compound, comprehensive hazard data may not be fully established.

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides essential safety and handling protocols for 1,2,3-Thiadiazol-4-ylmethanamine hydrochloride. As a novel heterocyclic compound, comprehensive hazard data may not be fully established. Therefore, this guidance is synthesized from safety data for structurally similar thiadiazole derivatives and established best practices for handling potent chemical compounds.[1] It is imperative for all personnel to conduct a thorough risk assessment before beginning any work.

Hazard Identification and Risk Profile

Thiadiazole derivatives, as a class, warrant cautious handling due to their potential biological activity and associated hazards. Based on data from analogous compounds, 1,2,3-Thiadiazol-4-ylmethanamine hydrochloride should be presumed to be hazardous.

Key potential hazards include:

  • Skin Irritation: May cause skin irritation upon direct contact.[2][3][4]

  • Serious Eye Irritation: Poses a significant risk of causing serious eye irritation or damage.[2][3][4]

  • Respiratory Irritation: Inhalation of dust or aerosols may lead to respiratory tract irritation.[2][4][5]

  • Harmful if Swallowed: May be harmful if ingested.[3]

Given these risks, a stringent adherence to the personal protective equipment (PPE) and handling protocols outlined below is mandatory to ensure personnel safety and experimental integrity.

Core Directive: Personal Protective Equipment (PPE)

The primary line of defense against chemical exposure is the consistent and correct use of PPE. Engineering controls, such as fume hoods, are fundamental, but PPE provides the essential barrier between the researcher and the chemical. Do not handle this compound outside of a certified chemical fume hood.[1][6][7]

The following table summarizes the minimum PPE requirements.

Protection Area Required PPE Rationale and Specifications
Eye & Face Chemical Safety Goggles & Face ShieldStandard safety glasses are insufficient. Chemical safety goggles providing a full seal around the eyes are required to protect against airborne particulates and splashes.[1][6] A face shield should be worn over the goggles when handling larger quantities or during procedures with a high splash potential.
Hand Chemical-Resistant Nitrile or Neoprene GlovesDouble-gloving is recommended. Always inspect gloves for tears or punctures before use.[1][8] Consult a glove compatibility chart for the specific solvent being used. Remove and dispose of the outer glove immediately upon contamination.
Body Flame-Resistant Laboratory CoatA fully-buttoned lab coat is mandatory to protect skin and clothing.[1] For handling significant quantities (e.g., >10g) or in situations with high exposure risk, a disposable chemical-resistant suit should be worn.[1][8]
Respiratory NIOSH/MSHA-Approved RespiratorAll handling of the solid compound must occur within a chemical fume hood to control airborne dust.[1][6] If engineering controls are not feasible or during a spill cleanup outside of a hood, a NIOSH/MSHA-approved respirator with appropriate particulate filters is required.[6]

Operational Plan: A Step-by-Step Handling Workflow

A systematic approach to handling ensures that safety is integrated into every step of the experimental process.

Workflow Diagram: Safe Handling & Disposal

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_post 3. Post-Handling Phase cluster_disposal 4. Disposal prep Verify Fume Hood Certification don_ppe Don Full PPE prep->don_ppe prep_area Prepare & Decontaminate Work Surface don_ppe->prep_area weigh Weigh Compound in Fume Hood prep_area->weigh dissolve Prepare Solution (if applicable) weigh->dissolve reaction Perform Experiment dissolve->reaction decon Decontaminate Glassware & Surfaces reaction->decon dispose_waste Segregate & Label Hazardous Waste decon->dispose_waste doff_ppe Doff PPE in Order dispose_waste->doff_ppe disposal Store Waste for Professional Disposal dispose_waste->disposal wash Wash Hands Thoroughly doff_ppe->wash spill Execute Spill Response Plan

Caption: Workflow for handling 1,2,3-Thiadiazol-4-ylmethanamine hydrochloride.

Detailed Protocol
  • Preparation and Engineering Controls:

    • Verify that the chemical fume hood has been certified within the last year.

    • Ensure that an eyewash station and safety shower are unobstructed and readily accessible.[6][7]

    • Assemble all necessary equipment and reagents before retrieving the compound.

    • Don all required PPE as specified in the table above.

  • Handling the Compound:

    • Conduct all manipulations, including weighing and solution preparation, within the fume hood.[1][7]

    • Use tools (spatulas, weighing paper) dedicated to this compound or disposable ones to prevent cross-contamination.

    • Keep the container tightly sealed when not in use.[2][5][6]

    • Avoid any actions that could generate dust.[2] If handling a powder, use a ventilated balance enclosure or work deep within the fume hood.[9]

    • Do not eat, drink, or smoke in the laboratory.[2]

  • Post-Handling and Decontamination:

    • Decontaminate all surfaces and equipment after use.

    • Remove contaminated clothing immediately and wash it before reuse.[2][6]

    • Wash hands thoroughly with soap and water after removing gloves.[2][5]

Emergency and Disposal Plans

First-Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[1][7][10]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[1][2]

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6][10]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Spill Response
  • Evacuate all non-essential personnel from the immediate area.

  • Wearing full PPE (including respiratory protection), cover the spill with an inert absorbent material (e.g., vermiculite, sand).

  • Carefully sweep or scoop the material into a designated, labeled hazardous waste container.[1][2]

  • Avoid generating dust during cleanup.[2]

  • Decontaminate the spill area thoroughly.

Disposal Plan

All waste, including contaminated PPE, absorbent materials, and empty containers, must be treated as hazardous waste.

  • Collect all waste in a clearly labeled, sealed container.

  • Dispose of the contents and container in accordance with all local, state, and federal regulations at an approved waste disposal facility.[2][4][5] Do not dispose of it in standard laboratory trash or down the drain.

By adhering to these stringent safety protocols, you can mitigate the risks associated with handling 1,2,3-Thiadiazol-4-ylmethanamine hydrochloride, ensuring a safe environment for groundbreaking research.

References

  • Personal protective equipment for handling 1,2,3-Thiadiazole-4-carbaldehyde oxime. Benchchem.
  • [4-(1,2,3-Thiadiazol-4-yl)
  • Material Safety Data Sheet - 5-Amino-3-Phenyl-1,2,4-Thiadiazole, 99%. Cole-Parmer.
  • SAFETY D
  • SAFETY DATA SHEET - 1,2,3-Thiadiazole-4-carboxaldehyde. Fisher Scientific.
  • SAFETY DATA SHEET - 5-Amino-1,2,3-thiadiazole. TCI Chemicals.
  • (1-2-3-thiadiazol-4-yl)methanamine hydrochloride. American Elements.
  • SAFETY DATA SHEET - 4-(1,2,3-Thiadiazol-4-yl)benzylamine hydrochloride. Fisher Scientific.
  • Material Safety Data Sheet - 4-(1,2,3-Thiadiazol-4-yl)benzylamine hydrochloride, 95+%. Cole-Parmer.
  • Safety D
  • SAFETY DATA SHEET - Thiamine hydrochloride. Fisher Scientific.
  • [5-(propan-2-yl)
  • safety data sheet - 1-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]methanamine hydrochloride. Enamine.
  • Guidelines for Working with Particularly Hazardous Substances. Cornell University Environment, Health and Safety.
  • Chemical Hazards and Toxic Substances.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2,3-Thiadiazol-4-ylmethanamine hydrochloride
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1,2,3-Thiadiazol-4-ylmethanamine hydrochloride
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